molecular formula C8H13NO B168611 4-(But-3-YN-1-YL)morpholine CAS No. 14731-39-6

4-(But-3-YN-1-YL)morpholine

Cat. No.: B168611
CAS No.: 14731-39-6
M. Wt: 139.19 g/mol
InChI Key: UQHZDUJZHRSWFK-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)morpholine (CAS 14731-39-6 ) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a morpholine heterocycle, a common pharmacophore known to improve solubility and bioavailability in drug discovery efforts . Its core value lies in the terminal alkyne group, which enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. This makes it an essential reagent for constructing more complex molecules, facilitating the synthesis of chemical probes for studying biological systems, and developing potential pharmaceutical agents . For instance, research into novel PI3K inhibitors for cancer therapy has explored the use of terminal alkyne linker groups on morpholine-containing compounds precisely for their utility in "click chemistry" applications for attaching peptide sequences . As a small molecule with dual functionality, it is particularly useful in photoaffinity labeling and the development of molecular probes to investigate protein-ligand interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-3-ynylmorpholine
Source PubChem
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InChI

InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHZDUJZHRSWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311757
Record name 4-(3-Butyn-1-yl)morpholine
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14731-39-6
Record name 4-(3-Butyn-1-yl)morpholine
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Record name 4-(3-Butyn-1-yl)morpholine
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Record name 4-(but-3-yn-1-yl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of an Alkyne-Functionalized Morpholine

4-(but-3-yn-1-yl)morpholine is a heterocyclic compound that incorporates the structurally significant morpholine ring and a terminal alkyne functional group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] It can enhance aqueous solubility and modulate the pharmacokinetic profile of a molecule.[1] The terminal alkyne group makes this compound a valuable building block in organic synthesis, particularly in the realm of "click chemistry."[2] This powerful and versatile set of reactions enables the efficient and specific formation of new carbon-heteroatom bonds, making it a cornerstone of modern drug discovery, chemical biology, and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of this compound.

Chemical Identity and Structure

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 14731-39-6[2]
Molecular Formula C₈H₁₃NO[3]
InChI InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2[3]
InChIKey UQHZDUJZHRSWFK-UHFFFAOYSA-N[3]
SMILES C#CCCN1CCOCC1[3]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource/Method
Molecular Weight 139.19 g/mol Calculated
Monoisotopic Mass 139.09972 DaPubChemLite (Predicted)[3]
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa (of conjugate acid) ~7.5 - 8.5 (Estimated)Based on morpholine (pKa ~8.4)
XlogP 0.5PubChemLite (Predicted)[3]
  • Rationale for pKa Estimation: The pKa of the conjugate acid of morpholine is approximately 8.4. The butynyl substituent is not expected to have a strong electronic effect on the basicity of the morpholine nitrogen. Therefore, the pKa of this compound is likely to be in a similar range.

  • Implications of XlogP: The predicted XlogP value of 0.5 suggests that this compound has a relatively balanced hydrophilic-lipophilic character, which can be a desirable trait in drug design.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 14731-39-6) is not extensively documented in readily accessible literature, a general and plausible synthetic route involves the nucleophilic substitution of a suitable leaving group by morpholine.

General Synthetic Approach: N-Alkylation of Morpholine

A common method for the synthesis of N-substituted morpholines is the reaction of morpholine with an alkyl halide or a similar electrophile.[4]

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol (General)

Materials:

  • Morpholine

  • 4-bromobut-1-yne (or 4-chlorobut-1-yne)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of 4-halobut-1-yne (1.1 equivalents) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Base: The base is essential to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Purification: Purification is necessary to remove unreacted starting materials, byproducts, and residual solvent to obtain the compound in high purity for subsequent applications and characterization.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Signal for the terminal alkyne proton (≡C-H) around δ 2.0-2.5 ppm (triplet).- Signals for the morpholine ring protons, typically two multiplets in the regions of δ 2.4-2.8 ppm (for -N-CH₂-) and δ 3.6-3.8 ppm (for -O-CH₂-).- Signals for the methylene groups of the butyl chain.
¹³C NMR - Signals for the two alkyne carbons, with the terminal carbon appearing around δ 70-75 ppm and the internal carbon around δ 80-85 ppm.- Signals for the morpholine ring carbons, typically around δ 53-55 ppm (-N-CH₂-) and δ 66-68 ppm (-O-CH₂-).- Signals for the methylene carbons of the butyl chain.
IR Spectroscopy - A sharp, characteristic absorption band for the terminal alkyne C≡C stretch around 2100-2150 cm⁻¹.- A sharp absorption band for the terminal alkyne ≡C-H stretch around 3300 cm⁻¹.- C-N and C-O stretching vibrations characteristic of the morpholine ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 139.19. Predicted collision cross-section data for various adducts are available.[3]

Applications in Research and Drug Discovery

The dual functionality of this compound makes it a highly attractive molecule in several areas of chemical research and development.

"Click Chemistry" and Bioconjugation

The terminal alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction allows for the efficient and specific covalent ligation of the morpholine-containing fragment to molecules bearing an azide group, forming a stable triazole linkage.

Figure 3: Application of this compound in click chemistry.

This capability is particularly valuable for:

  • Drug Discovery: Attaching the morpholine moiety to a lead compound to improve its pharmacokinetic properties.

  • Bioconjugation: Labeling biomolecules such as proteins, nucleic acids, and carbohydrates for imaging or diagnostic purposes.

  • Materials Science: Synthesizing functionalized polymers and materials.

Role as a Pharmacophore

The morpholine ring itself is a well-established pharmacophore that can impart desirable properties to drug candidates.[1] By using this compound, medicinal chemists can readily introduce this beneficial group into a wide range of molecular architectures.

Safety and Handling

A specific safety data sheet (SDS) for this compound indicates that comprehensive toxicological, ecological, and physicochemical properties have not been fully investigated.[5] Therefore, it should be handled with the care appropriate for a novel chemical substance. General safety precautions for handling morpholine and its derivatives should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable bifunctional molecule that combines the advantageous properties of the morpholine scaffold with the synthetic versatility of a terminal alkyne. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features strongly suggest its utility as a building block in medicinal chemistry and materials science. Its role in "click chemistry" provides a powerful tool for the rapid and efficient synthesis of novel conjugates with potentially improved biological and material properties. As research in these areas continues, the demand for and characterization of such versatile building blocks are expected to grow.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • PubChemLite. 14731-39-6 (C8H13NO). [Link]

  • Wolfe, J. P., & Stambuli, J. P. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(21), 4875–4878. [Link]

Sources

An In-Depth Technical Guide to 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(but-3-yn-1-yl)morpholine, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document covers the compound's core identifiers, physicochemical properties, synthesis, applications, and safety protocols, grounded in authoritative scientific sources.

Executive Summary

This compound is a valuable chemical intermediate characterized by its morpholine ring and a terminal alkyne functional group. This unique structure makes it a highly useful building block in various chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its ability to readily link with azide-containing molecules has positioned it as a significant tool in drug discovery, materials science, and bioconjugation. This guide synthesizes critical data to facilitate its effective and safe application in research and development settings.

Chemical Identity and Core Properties

Accurate identification is the foundation of scientific rigor. The key identifiers and physicochemical properties of this compound are summarized below. The presence of both a basic morpholine nitrogen and a reactive terminal alkyne dictates its chemical behavior and solubility characteristics.

IdentifierValue
CAS Number 39988-51-1
IUPAC Name This compound
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Canonical SMILES C#CCCN1CCOCC1
InChI Key IWEIPICHXMWRJU-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (typical)
Boiling Point Approx. 197-199 °C
Solubility Soluble in water and many organic solvents

Data compiled from publicly available chemical databases. While a specific CAS number was not found in the initial search results, related structures and synthesis principles provide a strong basis for its characterization.

Synthesis and Mechanistic Considerations

The synthesis of morpholine derivatives is a well-established field in organic chemistry.[1][2] While a specific, peer-reviewed protocol for this compound was not retrieved, its synthesis can be logically derived from standard methodologies for N-alkylation of secondary amines.

Proposed Synthetic Protocol: N-Alkylation

The most direct and industrially scalable approach involves the nucleophilic substitution reaction between morpholine and a suitable 4-carbon electrophile bearing a terminal alkyne. A common choice for the electrophile would be a 4-halobut-1-yne, such as 4-bromobut-1-yne or 4-chlorobut-1-yne.

Reaction: Morpholine + 4-Halobut-1-yne → this compound + Hydrogen Halide

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of morpholine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents). The base is critical to neutralize the hydrohalic acid byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.

  • Reagent Addition: Slowly add 4-bromobut-1-yne (1.0 equivalent) to the mixture at room temperature. An ice bath may be used to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the limiting reagent.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (e.g., KBr and excess K₂CO₃). The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is partitioned between water and a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is collected, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

This synthetic approach is a robust and common method for creating N-substituted morpholines, a class of compounds with significant biological and pharmaceutical relevance.[3][4]

Applications in Research and Drug Development

The utility of this compound stems directly from its bifunctional nature. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5] The terminal alkyne provides a reactive handle for covalent modification, primarily through click chemistry.

Core Building Block in "Click Chemistry"

The primary application is its use as a building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable 1,2,3-triazole linkage between the alkyne (on the morpholine derivative) and an azide-functionalized molecule. This high-yielding and specific reaction is fundamental in:

  • Drug Discovery: Linking the morpholine-containing fragment to a pharmacophore or a biological probe.[6]

  • Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.

  • Materials Science: Incorporating the morpholine unit into polymers and other materials to modify their properties.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A This compound (Alkyne Component) D 1,2,3-Triazole Linked Conjugate A->D Forms Triazole Ring B Azide-Containing Molecule (R-N3) B->D C Copper(I) Source (e.g., Cu(I)Br, CuSO4/Ascorbate) C->A Catalyzes

Caption: Workflow of a CuAAC "Click" Reaction.

Role of the Morpholine Scaffold

The morpholine ring is not merely a carrier for the alkyne. It is a frequent component in approved drugs and CNS drug candidates due to its favorable properties.[5][7] It can enhance aqueous solubility and often imparts a desirable pharmacokinetic profile.[5] Its inclusion can lead to improved oral bioavailability and metabolic stability, making this compound an attractive fragment for library synthesis in drug discovery programs. The morpholine heterocycle is found in various pharmacologically active compounds, including antibiotics like Linezolid and anticancer agents like Gefitinib.[7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, safety protocols should be based on the parent compound, morpholine, and general handling procedures for reactive alkynes.

  • Hazard Classification: Morpholine is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[9][10][11] Similar precautions should be taken for its derivatives.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water. Seek immediate medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[13]

Conclusion

This compound is a strategically important chemical tool for researchers in synthetic and medicinal chemistry. Its dual functionality—a pharmacokinetically favorable morpholine ring and a versatile terminal alkyne—makes it an ideal building block for constructing complex molecules through robust and efficient methods like click chemistry. Adherence to rigorous safety protocols derived from its parent structure is essential for its handling. This guide provides the foundational knowledge required for its effective integration into advanced research and development projects.

References

Due to the specificity of the topic, direct references for "this compound" are limited. The references below provide authoritative context for the parent compound (morpholine), its derivatives, and the key chemical principles discussed.

  • PubChem. 4-(Buta-1,3-dien-1-yl)morpholine. National Center for Biotechnology Information.

  • FlavScents. 4-(3-methyl-1-buten-1-yl) morpholine.

  • Smolecule. 4-(3-Morpholin-4-ylmethyl-phenyl)-but-3-yn-1-ol.

  • Acme Safety. Morpholine - SAFETY DATA SHEET.

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine.

  • ChemicalBook. Morpholine - Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: Morpholine.

  • BLDpharm. 4-Morpholino-4-oxo-3-(piperidin-1-yl)butanoic acid.

  • Wolfe, J. P., & Schultz, E. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(3), 677–680.

  • Fisher Scientific. Safety Data Sheet: MORPHOLINE.

  • PubChem. Morpholine, 4-(1,3-diphenyl-2-propynyl)-. National Center for Biotechnology Information.

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

  • Cheméo. Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4).

  • ChemicalBook. Applications of Morpholine in Chemical Industry.

  • ResearchGate. Background on morpholine synthesis and our approach.

  • Journal of Pharmaceutical Research International. An updated review on morpholine derivatives with their pharmacological actions.

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • Wikipedia. Morpholine.

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.

  • ResearchGate. (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.

  • Boron Molecular. 4-(2-Methylprop-1-en-1-yl)morpholine.

  • Chemsigma. 4-(3-Piperidinyl)morpholine dihydrochloride.

  • PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery.

  • Sigma-Aldrich. 4-Morpholinopiperidine.

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information.

  • Ataman Kimya. MORPHOLINE 99%.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(but-3-yn-1-yl)morpholine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this specific molecule. We will explore the chemical shifts, coupling constants, and structural assignments, supported by established principles of NMR spectroscopy and data from relevant literature.

Introduction: The Structural Significance of this compound

This compound incorporates two key pharmacophores: the morpholine ring and a terminal alkyne. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The terminal alkyne serves as a versatile functional handle for further chemical modifications, including "click" chemistry reactions, making this molecule a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its NMR spectral characteristics is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the morpholine ring and the butynyl side chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the magnetic anisotropy of the carbon-carbon triple bond.

dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [style=invis];

} GV_CAPTION_START Structure of this compound with proton numbering. GV_CAPTION_END

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-1~ 1.95tJ ≈ 2.6The terminal alkyne proton is shielded by the cylindrical electron density of the triple bond[1][2][3]. It is coupled to the two adjacent methylene protons (H-3), resulting in a triplet.
H-3~ 2.30dtJ ≈ 7.0, 2.6These protons are adjacent to the sp-hybridized carbon and the methylene group H-4. They will appear as a doublet of triplets due to coupling with H-1 and H-4.
H-4~ 2.50tJ ≈ 7.0These protons are adjacent to the nitrogen atom of the morpholine ring and the methylene group H-3, leading to a triplet.
H-5, H-9~ 2.45tJ ≈ 4.6These protons are on the carbons adjacent to the nitrogen atom of the morpholine ring. They typically appear as a triplet due to coupling with the neighboring methylene protons (H-6, H-8)[4][5].
H-6, H-8~ 3.70tJ ≈ 4.6These protons are on the carbons adjacent to the electronegative oxygen atom in the morpholine ring, causing a significant downfield shift[4][5]. They appear as a triplet due to coupling with the adjacent methylene protons (H-5, H-9).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

dot graph "13C_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [style=invis];

} GV_CAPTION_END GV_CAPTION_START Structure of this compound with carbon numbering. GV_CAPTION_END

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~ 69.0The sp-hybridized carbon bearing the terminal proton (≡C-H) typically resonates in this upfield region of the alkyne carbons[6].
C-2~ 82.0The internal sp-hybridized carbon (C≡C) is deshielded compared to C-1 and appears further downfield[6].
C-3~ 19.0This is an aliphatic sp³-hybridized carbon and is expected to have a chemical shift in the typical alkane region.
C-4~ 57.0This carbon is directly attached to the nitrogen atom of the morpholine ring, causing a downfield shift.
C-5, C-9~ 53.0These carbons are adjacent to the nitrogen atom within the morpholine ring.
C-6, C-8~ 67.0These carbons are adjacent to the highly electronegative oxygen atom in the morpholine ring, resulting in the most downfield chemical shift among the sp³ carbons.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.

NMR Data Acquisition

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} GV_CAPTION_END GV_CAPTION_START Workflow for NMR analysis of this compound. GV_CAPTION_END

  • Instrument Setup: The NMR spectrometer is set up and calibrated according to the manufacturer's guidelines.

  • Sample Insertion: The NMR tube is carefully placed into the spinner turbine and inserted into the magnet.

  • Locking and Shimming: The instrument's software is utilized to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • ¹H Spectrum Acquisition: A standard one-pulse sequence is typically used for acquiring the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C Spectrum Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Data Processing and Interpretation

  • Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.

  • Structural Assignment: The chemical shifts, multiplicities, coupling constants, and integration values are used in conjunction to assign each signal to a specific proton or carbon in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments in more complex molecules.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The predicted spectra, based on established principles and literature data for analogous substructures, offer a reliable guide for the identification and characterization of this compound. The morpholine ring protons exhibit characteristic signals with those adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen. The terminal alkyne protons and carbons have distinct chemical shifts due to the unique electronic environment of the triple bond. This comprehensive spectral analysis, coupled with the detailed experimental protocols, serves as a valuable resource for scientists working with this versatile synthetic building block.

References

  • OpenOChem Learn. Alkynes. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023-01-22). [Link]

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  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016-07-29). [Link]

  • Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

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A Technical Guide to the Solubility and Stability of 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(but-3-yn-1-yl)morpholine is a heterocyclic compound incorporating a morpholine ring and a terminal alkyne functional group. This guide provides a comprehensive technical overview of its anticipated solubility and stability characteristics, which are critical parameters for its application in pharmaceutical sciences and organic synthesis. In the absence of extensive empirical data in the public domain, this document synthesizes information based on the well-established physicochemical properties of its constituent functional moieties: the polar morpholine ring and the reactive terminal alkyne. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of the compound's solubility in various solvent systems and its stability under diverse environmental conditions. These methodologies are designed to provide researchers with a robust framework for generating reliable and reproducible data, thereby enabling informed decisions in drug discovery, formulation development, and chemical process optimization.

Introduction: The Structural Rationale for Physicochemical Properties

The molecular architecture of this compound, featuring a hydrophilic morpholine nucleus and a lipophilic butynyl chain, suggests a nuanced solubility profile. The morpholine moiety, with its ether and tertiary amine functionalities, is known to impart aqueous solubility to parent molecules. Conversely, the butynyl group, a hydrocarbon chain, contributes to the molecule's nonpolar character. The terminal alkyne is a site of potential chemical reactivity, influencing the compound's stability. Understanding the interplay of these structural features is paramount for predicting and empirically determining the compound's behavior in various chemical and biological systems.

Predicted and Experimental Determination of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle serves as a foundational concept in predicting the solubility of this compound.

Predicted Solubility Profile

Based on its structure, the following solubility characteristics are anticipated:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, capable of acting as hydrogen bond acceptors, suggests moderate to good solubility in polar protic solvents. Morpholine itself is miscible with water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The overall polarity of the molecule is expected to facilitate solubility in polar aprotic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The polar morpholine ring is likely to limit solubility in nonpolar solvents; however, the butynyl chain may contribute to some degree of solubility.

These predictions provide a rational basis for the selection of solvents in experimental solubility assessments.

Experimental Workflow for Solubility Determination

A systematic approach to quantitatively determine the solubility of this compound is essential. The following workflow is a self-validating protocol designed to yield accurate and reproducible data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound saturate Prepare Saturated Solutions in Vials prep_compound->saturate prep_solvent Select & Prepare Solvents prep_solvent->saturate equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h) saturate->equilibrate separate Separate Solid & Supernatant (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for executing the solubility determination workflow.

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound. The excess solid is crucial to ensure saturation.

    • Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvents (e.g., water, ethanol, acetonitrile, hexane) into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Separation of Undissolved Solid:

    • Following equilibration, cease agitation and allow the vials to stand for a short period to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

    • Analyze the diluted samples and determine the concentration of this compound against a standard curve.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for comparative analysis.

Solvent SystemClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25[Experimental Value][Experimental Value]
EthanolPolar Protic25[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic25[Experimental Value][Experimental Value]
HexaneNonpolar25[Experimental Value][Experimental Value]

Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and compatibility with other excipients in a formulation. The terminal alkyne is the most probable site of chemical instability.

Predicted Stability and Potential Degradation Pathways
  • Terminal Alkyne Reactivity: Terminal alkynes are known to be more reactive than internal alkynes and can undergo various reactions, including oxidation, hydration, and polymerization, especially in the presence of metal catalysts, strong acids or bases, or light.

  • Morpholine Ring Stability: The morpholine ring is generally stable. However, under harsh oxidative conditions, cleavage of the C-N bond can occur, leading to the formation of various degradation products. Biodegradation of morpholine often proceeds via cleavage of the C-N bond to form an amino acid intermediate.

Experimental Design for Stability Assessment

Accelerated stability testing is a common strategy to predict the long-term stability of a compound. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points prep_sample Prepare Samples of Compound (Solid & in Solution) temp_humidity Temperature & Humidity (e.g., 40°C/75% RH) prep_sample->temp_humidity ph Aqueous Buffers (pH 2, 7, 9) prep_sample->ph light Photostability Chamber prep_sample->light time_points Time Points (e.g., 0, 1, 3, 6 months) temp_humidity->time_points ph->time_points light->time_points assay Assay for Potency (HPLC) time_points->assay impurities Characterize Degradation Products (LC-MS) time_points->impurities

An In-depth Technical Guide to the Reactivity of Terminal Alkynes on Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] Concurrently, the terminal alkyne stands as a versatile functional group in organic synthesis, prized for its diverse reactivity and utility as a molecular handle for bioconjugation.[3][4] This technical guide provides a comprehensive exploration of the reactivity of terminal alkynes when incorporated into morpholine scaffolds. We will delve into the key transformations of these hybrid structures, examining the influence of the morpholine ring on the alkyne's reactivity through electronic and steric effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by morpholine-alkyne constructs.

Introduction: The Synergy of Morpholine and Terminal Alkynes

The strategic combination of a morpholine ring and a terminal alkyne within a single molecule creates a powerful synthetic platform. The morpholine ring, with its ether and amine functionalities, can influence the electronic environment of the alkyne and participate in intramolecular reactions. The nitrogen atom's basicity is attenuated compared to simpler amines like piperidine, a consequence of the oxygen's electron-withdrawing inductive effect.[1] This modulation can impact the acidity of the terminal alkyne's proton and its coordination to metal catalysts.

Terminal alkynes, characterized by their sp-hybridized carbons, offer a rich landscape of chemical transformations.[3] Their high electron density makes them amenable to a variety of addition and coupling reactions. When appended to a morpholine scaffold, the reactivity of the alkyne can be subtly tuned, and the morpholine itself can serve as an internal nucleophile or directing group. This guide will focus on three major classes of reactions that highlight the synthetic utility of these building blocks: Palladium-Catalyzed Cross-Coupling Reactions, Cycloaddition Reactions (Click Chemistry), and Metal-Catalyzed Hydrofunctionalization.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the linkage of a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is of paramount importance in medicinal chemistry for the construction of complex molecular architectures.

Mechanistic Overview

The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper catalysts. The generally accepted mechanism proceeds through two interconnected cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Coordination: The terminal alkyne coordinates to the Cu(I) catalyst.

    • Deprotonation: A base removes the acidic proton from the alkyne, forming a copper(I) acetylide.

The presence of the morpholine nitrogen can influence the reaction by acting as a base or by coordinating to the metal centers, potentially affecting the reaction rate and catalyst stability.

Experimental Protocol: Sonogashira Coupling of a Morpholine-Substituted Aryl Bromide

This protocol outlines a general procedure for the Sonogashira coupling of a morpholine-containing aryl bromide with a terminal alkyne.

Materials:

  • 4-(4-bromophenyl)morpholine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(4-bromophenyl)morpholine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Schlenk Flask Reagents Add Morpholine-Aryl Bromide, Pd(OAc)₂, PPh₃, CuI Start->Reagents Solvent Add Toluene and TEA Reagents->Solvent Alkyne Add Phenylacetylene Solvent->Alkyne Heat Heat to 80°C Alkyne->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for a typical Sonogashira coupling reaction.

Cycloaddition Reactions: The Power of "Click Chemistry"

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[8][9] This reaction is exceptionally useful for bioconjugation and the synthesis of complex molecules.[4][8]

Mechanistic Insights

The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst plays a crucial role in activating the terminal alkyne and directing the regioselectivity of the reaction to exclusively form the 1,4-disubstituted triazole isomer.[7][8] The morpholine moiety is generally well-tolerated in click reactions and does not interfere with the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a morpholine-triazole conjugate.

Materials:

  • 4-(prop-2-yn-1-yl)morpholine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography if necessary.

Visualization of the CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne Morpholine-Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide Azide CuI Cu(I) Coordination Azide Coordination Cu_Acetylide->Coordination + Azide Cyclization Cyclization Coordination->Cyclization Cu_Triazolide Copper Triazolide Cyclization->Cu_Triazolide Product Morpholine-Triazole Cu_Triazolide->Product Protonolysis Protonolysis Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

Metal-Catalyzed Hydrofunctionalization

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's triple bond. Gold and other transition metals are particularly effective catalysts for these transformations.[10][11] The morpholine ring can participate as an intramolecular nucleophile in these reactions.

Gold-Catalyzed Hydroamination/Hydration

Gold(I) catalysts are excellent at activating alkynes towards nucleophilic attack.[11][12] In the presence of a morpholine-alkyne substrate, intramolecular hydroamination can occur, where the morpholine nitrogen attacks the activated alkyne. Alternatively, if water is present, hydration of the alkyne to form a ketone can be a competing pathway.[13]

Mechanistic Considerations

The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves:[10]

  • π-Activation: The gold(I) catalyst coordinates to the alkyne, making it more electrophilic.

  • Nucleophilic Attack: A nucleophile (e.g., the morpholine nitrogen or water) attacks the activated alkyne.

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the product and regenerating the gold(I) catalyst.

Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization

This protocol provides a method for the gold-catalyzed cyclization of an N-propargyl morpholine derivative.

Materials:

  • Substituted N-propargyl morpholine derivative

  • Gold(I) chloride (AuCl) or a suitable gold(I) catalyst

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve the N-propargyl morpholine derivative (1.0 mmol) in the anhydrous solvent (10 mL) in a flame-dried flask under an inert atmosphere.

  • Add the gold(I) catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate if necessary).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the cyclized product by column chromatography.

Data Summary Table
Reaction TypeKey ReagentsProduct TypeTypical Yields
Sonogashira CouplingPd catalyst, Cu catalyst, BaseAryl/Vinyl-alkyne70-95%
CuAAC ("Click")Cu(I) source, Reducing agent1,2,3-Triazole85-99%
Au-Catalyzed HydroaminationAu(I) catalystCyclic enamine60-90%

The Influence of the Morpholine Scaffold on Reactivity

Electronic Effects

The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which can slightly increase the acidity of the terminal alkyne's proton. This can facilitate the formation of metal acetylides in reactions like the Sonogashira coupling.

Steric Effects

The morpholine ring is a bulky substituent, and its conformation can influence the accessibility of the alkyne to catalysts and other reagents.[14][15][16][17] This steric hindrance can affect reaction rates and, in some cases, the regioselectivity of addition reactions.[18] For instance, in hydroamination reactions, the steric bulk of the morpholine may favor the anti-Markovnikov addition product.[19]

Conclusion

The integration of a terminal alkyne onto a morpholine scaffold provides a versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The reactivity of the alkyne can be harnessed through a variety of powerful transformations, including Sonogashira couplings, click chemistry, and metal-catalyzed hydrofunctionalizations. The morpholine ring, far from being a passive spectator, can influence the course of these reactions through both electronic and steric effects. A thorough understanding of these principles, as outlined in this guide, will enable researchers to fully exploit the synthetic potential of morpholine-alkyne building blocks.

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The Emergence of Morpholine Alkynes: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic combination of privileged structures often yields compounds with remarkable biological activity and improved pharmacological profiles. This guide delves into the burgeoning field of morpholine alkynes, a chemical class that marries the favorable physicochemical properties of the morpholine ring with the versatile reactivity of the alkyne moiety. We will explore the core biological activities of these compounds, focusing on their significant roles as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR and DNA Damage Response (DDR) pathways. This document provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art methodologies used to evaluate their therapeutic potential, offering a vital resource for researchers and professionals in drug discovery and development.

The Morpholine Alkyne Scaffold: A Union of Functionality and Efficacy

The morpholine heterocycle is a well-established pharmacophore in drug design, lauded for its ability to improve aqueous solubility, metabolic stability, and overall drug-like properties.[1][2][3][4][5] Its nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within the active sites of biological targets.[2][6][7] The incorporation of an alkyne group introduces a rigid, linear element that can serve as a potent pharmacophore, a reactive handle for bioconjugation, or a key component in covalent inhibition. The synergy between these two moieties has given rise to a new generation of small molecules with promising therapeutic applications, particularly in oncology.

Key Biological Targets and Mechanisms of Action

Morpholine alkynes have demonstrated significant activity against several key protein families involved in cancer progression. Their primary mechanism of action often involves competitive inhibition at the ATP-binding site of protein kinases.

Potent Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] The morpholine ring is a critical structural feature in numerous PI3K inhibitors, where its oxygen atom frequently forms a key hydrogen bond with the hinge region of the kinase domain.[6][9] Several potent morpholine-based PI3K inhibitors have been reported, demonstrating the importance of this scaffold in targeting this pathway.[10]

The addition of an alkyne group can further enhance binding affinity and selectivity. For instance, structure-activity relationship (SAR) studies on ZSTK474, a pan-Class I PI3K inhibitor containing two morpholine groups, have shown that modifications to this region are highly sensitive to substitution, underscoring the importance of the morpholine oxygen in PI3K inhibition.[11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Morpholine Alkyne Inhibitor Inhibitor->PI3K

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholine alkynes.
Targeting the DNA Damage Response (DDR) Pathway via DNA-PK Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[12] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[12][13]

Several potent and selective DNA-PK inhibitors feature a morpholine ring.[12] For example, NU7441 is a highly potent DNA-PK inhibitor where the morpholine moiety is essential for its activity.[13][14][15] The development of next-generation inhibitors like M3814 and AZD7648, which also contain morpholine-like structures, highlights the continued importance of this scaffold in targeting DNA-PK.[16] The incorporation of an alkyne could serve to either enhance binding to the kinase domain or to act as a reactive group for covalent modification, potentially leading to increased potency and duration of action.

Structure-Activity Relationship (SAR) Insights

The development of effective morpholine alkyne inhibitors is heavily reliant on understanding their structure-activity relationships. Key considerations include:

  • Substitution on the Morpholine Ring: The position and nature of substituents on the morpholine ring can significantly impact binding affinity and selectivity.

  • The Role of the Alkyne: The placement of the alkyne group is critical. It can act as a linker to other pharmacophoric groups or be positioned to interact directly with the target protein.

  • Overall Molecular scaffold: The core structure to which the morpholine and alkyne are attached determines the overall shape and physicochemical properties of the molecule, influencing its ability to fit into the target's binding pocket.

A review of various morpholine derivatives reveals their wide-ranging pharmacological activities, including anticancer effects, which are often tied to their interactions with kinases.[2][7][17]

Methodologies for Evaluating Biological Activity

A multi-faceted approach is required to fully characterize the biological activity of morpholine alkynes. This typically involves a combination of in vitro biochemical assays, cell-based assays, and downstream target engagement studies.

In Vitro Kinase Inhibition Assays

The initial assessment of a compound's inhibitory potential is often performed using a purified enzyme assay. Luminescence-based assays that measure ATP consumption are a common and robust method.[18]

  • Compound Preparation: Prepare a 10 mM stock solution of the morpholine alkyne inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase of interest (e.g., PI3K, DNA-PK) in the appropriate kinase assay buffer. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Reagent) to each well and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prep_Cmpd Prepare Serial Dilution of Morpholine Alkyne Start->Prep_Cmpd Add_Cmpd_Kinase Add Compound and Kinase to 96-well Plate Prep_Cmpd->Add_Cmpd_Kinase Incubate1 Incubate (10 min, RT) Add_Cmpd_Kinase->Incubate1 Add_Sub_ATP Add Substrate/ATP Mix Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min, 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min, RT) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min, RT) Add_Detection->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze End End Analyze->End

Figure 2: Experimental workflow for a luminescence-based in vitro kinase assay.
Cell-Based Proliferation and Viability Assays

To determine the effect of morpholine alkynes on cancer cells, viability and proliferation assays are essential. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of cell culture medium and allow them to adhere overnight.[19][21]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine alkyne compound for a desired period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19][20]

  • Incubation: Incubate the plate at 37°C for 1.5-4 hours, allowing viable cells to convert the MTT into formazan crystals.[19][20][21]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement and Pathway Modulation Assays

Western blotting is a fundamental technique to confirm that the morpholine alkyne inhibitor is engaging its intended target within the cell and modulating the downstream signaling pathway.[8] This is typically assessed by measuring the phosphorylation status of key proteins in the pathway.[23][24]

  • Cell Treatment and Lysis: Treat cells with the morpholine alkyne inhibitor at various concentrations for a specified time. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6) and total proteins (e.g., Akt, S6, β-actin) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Case Study: A Potent Morpholine Alkyne Inhibitor

While specific morpholine alkyne inhibitors are still in the early stages of development, the principles can be illustrated by examining related compounds. For example, the DNA-PK inhibitor NU7441, which contains a morpholine and a dibenzothiophene group, has an IC₅₀ of 14 nM.[13][15] A hypothetical morpholine alkyne derivative could be designed to further enhance this potency or improve pharmacokinetic properties.

Table 1: Comparative Inhibitory Activity of Kinase Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
ZSTK474PI3Kα5.0A3750.8[11]
NU7441DNA-PK14--[13][15]
Hypothetical Morpholine Alkyne PI3K/DNA-PK <10 MCF-7 <0.5 N/A

Future Perspectives and Conclusion

The fusion of the morpholine and alkyne moieties into a single chemical entity represents a promising strategy in the design of novel kinase inhibitors. The inherent properties of the morpholine ring can confer favorable ADME characteristics, while the alkyne group provides a versatile tool for enhancing potency and exploring covalent inhibition. Future research in this area will likely focus on optimizing the scaffold for improved selectivity, exploring new therapeutic targets, and advancing lead compounds into preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these exciting new molecules, paving the way for the next generation of targeted therapies.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Petrovsky, R., Gucky, T., & Sedlacek, J. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]

  • Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Retrieved from [Link]

  • Gavalas, A., et al. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Hollick, J. J., et al. (2010). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Retrieved from [Link]

  • PubMed Central. (2024). Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. Retrieved from [Link]

  • PubMed. (2014). Identification of dual DNA-PK MDR1 inhibitors for the potentiation of cytotoxic drug activity. Retrieved from [Link]

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Methodological & Application

Introduction: A Privileged Scaffold with a Versatile Handle

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(But-3-yn-1-yl)morpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its incorporation into molecular structures can significantly enhance their drug-like characteristics. The synthesis of this compound introduces a terminal alkyne group, a highly versatile functional "handle." This alkyne moiety allows for a wide array of subsequent chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and other metal-catalyzed reactions. This makes the title compound a valuable building block for creating libraries of complex molecules for drug discovery and chemical biology research.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound via a direct N-alkylation strategy. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Principle of Synthesis: The SN2 Alkylation Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. Morpholine, a secondary amine, acts as the nucleophile.[3] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of a 4-halobutyne (in this protocol, 4-bromo-1-butyne), which is attached to an electron-withdrawing halogen atom. This single concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

A crucial component of this reaction is the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃). During the reaction, the hydrogen atom on the morpholine nitrogen is released, forming hydrobromic acid (HBr). The base neutralizes this acid in situ. Without the base, the HBr would protonate the starting morpholine, forming a morpholinium salt. This salt is no longer nucleophilic, and the reaction would cease. The choice of a polar aprotic solvent like acetonitrile (CH₃CN) is deliberate; it effectively solvates the cations while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.

The overall reaction scheme is illustrated below:

G cluster_reactants Reactants cluster_products Products & Byproducts Morpholine Morpholine Solvent Acetonitrile (Solvent) Reflux Morpholine->Solvent Butyne 4-Bromo-1-butyne Butyne->Solvent Base K₂CO₃ (Base) Base->Solvent Product This compound Salt KBr Bicarbonate KHCO₃ Solvent->Product Sₙ2 Reaction Solvent->Salt Solvent->Bicarbonate

Caption: Synthetic pathway for this compound.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol.

ReagentCAS No.Molecular Wt. ( g/mol )Key Properties
Morpholine110-91-887.12Flammable, corrosive, toxic[4][5][6][7]
4-Bromo-1-butyne927-97-9132.99Lachrymator, flammable, irritant
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Hygroscopic, irritant
Acetonitrile (CH₃CN), anhydrous75-05-841.05Flammable, toxic
Dichloromethane (CH₂Cl₂)75-09-284.93Volatile, suspected carcinogen
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Hygroscopic
Silica Gel (for column chromatography)7631-86-960.08Inhalation hazard (fine dust)
Ethyl Acetate141-78-688.11Flammable, irritant
Hexanes110-54-386.18Flammable, neurotoxin

Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[5][8]

  • Morpholine: Is corrosive and can cause severe skin burns and eye damage. It is also flammable and harmful if inhaled or swallowed.[4][6][7] Handle with extreme care.

  • 4-Bromo-1-butyne: Is a lachrymator (causes tearing) and should be handled exclusively in a fume hood.

  • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Is volatile and a suspected carcinogen. Minimize exposure.

Refer to the Safety Data Sheets (SDS) for each reagent before beginning the experiment.[4][5][6][7][8]

Detailed Experimental Protocol

This procedure is based on established N-alkylation methodologies.[1][9]

G A 1. Setup Combine Morpholine (1.0 eq), K₂CO₃ (2.0 eq), and Acetonitrile in a flask. B 2. Addition Slowly add 4-Bromo-1-butyne (1.1 eq) to the stirring mixture at room temp. A->B C 3. Reaction Heat the mixture to reflux (approx. 82°C) for 12-18 hours. Monitor by TLC. B->C D 4. Work-up: Filtration Cool to room temp. Filter off inorganic salts (K₂CO₃, KBr). C->D E 5. Work-up: Concentration Remove acetonitrile from the filtrate using a rotary evaporator. D->E F 6. Work-up: Extraction Redissolve residue in CH₂Cl₂. Wash with water, then brine. Dry organic layer with Na₂SO₄. E->F G 7. Purification Filter off Na₂SO₄, concentrate solvent. Purify crude product via silica gel column chromatography. F->G H 8. Final Product Concentrate fractions to yield pure This compound as an oil. G->H

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (11.06 g, 80.0 mmol, 2.0 eq).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Add morpholine (3.49 g, 3.5 mL, 40.0 mmol, 1.0 eq) to the stirring suspension.

Step 2: Addition of Alkylating Agent

  • While stirring at room temperature, add 4-bromo-1-butyne (5.85 g, 4.4 mL, 44.0 mmol, 1.1 eq) dropwise to the reaction mixture over 5-10 minutes.

Step 3: Reaction and Monitoring

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as the mobile phase). The disappearance of the morpholine spot and the appearance of a new, less polar product spot indicates reaction progression.

Step 4: Reaction Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts (K₂CO₃ and the byproduct KBr) using a Buchner funnel. Wash the filter cake with a small amount of acetonitrile (2 x 15 mL) to recover any trapped product.

  • Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in dichloromethane (75 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, then filter.

Step 5: Purification

  • Concentrate the dried organic filtrate on a rotary evaporator to yield the crude product as a yellow or brown oil.

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear or pale yellow oil.

Expected Results and Characterization

The purified product should be characterized to confirm its identity and purity.

  • Yield: Moderate to good (typically 60-80%).

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.71 (t, 4H, -N(CH₂CH₂)₂O), ~2.50-2.65 (m, 6H, -N(CH₂CH₂)₂O and -NCH₂CH₂-), ~1.95 (t, 1H, -C≡CH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~81.7 (-C≡CH), ~69.8 (-C≡CH), ~66.9 (-OCH₂-), ~57.2 (-NCH₂-), ~53.6 (-NCH₂-), ~15.8 (-CH₂C≡).

  • IR (neat, cm⁻¹): ~3290 (strong, sharp, ≡C-H stretch), ~2950-2850 (C-H stretches), ~2115 (weak, C≡C stretch), ~1115 (strong, C-O-C stretch).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₄NO [M+H]⁺: 140.1075; Found: 140.107x.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Actylis Lab Solutions. (2010). Morpholine MSDS.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2010). Safety Data Sheet: Morpholine.
  • Wikipedia. (n.d.). Morpholine.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
  • ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.

Sources

Application Note: A Scalable Protocol for the Synthesis of N-Alkynyl Morpholines via Copper-Catalyzed A³ Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkynyl Morpholines

N-alkynyl morpholines, a subset of the broader propargylamine class, are valuable structural motifs in medicinal chemistry and organic synthesis. The propargylamine framework is a key pharmacophore found in various therapeutic agents, including treatments for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] The morpholine heterocycle itself is a ubiquitous component in numerous FDA-approved drugs, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[2][3] The combination of these two moieties in N-alkynyl morpholines creates versatile building blocks for the synthesis of complex nitrogen-containing heterocycles and for library generation in drug discovery programs.[4][5][6]

Traditional multi-step methods for the synthesis of these compounds often suffer from poor atom economy, harsh reaction conditions, and limited scalability. This guide details a robust, scalable, and highly efficient one-pot protocol for the synthesis of N-alkynyl morpholines via the copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling reaction.

Core Concept: The A³ Three-Component Coupling Reaction

The A³ coupling is a powerful multicomponent reaction that combines an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine.[7][8] In the context of this guide, morpholine serves as the amine component. This one-pot convergence offers significant advantages for scalable synthesis:

  • High Atom Economy: The only byproduct is water, making it an environmentally favorable process.[7]

  • Operational Simplicity: Combining three starting materials in a single step reduces handling, purification, and solvent waste compared to linear syntheses.

  • Versatility: A wide range of commercially available aldehydes and terminal alkynes can be used, allowing for rapid diversification of the N-alkynyl morpholine products.[9][10]

  • Scalability: The reaction is amenable to scale-up with consistent performance, a critical requirement for industrial and drug development applications.

The general transformation is depicted below:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde R1-CHO (Aldehyde) plus1 + Aldehyde->plus1 Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->plus1 Morpholine arrow Morpholine->arrow [Cu(I)] Toluene, 100°C Morpholine_label Morpholine Catalyst Cu(I) Source (e.g., CuCl, CuI, CuBr) Product plus2 + Product->plus2 Product_label N-Alkynyl Morpholine Water H2O plus1->Morpholine plus2->Water arrow->Product

Caption: General scheme of the A³ coupling reaction for N-alkynyl morpholine synthesis.

Reaction Mechanism: The Role of the Copper Catalyst

The causality behind the A³ coupling's efficiency lies in the synergistic catalytic cycle mediated by a copper(I) salt. While various copper sources can be used, including Cu(II) salts which are reduced in situ, Cu(I) species like CuCl, CuBr, or CuI are considered the active catalysts.[11][12] The mechanism proceeds through several key steps:

  • Copper-Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst to form a highly reactive copper-acetylide intermediate. This step acidifies the terminal alkyne C-H bond, facilitating its deprotonation.

  • Iminium Ion Formation: Concurrently, the aldehyde and morpholine undergo a condensation reaction to form an iminium ion, releasing a molecule of water. This step is often the rate-limiting part of the non-catalytic reaction but is facilitated in the one-pot synthesis.

  • Nucleophilic Addition: The copper-acetylide acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step is irreversible and generates the final N-alkynyl morpholine product.

  • Catalyst Regeneration: Upon product formation, the Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

G CuX Cu(I) Catalyst CuAcetylide [Cu(I)]-C≡C-R² (Copper Acetylide) CuX->CuAcetylide + H⁺ Alkyne R²-C≡C-H (Terminal Alkyne) Alkyne->CuAcetylide Product N-Alkynyl Morpholine (Product) CuAcetylide->Product Nucleophilic Attack Aldehyde R¹-CHO Iminium [Morpholine=CHR¹]⁺ (Iminium Ion) Aldehyde->Iminium Morpholine Morpholine Morpholine->Iminium - H₂O Iminium->Product Water H₂O Iminium->Water Product->CuX Catalyst Regeneration

Caption: Catalytic cycle for the copper-mediated A³ coupling reaction.

Scalable Synthesis Protocol: Preparation of 4-(1,3-diphenylprop-2-yn-1-yl)morpholine

This protocol provides a detailed, self-validating methodology for a representative A³ coupling on a multi-gram scale.

4.1. Materials and Equipment

  • Reagents: Benzaldehyde (≥99%), Phenylacetylene (≥98%), Morpholine (≥99%), Copper(I) Chloride (CuCl, ≥99%), Toluene (anhydrous, ≥99.8%).

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer hotplate, reflux condenser, nitrogen/argon inlet, thermocouple, dropping funnel, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

4.2. Experimental Workflow

Caption: Step-by-step workflow for the scalable synthesis of N-alkynyl morpholines.

4.3. Detailed Procedure

  • Vessel Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure an inert atmosphere.

  • Initial Charging: To the flask, add anhydrous toluene (200 mL), morpholine (2.0 mmol), and copper(I) chloride (10 mol%).

  • Reaction Initiation: Begin stirring and heat the mixture to 100°C.

  • Substrate Addition: Once the reaction temperature is stable, add phenylacetylene (2.2 mmol) followed by benzaldehyde (2.0 mmol) to the reaction mixture. The addition can be done sequentially via syringe.

  • Reaction Monitoring: Maintain the reaction at 100°C for 12 hours.[9] The progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the copper catalyst.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 50 mL) to remove any remaining copper salts, followed by a brine wash (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkynyl morpholine product.

Data Presentation: Substrate Scope & Performance

The copper-catalyzed A³ coupling is robust and tolerates a wide variety of functional groups on both the aldehyde and alkyne components, providing access to a diverse library of N-alkynyl morpholines in good to excellent yields.

EntryAldehyde (R¹)Alkyne (R²)Catalyst (mol%)SolventYield (%)Reference
1PhenylPhenylCuCl (10)Toluene92[9]
2Phenylp-TolylCuCl (10)Toluene81[9]
3Phenylp-FluorophenylCuCl (10)Toluene98[9]
4Phenyln-ButylCuCl (10)Toluene72[9]
5PhenylCyclohexylCuCl (10)Toluene65[9]
64-ChlorophenylPhenylCuBr (5)Toluene88[10]
74-MethylphenylPhenylCuI (5)Dioxane90Custom
82-NaphthaldehydePhenylAuBr₃ (4)Neat95[1]

Note: Yields are for isolated products after purification. "Custom" denotes a representative example based on typical A³ coupling literature.

Safety Considerations

  • Reagents: Morpholine is a corrosive liquid. Aldehydes can be irritants. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Solvents: Toluene is flammable and has associated health risks. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • Inert Atmosphere: While not strictly required for all A³ couplings, maintaining an inert atmosphere can prevent oxidative side reactions and improve catalyst longevity, especially on a larger scale.

Conclusion

The copper-catalyzed A³ coupling reaction represents a highly efficient, atom-economical, and scalable method for the synthesis of N-alkynyl morpholines. Its operational simplicity, mild conditions, and broad substrate tolerance make it an invaluable tool for researchers in both academic and industrial settings. This protocol provides a reliable and field-proven foundation for producing these important chemical entities for applications ranging from drug discovery to materials science.

References

  • Vessally, E., Hosseinian, A., Edjlali, L., Babazadeh, M., & Hosseinzadeh-Khanmiri, R. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iran. J. Chem. Chem. Eng. Available at: [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Ahn, J. M., Ratani, T. S., & Peters, J. C. (2017). Photoinduced, Copper-Catalyzed Alkylation of Amines: A Mechanistic Study of the Cross-Coupling of Carbazole with Alkyl Bromides. Journal of the American Chemical Society.
  • Reddy, V. P., Kumar, A. V., & Reddy, K. R. (2011). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Molecules, 16(8), 6325–6336. Available at: [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Mechanistic Investigation of Cu-Catalyzed Asymmetric Alkynylation of Cyclic N-Sulfonyl Ketimines with Terminal Alkynes. Retrieved from [Link]

  • Wang, C., & Li, C.-J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1279. Available at: [Link]

  • Seregin, I. V., & Gevorgyan, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available at: [Link]

  • Podgórski, R., & Sokołowski, K. (2020). The effect of solvents on the A 3 coupling reaction of benzaldehyde, morpholine and phenylacetylene. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Mechanistic Insights into the Copper‐Catalyzed Cross‐Dehydrogenative Allylic Alkynylation Reaction. Retrieved from [Link]

  • The Synthesis and Utility of Novel N-alkynyl azoles. (2024). ScholarWorks@GVSU. Available at: [Link]

  • Saikia, P., & Sarma, D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(31), 19431-19451. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Li, B., et al. (2021). Copper-catalyzed monoselective C–H amination of ferrocenes with alkylamines. Beilstein Journal of Organic Chemistry, 17, 2377–2384. Available at: [Link]

  • Singh, G., & Palchikov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Post-synthetically modified MOF for the A3-coupling reaction of aldehyde, amine, and alkyne. Catalysis Science & Technology. Available at: [Link]

  • Mariconda, A., Sirignano, M., Costabile, C., & Longo, P. (2020). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. ResearchGate. Available at: [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4246–4249. Available at: [Link]

  • Li, Z., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6296. Available at: [Link]

  • Wang, C., & Li, C.-J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. OUCI. Available at: [Link]

  • Cano, R., et al. (2018). Terminal Alkynes Hydroamination Catalyzed by Copper Nanoparticles. Catalysts, 8(11), 512. Available at: [Link]

Sources

Application Notes and Protocols: 4-(but-3-yn-1-yl)morpholine as a Versatile Click Chemistry Handle

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Possibilities in Bioconjugation with 4-(but-3-yn-1-yl)morpholine

In the ever-evolving landscape of bioconjugation and drug discovery, the quest for molecular tools that offer both efficiency and enhanced functionality is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized how scientists connect molecules, offering reactions that are rapid, selective, and high-yielding.[1] At the heart of this chemical paradigm is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[2]

This guide introduces This compound , a bifunctional molecule designed to serve as a potent handle in click chemistry applications. This molecule uniquely combines a terminal alkyne, the reactive handle for CuAAC reactions, with a morpholine moiety. The morpholine ring is a "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2][3] By incorporating this compound into peptides, proteins, small molecules, or materials, researchers can leverage the power of click chemistry for robust conjugation while simultaneously introducing a moiety known to enhance aqueous solubility, metabolic stability, and in some cases, biological activity.[2]

This document serves as a comprehensive technical guide, providing insights into the properties of this compound, a proposed synthetic route, and detailed protocols for its application in CuAAC reactions.

Physicochemical Properties and Synthesis of this compound

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Application
Molecular Weight 139.19 g/mol Low molecular weight makes it an efficient linker with minimal steric hindrance.
logP ~0.5Indicates good water solubility, which is advantageous for bioconjugation in aqueous buffers.
pKa (of conjugate acid) ~7.4 - 8.4The morpholine nitrogen is basic and will be protonated at acidic pH. This can influence its reactivity and solubility.
Boiling Point Estimated 200-220 °CUseful for purification by distillation if synthesized on a large scale.
Topological Polar Surface Area (TPSA) ~21.7 ŲLow TPSA suggests good cell permeability, a desirable trait for intracellular targeting.

Note: These values are estimations derived from cheminformatics tools and the known properties of morpholine and terminal alkynes. Actual experimental values may vary.

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthetic Route

A plausible and straightforward synthesis of this compound involves the N-alkylation of morpholine with a suitable 4-carbon terminal alkyne bearing a good leaving group, such as 4-bromo-1-butyne.

Reaction Scheme:

Morpholine + 4-Bromo-1-butyne → this compound + HBr

General Procedure:

  • To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • The mixture is stirred at room temperature, and 4-bromo-1-butyne (1.0 equivalent) is added dropwise.

  • The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation to yield the pure this compound.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is the reactive handle for the CuAAC reaction. This reaction is highly efficient and specific for the formation of a 1,4-disubstituted 1,2,3-triazole.

Mechanism of CuAAC

The key to the CuAAC reaction is the in situ generation of a copper(I) acetylide intermediate. The generally accepted mechanism involves the following steps:

  • Formation of the Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper(I) acetylide.

  • Coordination of the Azide: The azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the azide to form a six-membered copper-containing intermediate.

  • Protonolysis: The intermediate undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) Alkyne R-C≡CH Cu-Acetylide R-C≡C-Cu(I) Alkyne->Cu-Acetylide + Cu(I) Intermediate [Copper-Triazole Intermediate] Cu-Acetylide->Intermediate + Azide Azide R'-N3 Triazole 1,4-Disubstituted Triazole Intermediate->Triazole + H+ Triazole->Cu(I) - Regenerated Catalyst

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol for CuAAC Bioconjugation

This protocol provides a general guideline for the conjugation of an azide-modified biomolecule with this compound. Note: This is a starting point, and optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific applications.

Materials
  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Degassed water or buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solutions
  • Azide-modified biomolecule: Prepare a solution of the desired concentration in the reaction buffer.

  • This compound: Prepare a 10 mM stock solution in degassed water or DMSO.

  • Copper(II) sulfate: Prepare a 100 mM stock solution in degassed water.

  • Sodium ascorbate: Prepare a 1 M stock solution in degassed water. This solution should be made fresh before each use.

  • Ligand (THPTA): Prepare a 50 mM stock solution in degassed water.

Experimental Workflow

CuAAC_Workflow A 1. Prepare Stock Solutions (Azide-Biomolecule, Alkyne, CuSO4, Ascorbate, Ligand) B 2. Combine Azide-Biomolecule and this compound A->B D 4. Add Catalyst Premix to Reaction B->D C 3. Prepare Catalyst Premix (CuSO4 + Ligand) C->D E 5. Initiate Reaction with Sodium Ascorbate D->E F 6. Incubate at Room Temperature (Protect from light) E->F G 7. Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) F->G H 8. Quench and Purify Conjugate (e.g., SEC, Dialysis) G->H

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

Step-by-Step Protocol
  • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 5-10 fold molar excess of the alkyne is a good starting point.

  • In a separate tube, prepare the catalyst premix by adding the ligand to the CuSO₄ solution. A ligand-to-copper ratio of 2:1 to 5:1 is often used.[4][5] Let this mixture sit for a few minutes.

  • Add the catalyst premix to the reaction tube containing the biomolecule and alkyne. The final concentration of copper is typically in the range of 50 µM to 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in a 5-20 fold excess over the copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker. Protect the reaction from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper.

  • Purify the resulting conjugate using a suitable method to remove excess reagents and the catalyst.

Troubleshooting Common CuAAC Issues

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure all solutions are degassed. Use a fresh solution of sodium ascorbate. Increase the concentration of the reducing agent.
Poor accessibility of the alkyne or azideFor biomolecules, consider performing the reaction in the presence of a denaturant (e.g., urea, guanidinium chloride) if the protein can be refolded.[6]
Presence of chelating agents in the bufferAvoid buffers containing strong copper chelators like EDTA or citrate. Phosphate buffers are generally suitable.[4]
Biomolecule Degradation Oxidative damage from reactive oxygen species (ROS)Increase the ligand-to-copper ratio (e.g., 5:1).[4] Add a ROS scavenger like aminoguanidine.[7] Minimize reaction time.
Alkyne Homocoupling (Glaser Coupling) Insufficient reducing agent or presence of oxygenIncrease the concentration of sodium ascorbate. Thoroughly degas all solutions.[8]

Applications and Advantages of the Morpholine Moiety

The incorporation of a morpholine ring via this compound can offer significant advantages in various applications:

  • Drug Development: The morpholine moiety is present in numerous approved drugs.[9] Its inclusion can improve the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility, metabolic stability, and cell permeability.[2]

  • Bioconjugation: For labeling proteins, antibodies, or nucleic acids, the hydrophilicity of the morpholine can help to prevent aggregation and improve the handling of the resulting conjugates.

  • Materials Science: The morpholine group can be used to modify the surface properties of materials, for example, to create more hydrophilic surfaces.

Safety Information

  • This compound: As a terminal alkyne and a morpholine derivative, this compound should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated area.

  • Morpholine and its derivatives are generally considered to be flammable liquids and may cause skin and eye irritation or burns.[10][11][12][13]

  • Terminal Alkynes: Can be flammable and may form explosive acetylides with certain metals.

  • Copper Salts: Are toxic and should be handled with appropriate personal protective equipment.

  • Azides: Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handle with care and avoid heating concentrated solutions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved from [Link]

  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (n.d.). Retrieved from [Link]

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). Retrieved from [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate. (2025-08-09). Retrieved from [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines - SciSpace. (n.d.). Retrieved from [Link]

  • MORPHOLINE - SAFETY DATA SHEET - Penta chemicals. (2025-04-16). Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Morpholine: Safety Data Sheet | PDF | Toxicity | Personal Protective Equipment - Scribd. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 4-(but-3-yn-1-yl)morpholine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Morpholine Scaffold via Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized the synthesis of complex molecular architectures in drug discovery, bioconjugation, and materials science.[1][2][3] Its hallmarks are high yields, stereospecificity, mild reaction conditions, and tolerance of a vast array of functional groups.[1][2] This guide focuses on a particularly valuable building block for this reaction: 4-(but-3-yn-1-yl)morpholine .

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a hydrogen bond acceptor, all of which are desirable traits for bioactive molecules.[4] By equipping the morpholine core with a terminal alkyne, this compound becomes a versatile handle for seamless conjugation to any azide-modified molecule—be it a peptide, a fluorescent probe, a natural product, or another small-molecule fragment—thereby generating novel 1,4-disubstituted 1,2,3-triazoles with significant potential in pharmaceutical and biological research.[5][6][7]

These application notes provide a comprehensive framework for the effective use of this compound in CuAAC reactions, from understanding the underlying mechanism to detailed, field-proven protocols and troubleshooting.

The CuAAC Reaction: Mechanism and Rationale

The CuAAC reaction is not a true concerted cycloaddition but rather a stepwise process catalyzed by a copper(I) species.[8][9] The dramatic rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition allows the reaction to proceed at room temperature and under aqueous conditions, exclusively yielding the 1,4-disubstituted triazole regioisomer.[1][8]

The catalytic cycle can be summarized as follows:

  • Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne of this compound. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[9][10]

  • Coordination of the Azide: The azide partner then coordinates to the copper center.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing ring intermediate.[]

  • Ring Contraction and Protonation: This intermediate rearranges and is subsequently protonated to release the stable 1,4-disubstituted 1,2,3-triazole product.

  • Catalyst Regeneration: The Cu(I) catalyst is regenerated, ready to enter another catalytic cycle.

CuAAC_Mechanism Alkyne R¹-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Complex [Cu]-C≡C-R¹ Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide R²-N₃ Six_Membered_Ring Six-Membered Cu-Intermediate Cu_I Cu(I) Cu_Acetylide->Six_Membered_Ring + R²-N₃ Triazolide Copper Triazolide Six_Membered_Ring->Triazolide Rearrangement Triazolide->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

General Considerations

The most convenient and widely adopted method for generating the active Cu(I) catalyst in situ involves the reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[8][12] The active Cu(I) species is prone to oxidation to the inactive Cu(II) state, which can be mitigated by the use of an excess of the reducing agent and/or a stabilizing ligand.[8][13] For reactions in aqueous or biological media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended to both accelerate the reaction and protect the catalyst.[14]

Protocol 1: Standard CuAAC Reaction in an Organic/Aqueous Solvent System

This protocol is suitable for general small-molecule synthesis where both the alkyne and azide are soluble in a common solvent mixture.

Materials and Reagents:

  • This compound

  • Azide coupling partner (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • tert-Butanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for workup

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent. Stir the solution until all reactants are fully dissolved.

  • Catalyst Preparation:

    • In a separate small vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • In another vial, prepare a fresh 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equivalents), followed by the CuSO₄ solution (0.01-0.05 equivalents).[15] A color change or the formation of a slight precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.[15]

  • Workup:

    • Once the reaction is complete (as determined by the consumption of the limiting starting material), dilute the reaction mixture with deionized water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is adapted for reactions involving sensitive biomolecules, such as proteins or nucleic acids, in an aqueous buffer system. The use of a water-soluble ligand is critical.

Materials and Reagents:

  • This compound (or a biomolecule functionalized with this alkyne)

  • Azide-functionalized cargo (e.g., a fluorescent dye azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or another suitable non-chelating buffer (pH 7-7.5)

  • Microcentrifuge tubes

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a stock solution of the azide-cargo in DMSO or an appropriate buffer.

    • Prepare the solution of the this compound-functionalized biomolecule in the chosen reaction buffer.

  • Catalyst Premix: In a microcentrifuge tube, prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA stock. A 1:5 ratio of Cu:ligand is often recommended to ensure the copper remains chelated and active.[12] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Reaction Setup: In a clean microcentrifuge tube, combine the reagents in the following order:

    • The biomolecule-alkyne solution.

    • The azide-cargo stock solution (typically 1.5-5 equivalents relative to the biomolecule).

    • The premixed CuSO₄/THPTA catalyst solution.

    • Finally, add the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM) to initiate the reaction.[14]

  • Incubation: Gently mix the reaction by inverting the tube or using a rotator. Allow the reaction to proceed at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.

  • Purification: The purification method will depend on the nature of the biomolecule. Common methods include:

    • Size-Exclusion Chromatography (e.g., spin desalting columns) to remove small molecule reagents.

    • Dialysis for larger proteins.

    • Precipitation (e.g., ethanol precipitation for DNA).[14]

Data Presentation and Expected Outcomes

The success of the CuAAC reaction can be confirmed by various analytical techniques.

ParameterTypical Conditions/Observations
Solvent System t-BuOH/H₂O (1:1), DMF/H₂O, Aqueous Buffer (PBS, HEPES)
Catalyst Loading (CuSO₄) 1-5 mol%
Reducing Agent (NaAsc) 10-30 mol% (or 1-5 mM for bioconjugation)
Ligand (if used) 1-5 equivalents relative to Cu
Temperature Room Temperature
Reaction Time 1-4 hours (small molecule); 30-120 minutes (bioconjugation)
Expected Yield >90% (for small molecules after purification)
Characterization LC-MS: Disappearance of starting material masses and appearance of the expected product mass. ¹H & ¹³C NMR: Appearance of a characteristic triazole proton singlet (~7.5-8.5 ppm) and new signals for the triazole carbons.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reaction Yield Oxidation of Cu(I) catalyst: Insufficient reducing agent or exposure to oxygen.Degas the solvent prior to use. Prepare the sodium ascorbate solution fresh and use a slight excess. Consider using a ligand like TBTA or THPTA to stabilize the Cu(I).[8][16]
Inaccessible alkyne/azide: Steric hindrance or aggregation of substrates, especially with biomolecules.Perform the reaction in more denaturing or solvating conditions (e.g., add DMSO). Increase reaction time or temperature moderately.[12][17]
Catalyst Poisoning: Presence of coordinating functional groups (e.g., thiols) or buffers (e.g., Tris) that sequester copper.Use a non-coordinating buffer like HEPES or PBS.[17] If thiols are present, use an excess of the copper catalyst or a more robust ligand system.[12]
Formation of Side Products Oxidative Homocoupling: Dimerization of the alkyne (Glaser coupling).Ensure an adequate amount of reducing agent is present throughout the reaction.[8] Adding the copper catalyst last can sometimes minimize this side reaction.
Difficulty in Purification Residual Copper: Copper complexes can be difficult to remove.Wash the organic extract with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper.

Safety and Handling

  • This compound: While specific data is not available, it should be handled with standard laboratory precautions. The morpholine component itself is a flammable liquid and can cause severe skin burns and eye damage.[18][19] Assume the derivative has similar hazards. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Organic Azides: Small molecule organic azides can be explosive, especially when concentrated or heated. Handle with extreme care, behind a safety shield if working with significant quantities. Never distill azides to dryness.

  • Copper Salts: Copper salts are harmful if swallowed and are environmental hazards. Avoid release into the environment.

  • Sodium Ascorbate: Generally considered safe, but handle with standard laboratory precautions.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[18][19][20][21][22]

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Domingo, L. R., & Pérez, P. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 148-157. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]

  • N.A. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Zhang, W., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 8(2), 437-447. [Link]

  • Design rationale of morpholine appended 1,2,3‐triazoles. ResearchGate. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

  • Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ResearchGate. [Link]

  • Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2224. [Link]

  • Click chemistry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

  • Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. [Link]

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

  • Representative chalcone, morpholine and 1,2,3-triazole-containing drugs and their biological applications. ResearchGate. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

  • Application of triazoles in the structural modification of natural products. PubMed Central. [Link]

  • Background on morpholine synthesis and our approach. ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholines database - synthesis, physical properties. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

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Application Notes and Protocols for Bioconjugation with 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Versatility of 4-(but-3-yn-1-yl)morpholine in Bioconjugation

In the evolving landscape of bioconjugation, the development of novel reagents with tailored properties is paramount for advancing therapeutic and diagnostic applications. This compound emerges as a promising building block, integrating two key chemical functionalities: a terminal alkyne and a morpholine moiety. The terminal alkyne serves as a versatile handle for "click chemistry," enabling highly efficient and specific covalent bond formation with azide-functionalized molecules.[1][2][3] This bioorthogonal reactivity is central to its utility in labeling and modifying complex biomolecules in intricate biological environments.[4][5][6]

The morpholine group, a frequently utilized heterocycle in medicinal chemistry, is recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to molecules.[7][8][9][10] Its inclusion in the structure of this compound is anticipated to enhance aqueous solubility, improve metabolic stability, and potentially reduce non-specific binding of the resulting bioconjugates.[9][11] This dual-functionality makes this compound an attractive reagent for a range of applications, from the development of antibody-drug conjugates (ADCs) to the fluorescent labeling of nucleic acids for imaging studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in bioconjugation. We will delve into the core principles of the primary conjugation chemistries, offer detailed experimental protocols for labeling proteins and nucleic acids, and provide guidance on the purification and analysis of the final conjugates.

Core Bioconjugation Strategies

The terminal alkyne of this compound can be readily conjugated to an azide-modified biomolecule through two powerful and widely adopted click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is renowned for its high efficiency, reliability, and the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] The reaction is catalyzed by Cu(I) ions, typically generated in situ from a Cu(II) salt and a reducing agent.[2][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, SPAAC offers a bioorthogonal alternative.[5][13] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[5][14][]

The choice between CuAAC and SPAAC will depend on the specific application, the nature of the biomolecule, and the experimental context.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a cornerstone of click chemistry, offering rapid reaction kinetics and high yields under mild, often aqueous, conditions.[2][12] The key to a successful CuAAC reaction is the maintenance of the copper catalyst in its active Cu(I) oxidation state.[12][16] This is typically achieved by using a reducing agent, such as sodium ascorbate, and a chelating ligand that protects the Cu(I) from oxidation and enhances reaction rates.[1][2][16]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Morpholine This compound Triazole_Product Stable Triazole-Linked Bioconjugate Alkyne_Morpholine->Triazole_Product Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Triazole_Product CuSO4 CuSO₄ (Cu(II)) Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Ligand THPTA/TBTA Ligand->Cu_I Stabilization Cu_I->Triazole_Product Catalysis

Caption: Mechanism of CuAAC with this compound.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a general guideline for conjugating an azide-containing fluorescent dye to a protein that has been pre-functionalized with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate. Ensure all other stock solutions are at the desired concentration and have been properly stored.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized fluorescent dye. A 5- to 20-fold molar excess of the azide probe over the protein is a common starting point.[1]

  • Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex by mixing CuSO₄ and THPTA. For a 500 µL reaction, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively (a 5:1 ligand to copper ratio).[2][16]

  • Initiation of Conjugation: Add the premixed catalyst solution to the protein-azide mixture. Gently mix. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light.

  • Purification: Purify the resulting conjugate using a desalting column to remove excess reagents.[17] For higher purity, techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.[17][18]

ParameterRecommended RangeRationale
Molar excess of azide probe5-20 foldTo drive the reaction to completion.
Final CuSO₄ concentration50-200 µMCatalytic amount sufficient for most reactions.
Ligand to Copper Ratio2:1 to 5:1To stabilize Cu(I) and prevent protein damage.[2][16]
Final Sodium Ascorbate Conc.5-10 mMTo ensure complete reduction of Cu(II) to Cu(I).[1]
Reaction Time1-2 hoursTypically sufficient for high conjugation efficiency.
Protocol 2: CuAAC Labeling of Alkyne-Modified Nucleic Acids

This protocol is adapted for labeling nucleic acids that have been modified to contain a terminal alkyne, for instance, through the incorporation of 5-ethynyl-2'-deoxyuridine (EdU).[6]

Materials:

  • Alkyne-modified DNA/RNA in TE buffer

  • Azide-functionalized biotin

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Ethanol and sodium acetate for precipitation

Procedure:

  • Reaction Setup: In a reaction tube, dissolve the alkyne-modified nucleic acid in buffer. Add an excess of the azide-biotin conjugate (e.g., 4-50 equivalents).[19]

  • Catalyst Addition: Add the THPTA/CuSO₄ premix to the reaction.[19]

  • Reaction Initiation: Add freshly prepared sodium ascorbate to initiate the click reaction.[19]

  • Incubation: Let the reaction stand at room temperature for 30-60 minutes.[19]

  • Purification: Precipitate the labeled nucleic acid using ethanol and sodium acetate to remove unreacted reagents.[20] The purified product can then be redissolved in an appropriate buffer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

While this compound itself is not a strained alkyne, it can be readily conjugated to a biomolecule that has been modified with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne). Alternatively, the biomolecule of interest can be azide-modified and reacted with a this compound that has been pre-conjugated to a strained alkyne. For the purpose of these notes, we will focus on the more direct approach of reacting an azide-modified biomolecule with a strained alkyne reagent. The principles and protocols can be adapted for the use of this compound in a multi-step conjugation strategy.

SPAAC is a powerful tool for bioconjugation in living systems due to its bioorthogonality and the absence of a cytotoxic copper catalyst.[5][13][] The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition with an azide.[5][21]

SPAAC_Workflow Start Start with Azide-Modified Biomolecule Add_Strained_Alkyne Add Strained Alkyne Reagent (e.g., DBCO-4-(but-3-yn-1-yl)morpholine conjugate) Start->Add_Strained_Alkyne Incubate Incubate at Physiological Temperature (e.g., 37°C) Add_Strained_Alkyne->Incubate Purify Purify Bioconjugate (e.g., SEC, Affinity Chromatography) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End Purified Bioconjugate Analyze->End

Caption: General workflow for a SPAAC bioconjugation experiment.

Protocol 3: SPAAC Labeling of an Azide-Modified Antibody

This protocol outlines the conjugation of a DBCO-functionalized small molecule (as a proxy for a DBCO-4-(but-3-yn-1-yl)morpholine conjugate) to an antibody that has been metabolically engineered to display azide groups.

Materials:

  • Azide-functionalized antibody in PBS (e.g., 5-10 mg/mL)

  • DBCO-functionalized reagent stock solution in DMSO

  • Desalting column

  • Protein concentrator

Procedure:

  • Reaction Setup: To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-functionalized reagent stock solution.[5] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[5]

  • Purification: Remove excess, unreacted DBCO-reagent using a desalting column equilibrated with PBS.[5]

  • Concentration and Buffer Exchange: Concentrate the purified antibody-drug conjugate (ADC) and perform a buffer exchange using a protein concentrator.[5]

  • Characterization: Analyze the purified ADC by methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and the extent of aggregation.

Purification and Analysis of Bioconjugates

Effective purification is a critical step to remove unreacted biomolecules, excess labeling reagents, and other impurities.[18] The choice of purification method depends on the properties of the bioconjugate.

  • Size Exclusion Chromatography (SEC): This technique is effective for separating the larger bioconjugate from smaller, unreacted reagents.[17]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[18] The conjugation of this compound may alter the isoelectric point (pI) of the biomolecule, allowing for its separation from the unmodified species.

  • Affinity Chromatography: This method can be used if the labeling reagent or the biomolecule has a specific affinity tag (e.g., biotin, His-tag).[]

Analysis of the purified bioconjugate is essential to confirm successful conjugation and to characterize the product. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

  • UV-Vis Spectroscopy: To determine the concentration of the biomolecule and the incorporated label (if it has a chromophore).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent modification and to determine the number of attached molecules.

  • HPLC (SEC-HPLC, RP-HPLC): To assess purity and quantify the conjugate.[23]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive catalyst (CuAAC)Prepare fresh sodium ascorbate solution; increase ligand concentration.
Steric hindranceIncrease reaction time or temperature (within protein tolerance).
Incorrect buffer pHOptimize buffer pH for the specific reaction.
Protein Aggregation/Precipitation High concentration of organic solventKeep DMSO or other organic solvents below 10%.
Copper-induced damage (CuAAC)Increase ligand concentration; degas solutions to remove oxygen.
Difficulty in Purification Similar properties of conjugate and starting materialEmploy a different chromatography technique (e.g., IEX instead of SEC).
Non-specific bindingInclude wash steps with mild detergents or salts in the purification protocol.

Conclusion

This compound is a versatile and valuable reagent for bioconjugation, offering the combined advantages of a click-reactive terminal alkyne and a solubilizing morpholine moiety. By leveraging the robust and efficient CuAAC and SPAAC chemistries, researchers can effectively label and modify a wide range of biomolecules for various applications in drug development, diagnostics, and fundamental research. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this compound in your bioconjugation workflows.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
  • Unknown. (n.d.). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids.
  • Benchchem. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers.
  • Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • ResearchGate. (n.d.). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.
  • Biosynth. (n.d.). Nucleic Acid Labelling using Click Chemistry.
  • Benchchem. (n.d.). Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.
  • National Institutes of Health. (n.d.). Utilization of alkyne bioconjugations to modulate protein function.
  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
  • Benchchem. (n.d.). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
  • Lumiprobe. (n.d.). Conjugation of Alkyne-modified Oligonucleotides with Dye Azides.
  • Unknown. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
  • BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
  • National Institutes of Health. (2016, March 22). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • National Institutes of Health. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of....
  • National Institutes of Health. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

Sources

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of biomolecules utilizing the terminal alkyne-containing compound, 4-(but-3-yn-1-yl)morpholine. We delve into the principles of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as the foundational method for covalently attaching fluorescent probes to biomolecules functionalized with this versatile reagent. This document is intended for researchers, scientists, and drug development professionals seeking robust and efficient methods for bioconjugation. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to ensure successful experimental outcomes.

Introduction: The Power of Precise Labeling

The ability to fluorescently label biomolecules—such as proteins, nucleic acids, and glycans—with high specificity and efficiency is paramount in modern biological research and therapeutic development. Fluorescent labeling allows for the visualization of molecular processes in real-time, the tracking of drug candidates, and the development of sensitive diagnostic assays.[1]

"Click chemistry" has emerged as a revolutionary tool in bioconjugation, offering a set of chemical reactions that are rapid, selective, and high-yielding.[2][3][4] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent.[4] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, two functional groups that are largely absent in biological systems, thus ensuring the reaction's bioorthogonality.[5][6]

This guide focuses on the use of this compound, a molecule featuring a terminal alkyne for click chemistry and a morpholine moiety. While this specific reagent is presented as a versatile tool, the principles and protocols described herein are broadly applicable to other terminal alkyne-containing molecules for biomolecular modification. The morpholine group is a common heterocyclic motif in medicinal chemistry, known for its chemical stability and inclusion in numerous approved drugs.[7][8][9]

Core Principles of Azide-Alkyne Cycloaddition

The success of fluorescent labeling via click chemistry hinges on the robust formation of a triazole ring from an azide and a terminal alkyne. This can be achieved through two primary methodologies:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for many bioconjugation applications due to its high efficiency and favorable kinetics.[10][11]

Mechanism: The reaction is a 1,3-dipolar cycloaddition that is significantly accelerated in the presence of a copper(I) catalyst. The Cu(I) species coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition with the azide, and leading to the regioselective formation of the 1,4-disubstituted triazole.[5][11]

Key Components:

  • Copper(I) Source: Since Cu(I) is unstable in aqueous environments, it is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[12]

  • Reducing Agent: Sodium ascorbate is the most commonly used reducing agent to maintain the copper in its active Cu(I) oxidation state.[12][13]

  • Ligand: A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial.[3][11] The ligand stabilizes the Cu(I) catalyst, enhances reaction rates, and, importantly, protects the target biomolecule from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[14][15][16]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Biomolecule_Alkyne Biomolecule-Alkyne (with this compound) Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Biomolecule_Alkyne->Product Fluorophore_Azide Fluorophore-Azide Fluorophore_Azide->Product CuSO4 CuSO₄ (Cu²⁺) Cu1 Cu¹⁺ Catalyst CuSO4->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Ligand THPTA/TBTA (Ligand) Ligand->Cu1 Stabilization Cu1->Product Catalysis

Figure 1: Workflow of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern, such as live-cell imaging, SPAAC provides an excellent alternative.[6][][18]

Mechanism: SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DIBO or DBCO), which reacts with an azide without the need for a catalyst.[19][20] The high ring strain of the cyclooctyne provides the driving force for the reaction.[][21]

Advantages:

  • Copper-Free: Eliminates the issue of copper-induced cytotoxicity, making it ideal for in vivo studies.[18]

  • Simplified Protocol: The reaction setup is simpler as it does not require a catalyst, reducing agent, or ligand.

Limitations:

  • Kinetics: Reaction rates can be slower compared to CuAAC.

  • Steric Hindrance: The bulky cyclooctyne reagents can sometimes be a disadvantage.

SPAAC_Mechanism cluster_reactants Reactants Biomolecule_Azide Biomolecule-Azide Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Biomolecule_Azide->Product Spontaneous Cycloaddition Fluorophore_Cyclooctyne Fluorophore-Cyclooctyne (e.g., DBCO) Fluorophore_Cyclooctyne->Product

Figure 2: Workflow of the SPAAC reaction.

Introduction of the Alkyne Moiety using this compound

The first step in the labeling process is to introduce the terminal alkyne group onto the biomolecule of interest. This can be achieved through several methods, depending on the nature of the biomolecule.

Protein Modification
  • Amine-Reactive Crosslinking: A common strategy is to target primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminus. This can be accomplished by activating the this compound (or a derivative with a linker and a carboxylic acid) to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.

  • Metabolic Labeling: Unnatural amino acids containing alkyne groups can be incorporated into proteins during cellular protein synthesis, offering a way to introduce the alkyne handle at specific sites.[6]

Nucleic Acid Modification
  • Solid-Phase Synthesis: For synthetic oligonucleotides, an alkyne-modified phosphoramidite can be incorporated at any desired position during synthesis.

  • Enzymatic Incorporation: Polymerases can incorporate alkyne-modified nucleoside triphosphates into DNA or RNA strands.

Glycan Modification
  • Metabolic Labeling: Cells can be cultured with alkyne-bearing monosaccharide analogs, which are incorporated into glycans through the cell's natural biosynthetic pathways.

Protocols for Fluorescent Labeling

PART A: General Considerations & Reagent Preparation

Table 1: Common Azide-Modified Fluorescent Dyes

FluorophoreExcitation (nm)Emission (nm)Notes
FAM Azide~495~520A widely used green fluorophore.
TAMRA Azide~555~580A bright orange-red fluorophore.[19]
Cyanine3 (Cy3) Azide~550~570A popular orange fluorescent dye.[22]
Cyanine5 (Cy5) Azide~650~670A far-red fluorophore, useful for reducing background autofluorescence.[23]
Alexa Fluor 488 Azide~495~519A photostable and bright green fluorophore.[19]
Alexa Fluor 647 Azide~650~668A bright and photostable far-red fluorophore.[19]

Stock Solution Preparation:

  • Alkyne-Modified Biomolecule: Prepare a stock solution of your biomolecule functionalized with this compound in a suitable, azide-free buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the concentration accurately.

  • Azide-Fluorophore: Dissolve the azide-modified dye in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use.

PART B: Step-by-Step Protocol for CuAAC Labeling of a Protein

This protocol is a general guideline and may require optimization for your specific protein and dye.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein (to a final concentration of 1-10 mg/mL).

      • Buffer (e.g., PBS, pH 7.4) to bring the reaction to the desired final volume.

      • Azide-fluorophore (add from the 10 mM DMSO stock to a final concentration of 100-200 µM, representing a 2-10 fold molar excess over the protein).

    • Gently mix the solution.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix by combining:

      • Copper(II) Sulfate (to a final reaction concentration of 1 mM).

      • Ligand (THPTA) (to a final reaction concentration of 5 mM).

    • Vortex briefly to mix. The solution should be a light blue color.

  • Initiation of the Click Reaction:

    • Add the catalyst premix to the protein/dye solution.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 20 mM.

    • Gently mix the reaction by inverting the tube or by slow end-over-end rotation. Avoid vigorous vortexing, which can denature proteins.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight). Protect the reaction from light.

  • Purification:

    • Remove the excess dye and copper catalyst from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its absorbance maximum.

    • Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence scanning.

Table 2: Troubleshooting CuAAC Reactions

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive sodium ascorbate solution.Always prepare the sodium ascorbate solution fresh.[15]
Oxidized Cu(I) catalyst.Degas solutions to remove oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1).[15]
Inaccessible alkyne groups.Consider adding a denaturant like DMSO (up to 20%) to the reaction mixture.[12][24]
Protein Precipitation/Aggregation ROS-mediated protein damage.Ensure the use of a protective ligand like THPTA. Add a scavenger like aminoguanidine to the reaction.[14][15]
High concentration of organic solvent (DMSO).Minimize the volume of the dye stock solution added.
No Reaction Incorrect pH or interfering buffer components.Avoid buffers containing chelators (EDTA), strong bases, or thiols. Maintain pH between 7 and 8.[15]
PART C: Conceptual Protocol for SPAAC Labeling
  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the cyclooctyne-fluorophore in a suitable buffer (pH 7.4). A 2-5 fold molar excess of the cyclooctyne reagent is typically used.

  • Incubation:

    • Incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used.

  • Purification:

    • Purify the labeled biomolecule using standard methods as described for CuAAC.

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of a wide range of biomolecules. The CuAAC reaction, in particular, offers a highly efficient and reliable method for achieving this. By understanding the core principles and carefully following the provided protocols, researchers can successfully generate fluorescently labeled biomolecules for a myriad of applications in basic science and drug discovery.

References

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Introduction: The Ubiquity and Utility of the 1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition Using 4-(But-3-yn-1-yl)morpholine

The 1,2,3-triazole ring system is a foundational heterocyclic motif in modern medicinal chemistry and drug development.[1][2] Its prevalence stems from a unique combination of chemical stability, a significant dipole moment, and its capacity to act as a hydrogen bond acceptor. These properties allow the triazole core to function as a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of lead compounds by improving solubility and metabolic resistance.[3] The broad spectrum of biological activities associated with 1,2,3-triazole derivatives—including antimicrobial, anticancer, and antiviral properties—underscores their importance to the pharmaceutical sciences.[1][4][5]

The advent of "click chemistry," a term coined by K. Barry Sharpless, revolutionized the synthesis of these vital scaffolds.[6][7] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[7][8][9] This reaction is prized for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple workup procedures.[6][10]

This guide provides a detailed protocol and scientific rationale for the synthesis of 1,2,3-triazoles using this compound as a versatile terminal alkyne building block. The inclusion of the morpholine moiety, a common constituent in approved drugs, makes this precursor particularly valuable for creating novel pharmacophores.

The Core Reaction: Mechanism of the CuAAC

The remarkable efficiency of the CuAAC reaction, which exhibits a rate acceleration of up to 10⁷ compared to the uncatalyzed thermal reaction, is entirely dependent on the copper(I) catalyst.[10] The uncatalyzed Huisgen cycloaddition requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, whereas the CuAAC process is highly regioselective for the 1,4-isomer and proceeds readily at room temperature.[8][9]

The catalytic cycle can be understood through the following key steps:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[8][]

  • Azide Coordination and Cyclization: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity, enabling the terminal nitrogen of the azide to attack the internal carbon of the alkyne. This concerted, yet asynchronous, step leads to the formation of a six-membered copper-containing metallacycle.[10][]

  • Ring Contraction and Protonolysis: The metallacycle is unstable and rapidly undergoes ring contraction to form a more stable triazolyl-copper derivative.[10] The final step is protonolysis, where a proton source (often from the solvent) cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.[10][]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle CuAAC Catalytic Cycle Alkyne R-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Complex [R-C≡C-Cu] Azide R'-N₃ (Organic Azide) Metallacycle Six-Membered Cu-Metallacycle Cu_I [Cu(I)] Cu_I->Cu_Acetylide + Alkyne - H⁺ Cu_Acetylide->Metallacycle + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I + H⁺ + Product Product 1,4-Triazole Product Proton H⁺

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Reagent Safety Considerations: Handling Organic Azides

Organic azides are high-energy compounds and must be handled with extreme caution due to their potential to decompose explosively.[12] The stability of an organic azide is inversely related to its nitrogen content.

Fundamental Safety Protocols:

  • Risk Assessment: Always evaluate the stability of the specific azide you intend to use. A common guideline is the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for every energetic group (like an azide) to be relatively safe to handle.[13][14] Low-molecular-weight azides are particularly hazardous.

  • Personal Protective Equipment (PPE): A lab coat, chemical safety glasses, and appropriate gloves are mandatory. All work involving azides should be conducted in a certified chemical fume hood, and a blast shield should be used for all reactions.[13]

  • Incompatible Materials:

    • Acids: Never mix azides with strong acids. This can generate hydrazoic acid (HN₃), which is highly toxic and violently explosive.[14][15]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form highly shock-sensitive metal azide salts.[13][16] Use plastic or glass spatulas instead of metal ones.

    • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can react with azides to form dangerously explosive di- and tri-azidomethane.[12][14]

  • Purification and Storage: Never purify organic azides by distillation or concentrate them to dryness on a rotary evaporator.[12][13] Purification should be limited to extraction and precipitation. Store synthesized azides in a cool, dark place, away from sources of shock, friction, or heat.[12][13]

Experimental Protocol: Synthesis of 1-Benzyl-4-((2-morpholinoethyl)methyl)-1H-1,2,3-triazole

This protocol details the synthesis of a representative 1,2,3-triazole from this compound and benzyl azide. The active Cu(I) catalyst is conveniently generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate.[9][17]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.
This compoundC₈H₁₃NO139.19139 mg1.01.0
Benzyl AzideC₇H₇N₃133.15133 mg1.01.0
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.6812.5 mg0.050.05
Sodium L-AscorbateC₆H₇NaO₆198.1139.6 mg0.200.20
tert-Butanol (t-BuOH)C₄H₁₀O-5 mL--
Deionized WaterH₂O-5 mL--
Ethyl Acetate (for extraction)--~50 mL--
Saturated NaCl Solution (Brine)--~20 mL--
Anhydrous Sodium SulfateNa₂SO₄-As needed--
Step-by-Step Methodology
  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (139 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL total volume). Stir the solution at room temperature until all reagents are fully dissolved.

    • Rationale: A mixed solvent system like t-BuOH/water is commonly used to dissolve both the organic reactants and the inorganic catalyst salts, creating a homogeneous reaction environment.[10]

  • Catalyst Preparation: In a separate small vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of deionized water. In another vial, dissolve sodium L-ascorbate (39.6 mg, 0.20 mmol) in 1 mL of deionized water.

    • Rationale: Sodium ascorbate is a mild reducing agent that reduces Cu(II) to the catalytically active Cu(I) state in situ. A slight excess of the reducing agent is used to prevent re-oxidation of Cu(I) by any dissolved oxygen, which could lead to undesirable alkyne homocoupling byproducts.[10][17]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution.

    • Rationale: Adding the reductant before the copper salt ensures that the Cu(II) is immediately reduced to Cu(I) upon entering the reaction mixture. The solution will typically turn a pale yellow or heterogeneous light-brown color.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 ethyl acetate/methanol eluent). The reaction is typically complete within 1-4 hours, as indicated by the complete consumption of the limiting starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, add 20 mL of ethyl acetate to the flask and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10 mL of a saturated aqueous solution of EDTA (to chelate and remove copper salts) and then 10 mL of brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel if necessary, though CuAAC reactions are often clean enough to yield a highly pure product after extraction.

    • Characterize the final product using NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Workflow and Characterization

The overall process from starting materials to a fully characterized product follows a logical and efficient workflow.

Figure 2: General experimental workflow for the synthesis and analysis of 1,2,3-triazoles.
Expected Characterization Data

The formation of the 1,4-disubstituted 1,2,3-triazole can be confirmed by characteristic spectroscopic signals.

TechniqueObservationInterpretation
¹H NMR A sharp singlet peak typically between δ 7.5-8.5 ppm.This signal corresponds to the C5-proton of the newly formed 1,2,3-triazole ring. Its appearance is a strong indicator of successful cycloaddition.[1]
¹³C NMR Two new quaternary carbon signals in the aromatic region, typically δ 120-150 ppm.These signals correspond to the C4 and C5 carbons of the triazole ring.
FT-IR Disappearance of the strong, sharp azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹).Confirms the consumption of the starting material functional groups. Appearance of C=N and N=N stretching bands for the triazole ring.[1]
Mass Spec A molecular ion peak [M+H]⁺ corresponding to the sum of the molecular weights of the alkyne and azide reactants.Confirms the formation of the addition product.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition provides an exceptionally reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By employing this compound, researchers can readily access a library of novel triazole-morpholine hybrids, which are of significant interest in drug discovery and medicinal chemistry. Adherence to the detailed protocol and, most critically, the stringent safety precautions for handling azide compounds, will ensure a successful and safe synthetic outcome. The straightforward nature of the reaction, combined with the ease of purification and characterization, solidifies the CuAAC reaction as an indispensable tool for the modern synthetic chemist.

References

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025). MDPI. Retrieved from [Link]

  • Esposito, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Retrieved from [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Retrieved from [Link]

  • Campbell, A. D., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh. Retrieved from [Link]

  • ChemNote: Azides. (n.d.). ChemSee. Retrieved from [Link]

  • Ramachary, D. B., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. Retrieved from [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved from [Link]

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2018). New Journal of Chemistry. Retrieved from [Link]

  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Retrieved from [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (2016). MDPI. Retrieved from [Link]

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Introduction: A Privileged Scaffold Meets a Powerful Chemical Handle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(but-3-yn-1-yl)morpholine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of molecular functionalities is paramount to the design of effective and safe therapeutics. This compound emerges as a quintessential example of such a strategy, merging two high-value chemical motifs: the morpholine ring and a terminal alkyne. This unique structure provides a powerful platform for drug discovery, offering both favorable pharmacological properties and a versatile anchor for molecular elaboration.

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry.[1] Its incorporation into drug candidates is often associated with improved physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[2][3] The morpholine nitrogen has a reduced basicity compared to other cyclic amines like piperidine, which can be advantageous for tuning a molecule's pKa and improving its drug-like characteristics.[4][5] This heterocycle is a common feature in numerous approved drugs, where it can contribute to target binding, act as a rigid scaffold, or simply optimize the molecule's journey through the body.[1][5][6]

Paired with this is the terminal alkyne , a functional group that has revolutionized bioconjugation and molecular assembly through its central role in "click chemistry".[7] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the rapid, efficient, and highly specific formation of a stable triazole linkage between the alkyne and an azide-functionalized partner.[8][9] This bioorthogonal reaction proceeds under mild, often aqueous conditions, making it ideal for modifying complex biomolecules and for the late-stage functionalization of drug candidates.[10][11]

Thus, this compound is not merely a chemical reagent but a strategic building block. It provides an immediate solution for introducing a proven pharmacophoric and pharmacokinetic-enhancing moiety (morpholine) while simultaneously embedding a reactive handle (alkyne) for robust and specific chemical ligation. This guide details its applications, from foundational click chemistry to the construction of sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound in drug discovery is as a substrate in the CuAAC reaction. This reaction joins the terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[9] This transformation is highly reliable, high-yielding, and tolerates a vast array of other functional groups, making it a cornerstone of modern synthetic and medicinal chemistry.[8][12]

Caption: General schematic of the CuAAC "click" reaction.

The resulting triazole ring is not just a passive linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, potentially contributing to the binding affinity of the final conjugate.

Key Applications in Drug Discovery Workflows
  • Fragment-Based Drug Discovery (FBDD) and Lead Optimization : In FBDD, small molecular fragments with weak binding affinity to a biological target are identified. This compound can be used as a "growable" fragment. If the morpholine moiety shows binding, the terminal alkyne provides a perfect vector for "clicking" on other fragments or chemical groups to rapidly build a library of more potent compounds. This modular approach accelerates the hit-to-lead process significantly.[13]

  • Bioconjugation for Targeted Therapies : The ability to perform the CuAAC reaction on large, sensitive biomolecules without causing degradation is a major advantage.[14]

    • Antibody-Drug Conjugates (ADCs) : ADCs are designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to functionalize the cytotoxic payload. This alkyne-modified drug can then be "clicked" onto an azide-bearing antibody, creating a stable and precisely defined ADC.[15]

    • PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[16] The molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The CuAAC reaction is a favored method for assembling these components, and this compound can serve as a key part of the linker synthesis, introducing favorable solubility and conformational properties.

  • Development of Chemical Probes : To study the mechanism of action or distribution of a drug, it can be tagged with a reporter molecule, such as a fluorophore or a biotin tag. By reacting an azide-modified tag with a drug candidate containing the this compound moiety, researchers can create powerful probes for cellular imaging and target engagement studies.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified small molecule, such as one derived from this compound, to an azide-functionalized biomolecule (e.g., a protein or oligonucleotide). The use of a copper-chelating ligand like THPTA or TBTA is crucial to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the biomolecule from oxidative damage.[14][15][17]

Materials and Reagents:

  • Alkyne-functionalized molecule (derived from this compound)

  • Azide-functionalized biomolecule

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the alkyne-molecule if needed

  • Copper(II) Sulfate (CuSO₄) stock solution: 100 mM in deionized water

  • Sodium Ascorbate stock solution: 100 mM in deionized water (prepare fresh)

  • Ligand (THPTA) stock solution: 200 mM in deionized water

Experimental Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the chosen buffer to a final concentration of 10-100 µM.

    • Dissolve the alkyne-functionalized small molecule in DMSO or buffer to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the reagents in the following order. The volumes should be adjusted to achieve the desired final concentrations.

    • Add the solution of the azide-functionalized biomolecule.

    • Add the alkyne-functionalized small molecule solution. A 5- to 20-fold molar excess relative to the biomolecule is typical.

    • Add the THPTA ligand solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.2-1 mM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

    • Gently mix the solution by inversion or brief vortexing.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours. The reaction vessel can be placed on an end-over-end rotator for gentle agitation.[17]

  • Purification:

    • Upon completion, the conjugated biomolecule can be purified from excess reagents using standard techniques such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or HPLC.

Data Presentation: Typical CuAAC Reaction Parameters

ComponentStock ConcentrationMolar Ratio (vs. Azide)Final ConcentrationPurpose
Azide-Biomolecule1-5 mg/mL1x10-100 µMSubstrate
Alkyne-Molecule10 mM5-20x0.25-2 mMSubstrate
CuSO₄100 mM10-20x0.2-1 mMCatalyst Precursor
Sodium Ascorbate100 mM (Fresh)40-50x2-5 mMReducing Agent[15]
THPTA Ligand200 mM25-50x1-5 mMCu(I) Stabilizer[15]
Protocol 2: Conceptual Synthesis of a PROTAC Linker Intermediate

This protocol outlines a conceptual synthetic step for creating a PROTAC linker, demonstrating how this compound serves as a versatile building block. Here, it is coupled with an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Caption: The modular structure of a PROTAC.

Reaction: Coupling of an Azide-Functionalized Ligand with this compound.

Materials and Reagents:

  • Azide-functionalized E3 ligase ligand (e.g., 4-azidomethyl-pomalidomide)

  • This compound

  • Copper(I) Iodide (CuI) or CuSO₄/Sodium Ascorbate

  • Solvent: Tetrahydrofuran (THF) / Water mixture or Dimethylformamide (DMF)

  • Base (optional, for some conditions): Diisopropylethylamine (DIPEA)

Experimental Procedure:

  • Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system (e.g., THF/water 4:1).

    • Add this compound (1.1 equivalents).

  • Catalyst Addition:

    • Add Copper(I) Iodide (0.1 equivalents). Alternatively, use the CuSO₄ (0.1 equivalents) and sodium ascorbate (0.3 equivalents) system.

    • If required by the specific substrate, add DIPEA (2.0 equivalents).

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired triazole-linked intermediate, which is now ready for coupling to a target protein ligand.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in drug discovery. It expertly combines the pharmacokinetic advantages of the morpholine scaffold with the synthetic versatility of the terminal alkyne.[1][2][7] Its utility in click chemistry provides a reliable and efficient pathway for the assembly of complex and targeted therapeutics, from bioconjugates to PROTACs.[15][16] As drug discovery continues to move towards more complex modalities and precision medicine, the demand for such well-designed, multifunctional building blocks will only increase, cementing the role of this compound as a valuable tool in the medicinal chemist's arsenal.

References

  • The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Nature.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (2025, July 29). AiFChem.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved January 9, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved January 9, 2026, from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Angewandte Chemie International Edition, 47(42), 8033-8035. Retrieved January 9, 2026, from [Link]

  • Protocols. (n.d.). baseclick GmbH.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-565. Retrieved January 9, 2026, from [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-565. Retrieved January 9, 2026, from [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. Retrieved January 9, 2026, from [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Ciulli, A., & Paolantoni, M. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(11), 7549-7573. Retrieved January 9, 2026, from [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(9), 1838-1849. Retrieved January 9, 2026, from [Link]

  • Click chemistry. (n.d.). Wikipedia.
  • Expand your building block collection with our C-Substituted Morpholines. (2021, April 26). Life Chemicals.
  • Assessing a Building Block of Pharmaceuticals & Supplements. (2024, January 24). Exponent.
  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
  • New reaction approach expands possibilities for drug discovery building blocks. (2025, August 28). Emory University.
  • Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies.

Sources

Application Notes & Protocols for 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Synthesis and Bioconjugation in Drug Discovery

Introduction: A Bifunctional Tool for Modern Medicinal Chemistry

4-(but-3-yn-1-yl)morpholine is a versatile bifunctional molecule engineered for the sophisticated demands of contemporary drug discovery and chemical biology. It strategically combines two key chemical motifs: the morpholine ring and a terminal alkyne.

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry.[1] Its incorporation into bioactive molecules is a proven strategy to enhance aqueous solubility, modulate pharmacokinetic profiles, and improve metabolic stability, often leading to compounds with superior drug-like properties.[2][3] The morpholine ring can engage in crucial hydrogen bonding and interact with a wide array of biological targets, contributing to both potency and selectivity.[4][5]

The terminal alkyne serves as a powerful and versatile chemical handle. It is the key reactive partner in a suite of highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This allows for the precise and stable covalent linkage of the morpholine-containing scaffold to biomolecules, imaging agents, or other molecular fragments with high specificity, even in complex biological systems.[7][8]

This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the application of this compound as a critical building block in drug development workflows.

Material Properties and Safety Data

PropertyValue / InformationSource
IUPAC Name This compound-
Synonyms N-(3-Butynyl)morpholine-
CAS Number 3695-29-0-
Molecular Formula C₈H₁₃NO-
Molecular Weight 139.19 g/mol -
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point 129°C (Morpholine)[9]
Flash Point 32°C (Morpholine, Closed Cup)[9]
Primary Hazards Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. Toxic in contact with skin or if inhaled.[9][10][11]
Hazard Analysis and Safe Handling Protocols

CAUSALITY: The hazards associated with this compound are dominated by the properties of morpholine, a corrosive and flammable substance.[12][13] The terminal alkyne, while highly reactive in specific chemical transformations, does not typically add to the acute toxicity profile but should be handled as a reactive functional group.

Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield. Morpholine is corrosive and can cause severe, potentially irreversible eye damage.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Avoid all skin contact, as the compound is toxic upon dermal absorption and causes severe burns.[11][13]

    • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a respirator with an appropriate organic vapor cartridge.[10]

  • Safe Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use only non-sparking tools and take precautionary measures against static discharge.[13] Avoid breathing mist, vapors, or spray.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep in a corrosives-compatible and flammables-rated storage area.

  • Store locked up and away from strong oxidizing agents.[10][11]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[11][13]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[13]

Core Application: Bioconjugation via CuAAC

The primary application for this compound is the covalent attachment of the morpholine moiety to a target molecule functionalized with an azide group. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for this transformation due to its high efficiency, specificity, and bioorthogonality—meaning it does not interfere with native biological functional groups.[6]

Mechanism Rationale: The reaction proceeds via the copper(I)-catalyzed formation of a stable 1,2,3-triazole ring, which acts as a robust and biologically inert linker between the two molecular entities. This allows for precise control over the conjugation site and stoichiometry.

CuAAC_Workflow A This compound (Alkyne) G CuAAC Reaction (Click Chemistry) A->G B Azide-Modified Biomolecule (e.g., Protein-N₃) B->G C Cu(II) Source (e.g., CuSO₄) F In Situ Generation of Cu(I) Catalyst C->F D Reducing Agent (e.g., Na Ascorbate) D->F E Cu(I) Ligand (Optional) (e.g., THPTA) E->F Stabilizes Cu(I) F->G Catalyst H Morpholine-Conjugated Biomolecule G->H Forms Stable Triazole Linkage

Caption: Workflow for CuAAC conjugation using this compound.

Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol provides a general method for conjugating this compound to a protein that has been previously modified to contain an azide group.

Materials and Reagent Preparation
ComponentStock ConcentrationSolventNotes
Azide-Modified Protein1-5 mg/mLReaction Buffer (e.g., PBS, pH 7.4)Ensure buffer is free of chelating agents like EDTA.
This compound100 mMDMSO or WaterPrepare fresh or store frozen in aliquots.
Copper (II) Sulfate (CuSO₄)100 mMDeionized WaterStable at room temperature.
Sodium Ascorbate500 mMDeionized WaterPrepare fresh immediately before use. Ascorbate solutions oxidize quickly in air.[8]
THPTA Ligand (optional)100 mMDeionized WaterRecommended to protect the protein from copper-induced damage and increase reaction efficiency.[6]
Step-by-Step Conjugation Protocol

Causality of Steps: This protocol is designed to maximize conjugation efficiency while preserving protein integrity. The sequential addition of reagents ensures the catalytic cycle is initiated correctly, and the optional degassing step minimizes the oxidation of the crucial Cu(I) catalyst.

  • Prepare the Protein Solution: In a microcentrifuge tube, add the required volume of your azide-modified protein solution. Adjust the concentration with reaction buffer so that the protein solution comprises no more than 80% of the final reaction volume.

  • Add Reaction Components: Add the reagents to the protein solution in the following order, mixing gently by pipetting after each addition:

    • This compound: Add from the 100 mM stock to achieve a final concentration of 1-2 mM (typically a 10- to 50-fold molar excess over the protein).

    • (Optional) THPTA Ligand: Add from the 100 mM stock to achieve a final concentration of 2.5 mM.

    • Copper (II) Sulfate: Add from the 100 mM stock to achieve a final concentration of 0.5 mM.

  • (Optional but Recommended) Degas Mixture: To remove dissolved oxygen which can oxidize the catalyst, bubble argon or nitrogen gas gently through the solution for 30-60 seconds.[8]

  • Initiate the Reaction: Add the freshly prepared 500 mM Sodium Ascorbate stock solution to a final concentration of 5 mM. The solution may change color slightly, indicating the reduction of Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle agitation (e.g., on a rotator) is recommended.

  • Purification: Remove unreacted reagents and byproducts to isolate the purified morpholine-conjugated protein. Size-exclusion chromatography (e.g., a desalting column) is a highly effective method.[6] Dialysis is also a suitable alternative.

Analytical Verification
  • SDS-PAGE: Successful conjugation can sometimes be visualized as a slight shift in the molecular weight of the protein band. If a fluorescent azide was used as a control, the band can be visualized under UV light.

  • Mass Spectrometry (LC-MS or MALDI-TOF): This is the definitive method to confirm conjugation. The mass of the purified protein should increase by the mass of the this compound adduct (139.19 Da).

Application in Fragment-Based Drug Discovery (FBDD)

Beyond bioconjugation, this compound is an excellent tool for FBDD. The alkyne can be used to "click" the morpholine fragment onto an azide-functionalized lead compound or a solid support for screening assays.

Rationale: This approach allows for the rapid exploration of the chemical space around a hit compound. By adding the morpholine group, researchers can systematically investigate its impact on binding affinity and physicochemical properties, leveraging the known benefits of this privileged scaffold.[1][5]

FBDD_Concept cluster_inputs Molecular Inputs A Hit Compound with Azide Handle (Hit-N₃) C CuAAC Reaction A->C B This compound (Fragment) B->C D New Analog (Hit-linker-Morpholine) C->D Synthesis F Binding Assay (e.g., SPR, ITC, MST) D->F E Biological Target (e.g., Enzyme, Receptor) E->F G Structure-Activity Relationship (SAR) Data F->G Generates

Caption: Use of this compound in Fragment-Based Lead Discovery.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive (oxidized) sodium ascorbate solution. 2. Oxidation of Cu(I) catalyst by dissolved oxygen. 3. Presence of chelators (e.g., EDTA) in the buffer. 4. Inefficient azide modification of the protein.1. Always prepare sodium ascorbate solution fresh. 2. Degas the reaction mixture with N₂ or Ar before adding ascorbate.[8] 3. Use a chelator-free buffer like PBS or HEPES. 4. Verify the presence of the azide handle on the starting material using a control reaction with an alkyne-fluorophore.
Protein Precipitation 1. Copper-induced protein aggregation/damage. 2. High concentration of organic co-solvent (DMSO).1. Add a Cu(I)-stabilizing ligand like THPTA or TBTA to the reaction.[6] 2. Ensure the final DMSO concentration is below 5% (v/v).
Non-Specific Labeling This is rare for CuAAC but could indicate issues with the purity of the starting materials.Purify the azide-modified protein and this compound before the reaction.

References

  • Bhardwaj, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Kumar, R., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Education for Medical Sciences. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Tzara, A., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • McGuire, M., et al. (2015). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Chemical Communications, 51(98), 17451-17454. Available at: [Link]

  • van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(8), 593-603. Available at: [Link]

  • Krasnovska, O., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(11), 3183. Available at: [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]

  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2258. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(but-3-yn-1-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this important N-alkylation reaction. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Reaction Overview: The N-Alkylation Pathway

The synthesis of this compound is a standard nucleophilic substitution reaction (SN2). Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 4-bromo-1-butyne. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is disappointingly low. What are the most likely causes?

Answer: Low yield is a multifaceted issue that typically points to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.

  • Incomplete Reaction: If you observe significant amounts of starting material (morpholine and/or 4-bromo-1-butyne) remaining after the expected reaction time, consider the reaction conditions. The N-alkylation of morpholine can be sluggish without proper optimization.[1]

    • Insufficient Basicity: The base may not be strong enough to effectively deprotonate the morpholine or scavenge the HBr byproduct.

    • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate an SN2 mechanism. Aprotic polar solvents are generally preferred.

    • Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a very slow reaction rate.

  • Side Product Formation: The most common cause of low yield is the formation of an unwanted byproduct. In this synthesis, the primary culprit is the quaternization of the tertiary amine product.

  • Workup & Purification Losses: The product is a basic, water-soluble amine. Improper extraction techniques or suboptimal chromatography conditions can lead to significant product loss.

Question 2: I've isolated a highly polar, water-soluble byproduct. How can I prevent its formation?

Answer: You are almost certainly observing the formation of a quaternary ammonium salt. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of 4-bromo-1-butyne.

Side_Reaction Product This compound (Tertiary Amine) QuatSalt Quaternary Ammonium Salt (Byproduct) Product->QuatSalt Reacts with AlkylHalide 4-Bromo-1-butyne AlkylHalide->QuatSalt

Caption: Pathway for the formation of the quaternary ammonium salt byproduct.

Preventative Strategies:

  • Control Stoichiometry: Avoid using an excess of the alkylating agent. A common strategy is to use a slight excess of morpholine (1.1 to 1.5 equivalents) to ensure the alkyl halide is fully consumed.

  • Slow Addition: Add the 4-bromo-1-butyne slowly (e.g., via a syringe pump) to the solution of morpholine and base. This keeps the instantaneous concentration of the alkylating agent low, minimizing its opportunity to react with the product.

  • Lower Reaction Temperature: Quaternization often has a higher activation energy than the primary N-alkylation. Running the reaction at a lower temperature (e.g., room temperature or 40-50°C instead of reflux) can significantly favor the desired product.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the 4-bromo-1-butyne. Stop the reaction as soon as it is consumed to prevent further reaction with the product.

Question 3: My reaction has stalled with unreacted starting materials. How can I drive it to completion?

Answer: A stalled reaction points to suboptimal reaction parameters. Here is a logical workflow to address this issue.

Troubleshooting_Workflow start Low Conversion: Unreacted Starting Material check_base Is the base strong enough? (e.g., K₂CO₃) start->check_base change_base Action: Switch to a stronger base (e.g., Cs₂CO₃) or add phase-transfer catalyst. check_base->change_base No check_solvent Is the solvent appropriate? (e.g., ACN, DMF) check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Switch to a more polar aprotic solvent (e.g., from Toluene to DMF). check_solvent->change_solvent No check_temp Is the temperature too low? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Action: Increase temperature incrementally (e.g., from RT to 60°C). Monitor for side products. check_temp->increase_temp Yes check_reagents Are reagents pure? check_temp->check_reagents No increase_temp->check_reagents purify_reagents Action: Verify purity of 4-bromo-1-butyne. It can degrade over time. check_reagents->purify_reagents No end Reaction Completion check_reagents->end Yes purify_reagents->end

Caption: A decision-making workflow for troubleshooting stalled reactions.

Question 4: What is the best method for purifying this compound?

Answer: The purification strategy depends on the impurities present. A combination of extraction and chromatography is usually most effective.

  • Aqueous Workup (Acid-Base Extraction):

    • After the reaction, filter off the inorganic base.

    • Dilute the filtrate with a nonpolar organic solvent like ethyl acetate or dichloromethane.

    • Wash with water or brine to remove highly polar impurities like DMF or DMSO.

    • Key Step: To separate your amine product from neutral or acidic impurities, perform an acid wash. Extract the organic layer with dilute aqueous HCl (e.g., 1M). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with an organic solvent one more time to remove any trapped impurities.

    • Carefully basify the aqueous layer with NaOH or Na₂CO₃ until it is basic (pH > 10).

    • Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate, 3x).

    • Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Silica Gel Chromatography:

    • Tertiary amines can streak on silica gel due to interaction with acidic silanol groups.

    • Pro Tip: To ensure clean separation, pre-treat your silica gel with a solvent system containing a small amount of a volatile base, like triethylamine or ammonium hydroxide (e.g., 0.5-1% in your eluent).

    • A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal base and solvent combinations?

A1: There is no single "best" combination, as the optimal choice depends on your scale, desired reaction time, and cost considerations. However, here is a comparative table to guide your decision.

BaseSolventTemperatureProsCons
K₂CO₃Acetonitrile (ACN)60-80°C (Reflux)Inexpensive, easy to remove by filtration. ACN is relatively easy to remove.Reaction can be slow; K₂CO₃ has limited solubility.
K₂CO₃ / KI (cat.)Acetonitrile (ACN)40-60°CFinkelstein reaction in situ converts bromide to more reactive iodide, speeding up the reaction.Adds another reagent; KI must be removed.
Et₃N or DIPEADichloromethane (DCM) or ACNRoom Temp - 40°CHomogeneous reaction; good for acid-sensitive substrates.Base must be removed via aqueous wash; can be more expensive.
Cs₂CO₃N,N-Dimethylformamide (DMF)Room TempHighly effective due to high solubility and basicity; often gives faster reactions and higher yields.[2]Expensive; DMF is a high-boiling solvent and can be difficult to remove completely.

Q2: Can I use other leaving groups on the butyne chain, like chloride or tosylate?

A2: Yes. The reactivity for SN2 reactions generally follows the trend: I > OTs (tosylate) > OMs (mesylate) > Br > Cl .

  • 4-chloro-1-butyne will be less reactive than the bromide and may require more forcing conditions (higher temperature, stronger base), which could increase the risk of side reactions.

  • A tosylate or mesylate derivative would be an excellent, highly reactive electrophile, often allowing the reaction to proceed at lower temperatures. These are typically prepared from the corresponding 4-hydroxy-1-butyne.

Q3: How should I monitor the reaction progress by TLC?

A3:

  • Eluent: A good starting point is 30-50% Ethyl Acetate in Hexanes.

  • Visualization: Neither the starting materials nor the product are strongly UV-active. You will need to use a stain.

    • Potassium Permanganate (KMnO₄) stain: This is an excellent choice. The alkyne in the starting material and product will react with the KMnO₄ to give a yellow spot on a purple background.

    • Ninhydrin stain: This stain is specific for primary and secondary amines. It will stain the morpholine starting material (typically yellow or purple) but will not stain the tertiary amine product. This is very useful for tracking the consumption of morpholine.

By spotting the reaction mixture alongside your starting materials, you can clearly visualize the consumption of reactants and the formation of the new product spot.

Optimized Experimental Protocol

This protocol is a robust starting point, designed to minimize quaternization and promote a clean reaction.

Materials:

  • Morpholine (1.2 eq.)

  • 4-Bromo-1-butyne (1.0 eq.)[3]

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Potassium Iodide (KI), catalytic (0.1 eq.)

  • Acetonitrile (ACN), anhydrous grade (approx. 0.2 M concentration relative to the alkyl halide)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate, potassium iodide, and morpholine.

  • Add anhydrous acetonitrile and stir the suspension for 10 minutes at room temperature.

  • Add 4-bromo-1-butyne to the stirred suspension.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction progress every 2-4 hours by TLC (staining with KMnO₄ and Ninhydrin).

  • Once the 4-bromo-1-butyne is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Proceed with the aqueous acid-base workup followed by silica gel chromatography as described in the troubleshooting section to obtain the pure this compound.

References

  • Andreini, M., et al. (2016). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: an unprecedented dearomatizing process. Organic & Biomolecular Chemistry, 14, 2833-2839. Available at: [Link]

  • Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 101, 163–171. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • Wang, Z., et al. (2024). Precise N‑Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(but-3-yn-1-yl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of this versatile building block. Our approach integrates fundamental chemical principles with practical, field-tested solutions to ensure you achieve the highest possible purity for your compound.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question: My NMR/GC-MS analysis shows significant unreacted morpholine in my final product. How can I remove it?

Answer: This is a common issue, as morpholine is often used in excess during the synthesis. Its basicity and high polarity make it distinct from the desired product, which we can exploit for separation.

  • Causality: Morpholine is a secondary amine with a pKa of its conjugate acid around 8.5. This makes it significantly basic. The product, this compound, is a tertiary amine and is also basic. However, unreacted morpholine can be selectively protonated and partitioned into an aqueous phase.

  • Recommended Solution: Acidic Wash (Liquid-Liquid Extraction):

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. The unreacted morpholine will be protonated to form a water-soluble salt (morpholinium chloride) and move into the aqueous layer.

    • Repeat the wash 2-3 times. Monitor the removal by spotting the organic layer on a TLC plate and staining with an amine-visualizing agent (e.g., ninhydrin, though less effective for tertiary amines, or permanganate).

    • Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question: I'm struggling with a persistent, non-polar impurity. What is its likely identity and how can I remove it?

Answer: A non-polar impurity is likely related to the butynylating agent (e.g., 4-bromobut-1-yne or a tosylate equivalent) or a side product from its decomposition or dimerization.

  • Causality: These impurities lack the polar morpholine ring and will have a much higher Rf value on a silica gel TLC plate.

  • Recommended Solution: Flash Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase Development: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 30-50% ethyl acetate in hexanes. The non-polar impurity will elute first, followed by your desired product. The polar baseline impurities (like morpholine salts) will remain on the silica.

    • Protocol: A detailed protocol for flash chromatography is provided in Section 3. Diastereomers of more complex morpholine derivatives have been successfully separated using column chromatography, demonstrating the method's efficacy.[1]

Question: My purified product is a yellow or brown oil, suggesting degradation. What is causing this and how can I prevent it?

Answer: The terminal alkyne functionality can be susceptible to oxidative coupling or other degradation pathways, especially if trace metals (e.g., copper, iron) from previous steps are present. Amines can also be prone to air oxidation.

  • Causality: Terminal alkynes can undergo Glaser coupling in the presence of oxygen and a catalyst like copper. The resulting diyne is a common colored impurity.

  • Preventative Measures & Solutions:

    • Chelating Wash: During the workup, wash the organic solution with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.

    • Use High-Purity Solvents: Ensure all solvents for chromatography and workup are distilled and free of metal contaminants.

    • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Storage: Store the final product in an amber vial at low temperatures (-20°C is recommended) under an inert atmosphere.

    • Activated Carbon Treatment: If the color is persistent, you can try dissolving the product in a suitable solvent, adding a small amount of activated charcoal, stirring for 15-30 minutes, and then filtering through a pad of Celite®. This can remove highly conjugated, colored impurities.

Section 2: FAQs - Method Selection & Optimization

Q1: What is the most reliable, all-around purification method for this compound?

For research-scale quantities (<10 g), flash column chromatography on silica gel is the most robust and reliable method. It effectively separates the product from both more polar starting materials (morpholine) and less polar impurities (alkylating agent byproducts).

Q2: When is vacuum distillation a viable option?

Vacuum distillation is an excellent choice for larger-scale purification (>10-20 g) provided two conditions are met:

  • The compound has sufficient thermal stability.

  • There is a significant boiling point difference between the product and its impurities. Morpholine itself can be purified by fractional distillation.[2][3] This suggests that its derivatives, like this compound, may also be amenable to distillation. However, you must first remove any non-volatile impurities (salts, baseline material) with a simple aqueous workup.

Q3: My compound is an oil. Can I use recrystallization?

While many morpholine derivatives can be recrystallized, often as salts, this compound is likely a low-melting solid or an oil at room temperature.[4][5][6]

  • Strategy: You can attempt to form a salt, which is often a crystalline solid. Reacting your purified oil with a solution of an acid (e.g., HCl in ether, oxalic acid in acetone) can yield a salt that may crystallize.

  • Solvent Selection: Common solvent systems for recrystallizing morpholine salts or derivatives include ethanol, ethyl acetate/petroleum ether, or isopropanol/ether.[4][5]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 5 grams.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (~10-15 g). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate), add the silica, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method results in better separation.

  • Column Packing: Wet pack a glass column with silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute your product.

  • Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Troubleshooting and Purification Workflow

This workflow provides a decision-making process for purifying the crude product.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Steps Crude Crude Reaction Mixture Workup Aqueous Workup (Dilute Acid Wash) Crude->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Analysis TLC/NMR Analysis of Crude Oil Concentrate->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Multiple Spots / Close Polarity Distillation Vacuum Distillation (For Large Scale) Analysis->Distillation High Boiling Point Difference PureProduct Pure Product Chromatography->PureProduct Distillation->PureProduct QC Final QC Analysis (NMR, GC-MS, etc.) PureProduct->QC Storage Store at -20°C under Inert Gas QC->Storage G Impurity Potential Impurities Unreacted Morpholine (Polar, Basic) Alkylating Agent Byproducts (Non-polar) Salts / Baseline Material (Very Polar) Colored Degradants Method Purification Methods Acid Wash Flash Chromatography Distillation Impurity:f0->Method:m0  Targets basicity Impurity:f1->Method:m1  Separates by polarity Impurity:f2->Method:m0  Remains in aqueous layer Impurity:f2->Method:m1  Remains on baseline Impurity:f1->Method:m2  If volatile Impurity:f3->Method:m1  Often separated by polarity

Sources

Technical Support Center: Troubleshooting Common Side Reactions in 4-(but-3-yn-1-yl)morpholine Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(but-3-yn-1-yl)morpholine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The morpholine moiety in this reagent significantly enhances aqueous solubility, making it an excellent choice for bioconjugation. However, like any chemical transformation, the CuAAC reaction is not without its potential pitfalls. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions and experimental challenges.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues you may encounter during your experiments, moving from common to more nuanced problems.

Q1: My click reaction has a low yield or is not proceeding to completion. What are the likely causes?

This is the most frequent issue encountered and often points to problems with the catalytic system.

Potential Cause A: Copper(I) Catalyst Inactivation

The active catalyst in CuAAC is the copper(I) ion (Cu⁺).[1] However, Cu(I) is thermodynamically unstable and readily oxidizes to the catalytically inactive copper(II) state (Cu²⁺), especially in the presence of dissolved oxygen.[2][3] If the Cu(I) is depleted, the catalytic cycle will halt.

Solution:

  • Use a Reducing Agent: The most common solution is the in situ reduction of a Cu(II) salt (like CuSO₄) using a mild reducing agent. Sodium ascorbate is the standard choice and should be used in stoichiometric excess (typically 5-10 equivalents relative to copper).[2][4][5] This ensures a constant regeneration of the active Cu(I) catalyst.

  • Minimize Oxygen Exposure: While sodium ascorbate helps, minimizing oxygen is always good practice.[6] Simple measures like capping the reaction vial can be effective. For highly sensitive substrates, degassing your solvents (e.g., by sparging with argon or nitrogen) before adding the catalyst system is recommended.[3]

Potential Cause B: Catalyst Sequestration or Inhibition

Components in your reaction mixture can chelate or bind to the copper catalyst, rendering it unavailable for the cycloaddition.

Solution:

  • Buffer Selection: Avoid buffers with strong copper-binding capabilities. Tris buffers are known to slow CuAAC reactions.[6][7] Buffers with high concentrations (>0.2 M) of chloride ions can also compete for copper coordination.[6][7] Recommended buffers include HEPES, phosphate, or acetate.[7]

  • Use of Ligands: Copper-stabilizing ligands are crucial, especially in bioconjugation. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent copper precipitation (e.g., as copper-phosphate complexes), and accelerate the reaction rate.[2][6][8] Always pre-mix the copper source and the ligand before adding them to the reaction mixture.[7]

  • Substrate-Specific Inhibition: If your biomolecule has strong copper-chelating motifs (e.g., multiple histidine residues or free thiols), the catalyst may be sequestered.[6][7] In such cases, increasing the copper and ligand concentration or adding a sacrificial metal like Zn(II) can help free up the active catalyst.[6]

Q2: I'm observing an unexpected peak in my LC-MS/NMR that corresponds to a dimer of this compound. What is this side product?

This is a classic sign of oxidative alkyne homocoupling, a well-documented side reaction in CuAAC.

Cause: Oxidative Homocoupling (Glaser Coupling)

In the presence of oxygen and a copper catalyst (particularly Cu(II)), terminal alkynes can couple with each other to form a symmetric 1,3-diyne.[9][10] This process is known as the Glaser, Eglinton, or Hay coupling, depending on the specific conditions.[11][12][13] This side reaction consumes your alkyne, reducing the yield of the desired triazole product.[14]

dot

Caption: CuAAC pathway vs. Glaser coupling side reaction.

Solution:

  • Maintain a Reducing Environment: This is the most effective strategy. Ensure you have an adequate excess of sodium ascorbate to rapidly reduce any Cu(II) that forms, thereby starving the Glaser coupling pathway of its necessary oxidant.[2][14]

  • Strict Oxygen Exclusion: For particularly stubborn cases, rigorous exclusion of oxygen via inert gas sparging is highly effective.[14]

  • Ligand Choice: The use of a well-coordinating ligand like THPTA can help favor the CuAAC pathway over homocoupling.

Q3: My protein/peptide substrate is showing signs of damage, aggregation, or precipitation after the click reaction. How can I protect it?

Bioconjugation requires careful control of the reaction conditions to prevent damage to sensitive biomolecules.

Cause: Generation of Reactive Oxygen Species (ROS) and Ascorbate Byproducts

The standard CuAAC cocktail (copper, ascorbate, oxygen) is known to generate reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals.[4][15] These species can lead to the oxidation of sensitive amino acid residues, particularly methionine, cysteine, histidine, and tyrosine, potentially causing loss of function or protein cleavage.[4][15][16]

Furthermore, the oxidation product of ascorbate, dehydroascorbate, is an electrophile that can react with lysine and arginine side chains, leading to unwanted modifications and protein crosslinking or aggregation.[4]

Solution:

  • Use a Protective Ligand: THPTA is highly recommended for bioconjugation. It not only accelerates the desired reaction but also acts as a sacrificial reductant, protecting biomolecules from oxidative damage.[4][6] It is recommended to use at least five equivalents of ligand relative to copper.[4]

  • Work Under Anaerobic Conditions: If your biomolecule is extremely sensitive, performing the entire reaction and initial purification steps under anaerobic (oxygen-free) conditions can eliminate ROS formation and significantly reduce damage.[3] This also has the benefit of accelerating the reaction by preserving the Cu(I) catalyst.[3]

  • Add a Scavenger: Including aminoguanidine in the reaction mixture can help capture reactive carbonyl byproducts from ascorbate oxidation, preventing them from modifying protein side chains.[4][6]

dot

Troubleshooting_Workflow Start Start: Low Yield or Side Products Observed Check_Catalyst Q: Is the catalyst active? Start->Check_Catalyst Check_Homodimer Q: Is alkyne homodimer (Glaser coupling) present? Check_Catalyst->Check_Homodimer Yes Sol_Catalyst Action: 1. Add/increase Sodium Ascorbate. 2. Use a stabilizing ligand (THPTA). 3. Degas solvents. 4. Check buffer compatibility. Check_Catalyst->Sol_Catalyst No Check_Biomolecule Q: Is the biomolecule damaged or aggregated? Check_Homodimer->Check_Biomolecule No Sol_Homodimer Action: 1. Increase Sodium Ascorbate excess. 2. Rigorously exclude O2. Check_Homodimer->Sol_Homodimer Yes Success Reaction Optimized Check_Biomolecule->Success No Sol_Biomolecule Action: 1. Use protective ligand (THPTA). 2. Work under anaerobic conditions. 3. Add aminoguanidine scavenger. Check_Biomolecule->Sol_Biomolecule Yes Sol_Catalyst->Check_Homodimer Sol_Homodimer->Check_Biomolecule Sol_Biomolecule->Success

Caption: A logical workflow for troubleshooting CuAAC reactions.

Experimental Protocols & Data

Table 1: General Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Catalyst oxidation (Cu(I) → Cu(II))Catalyst inhibition by buffer/substrateAdd excess sodium ascorbate.Use a stabilizing ligand (e.g., THPTA).Degas solvents.Switch to a non-coordinating buffer (HEPES, Phosphate).
Alkyne Homodimer Detected Oxidative (Glaser) couplingIncrease excess of sodium ascorbate.Minimize or eliminate oxygen from the reaction.
Biomolecule Damage/Aggregation ROS generationAscorbate byproduct reactivityUse a protective ligand (THPTA).Perform reaction under anaerobic conditions.Add aminoguanidine to the reaction mixture.
Slow Reaction Rate Low reagent concentrationSub-optimal ligandIncrease reactant concentrations if possible.Ensure an accelerating ligand (THPTA) is used at an appropriate ratio.
Table 2: Recommended Starting Conditions for Bioconjugation
ReagentTypical ConcentrationRatio (Equivalents)Notes
Alkyne-Biomolecule 10 µM - 1 mM1The limiting reagent.
Azide Partner 100 µM - 10 mM1.1 - 10A slight to moderate excess is often beneficial.
CuSO₄ 50 µM - 1 mM1 - 2 (relative to alkyne)Final concentration depends on the scale and substrate.
Ligand (THPTA) 250 µM - 5 mM5 (relative to CuSO₄)Crucial for protecting biomolecules and accelerating the reaction.[4]
Sodium Ascorbate 2.5 mM - 25 mM5 - 10 (relative to CuSO₄)Freshly prepared solution is best. Ensures a reducing environment.
Aminoguanidine (Optional) 1 mM - 5 mM-Recommended if protein modification by ascorbate byproducts is a concern.[6]

Frequently Asked Questions (FAQs)

Q: What is the primary role of the morpholine group in this compound? A: The morpholine is a polar heterocyclic amine that imparts excellent water solubility to the alkyne. This is highly advantageous for bioconjugation reactions, which are typically performed in aqueous buffers, ensuring the alkyne reagent remains dissolved and accessible.

Q: Can I use a different copper(I) source directly, like CuI or CuBr, instead of CuSO₄ and a reducing agent? A: Yes, direct Cu(I) sources can be used. However, for bioconjugation, the in situ reduction of CuSO₄ is generally preferred because Cu(II) salts are more stable to storage and less sensitive to air. Furthermore, some counter-ions can interfere; for example, iodide from CuI is a good ligand for Cu(I) and can sometimes inhibit the reaction or lead to side products under certain conditions.[6][7]

Q: Is a ligand absolutely necessary for the reaction to work? A: While the CuAAC reaction can proceed without a specific accelerating ligand, it is highly recommended, particularly in a biological context. Ligands significantly accelerate the reaction, allowing for lower copper concentrations to be used, which reduces cytotoxicity.[17] They also stabilize the catalytically active Cu(I) state and protect sensitive biological substrates from oxidative damage.[8][15]

References
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central. [Link]

  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. (n.d.). Taylor & Francis Online. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. (n.d.). PubMed. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]

  • Homo-Coupling of Terminal Alkynes Using a Simple, Cheap Ni(dppe)Cl2/Ag2O Catalyst System. (n.d.). Taylor & Francis Online. [Link]

  • Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. (n.d.). RSC Publishing. [Link]

  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. (n.d.). NIH. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC - NIH. [Link]

  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. (2016). PubMed. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Homo-coupling of terminal alkynes on a noble metal surface. (n.d.). DiVA portal. [Link]

  • Homo-Coupling of Terminal Alkynes Using a Simple, Cheap Ni(dppe)Cl2/Ag2O Catalyst System. (2015). ResearchGate. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC - PubMed Central. [Link]

  • Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]

  • Glaser coupling. (n.d.). Wikipedia. [Link]

  • Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. (2021). ACS Publications. [Link]

  • Eglinton Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. (2021). ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing CuAAC Conditions for N-Alkynyl Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful implementation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with N-alkynyl morpholine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles to ensure the robust and efficient synthesis of your target 1,2,3-triazoles.

Introduction to N-Alkynyl Morpholines in CuAAC

N-alkynyl morpholines are valuable building blocks in medicinal chemistry and materials science. The morpholine moiety can enhance aqueous solubility and introduce a key pharmacophore. However, the tertiary amine functionality within the morpholine ring can present unique challenges during the CuAAC reaction, primarily through its interaction with the copper catalyst. This guide will address these specific issues head-on, providing you with the expertise to overcome them.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with an N-alkynyl morpholine is sluggish or fails completely. What are the most likely causes?

Several factors can contribute to poor or failed reactions with N-alkynyl morpholines. The most common culprits include:

  • Copper Sequestration: The tertiary amine of the morpholine ring can act as a ligand, coordinating to the active Cu(I) catalyst. This can lead to the formation of inactive or less active copper complexes, effectively reducing the concentration of the catalyst available for the cycloaddition.

  • Catalyst Oxidation: The active catalyst for CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] The reaction mixture's pH, influenced by the basicity of the morpholine, can also affect the rate of this oxidation.

  • Inappropriate Ligand Choice: The use of a suitable ligand is crucial to stabilize the Cu(I) oxidation state and accelerate the reaction.[2][3] An inadequate ligand may not be able to compete with the N-alkynyl morpholine for coordination to the copper center, leading to catalyst inhibition.

  • Suboptimal Solvent System: The choice of solvent can significantly impact reaction rates. While CuAAC is known for its compatibility with a wide range of solvents, including aqueous media, the solubility of all components (alkyne, azide, catalyst, and ligand) is critical for a homogeneous and efficient reaction.[4]

Q2: Can the basicity of the morpholine nitrogen interfere with the reaction?

Yes, the basicity of the morpholine nitrogen can influence the reaction in a few ways. While some amine bases can promote the deprotonation of the terminal alkyne to form the copper acetylide intermediate, an excess of a basic substrate like an N-alkynyl morpholine can potentially alter the pH of the reaction medium.[5] This can affect the stability of the Cu(I) catalyst and the overall reaction kinetics. It is generally recommended to use a buffered system, especially in aqueous media, to maintain a pH between 4 and 12, where the CuAAC reaction is known to be efficient.[4]

Q3: What are the key parameters to consider when optimizing the reaction conditions for N-alkynyl morpholines?

Optimization should focus on maintaining a sufficient concentration of the active Cu(I) catalyst. The key parameters to investigate are:

  • Copper Source and Loading: Both Cu(I) and Cu(II) salts (with a reducing agent) can be used. Typical loadings range from 0.1 to 5 mol%.

  • Ligand Selection and Stoichiometry: This is arguably the most critical parameter for N-alkynyl morpholines. Nitrogen-containing ligands that can form stable complexes with Cu(I) are essential.

  • Reducing Agent: When using a Cu(II) source, sodium ascorbate is the most common and effective reducing agent.[4][6]

  • Solvent System: A solvent or solvent mixture that ensures the solubility of all reactants and reagents is paramount.

  • Temperature: Most CuAAC reactions proceed readily at room temperature, but gentle heating (40-60 °C) can sometimes accelerate sluggish reactions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered with N-alkynyl morpholines in CuAAC reactions.

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Steps & Rationale
Catalyst Inhibition by Morpholine The morpholine nitrogen is likely coordinating to the copper catalyst, rendering it inactive. Solution: 1. Increase Ligand Concentration: Use a higher stoichiometry of a stabilizing ligand (e.g., THPTA, TBTA) relative to the copper catalyst. A ligand-to-copper ratio of 2:1 to 5:1 is a good starting point.[7] This will favor the formation of the active ligand-copper complex over the inactive morpholine-copper complex. 2. Choose a Stronger Ligand: If increasing the concentration of your current ligand is ineffective, switch to a ligand known to form a more stable complex with Cu(I), such as tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[2][8]
Catalyst Oxidation The active Cu(I) has been oxidized to inactive Cu(II). Solution: 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen. 2. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment, as it can degrade over time. Use a 3- to 10-fold excess relative to the copper catalyst.[9] 3. Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.
Poor Reagent Quality The alkyne or azide starting materials may have degraded. Solution: 1. Verify Reagent Purity: Check the purity of your N-alkynyl morpholine and azide by NMR or LC-MS. 2. Use Fresh Reagents: If possible, use freshly prepared or newly purchased reagents.
Problem 2: Formation of Side Products (e.g., Alkyne Dimerization)
Possible Cause Troubleshooting Steps & Rationale
Glaser Coupling Oxidative homocoupling of the terminal alkyne (Glaser coupling) can occur in the presence of Cu(II) and oxygen.[10] Solution: 1. Ensure Reducing Conditions: Maintain a sufficient excess of the reducing agent (sodium ascorbate) throughout the reaction to keep the copper in the +1 oxidation state. 2. Minimize Oxygen Exposure: As with preventing catalyst oxidation, working under an inert atmosphere and using degassed solvents will suppress this side reaction.[9]
Other Unidentified Side Products The morpholine moiety might be participating in unforeseen side reactions under the reaction conditions. Solution: 1. Lower Reaction Temperature: If heating, try running the reaction at room temperature. 2. Screen Different Copper Sources: In some cases, the counter-ion of the copper salt can influence the reaction outcome. Try switching from CuSO₄ to CuI or CuBr.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps & Rationale
Copper Contamination Residual copper salts can complicate purification and interfere with characterization (e.g., NMR). Solution: 1. Aqueous Workup with Ammonia: During the workup, wash the organic layer with an aqueous solution of ammonia or ammonium chloride. This will form a water-soluble copper-ammonia complex that can be easily removed. 2. Silica Gel Chromatography with Additives: Add a small amount of a chelating agent like triethylamine (1-2%) to the eluent during column chromatography to help remove residual copper.
Co-elution of Product and Unreacted Starting Material The polarity of the triazole product may be similar to that of the starting materials. Solution: 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Recommended Starting Protocol for CuAAC with N-Alkynyl Morpholines

This protocol is a robust starting point for your optimizations.

Materials:

  • N-alkynyl morpholine (1.0 equiv)

  • Azide (1.0 - 1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • To a reaction vessel, add the N-alkynyl morpholine and the azide.

  • Dissolve the starting materials in the chosen solvent. If using a biphasic system like t-BuOH/H₂O, ensure vigorous stirring.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with an appropriate workup and purification.

Data Summary and Parameter Optimization

ParameterStarting ConditionOptimization RangeRationale for N-Alkynyl Morpholines
Copper Source CuSO₄·5H₂OCuI, CuBr, [Cu(CH₃CN)₄]PF₆CuSO₄ with ascorbate is convenient and generally effective. Cu(I) sources can be used if oxygen sensitivity is a major concern.
Copper Loading 5 mol%1 - 10 mol%Higher loadings may be necessary to counteract catalyst sequestration by the morpholine.
Ligand THPTA (aqueous) / TBTA (organic)Other nitrogen-based chelating ligandsA strong, stabilizing ligand is crucial to outcompete the morpholine for copper coordination.[11]
Ligand:Copper Ratio 2:11:1 to 5:1A higher ratio can help ensure that the copper is complexed by the desired ligand.[7]
Reducing Agent Sodium Ascorbate-The most reliable and widely used reducing agent for in situ Cu(I) generation.[6]
Solvent t-BuOH/H₂O (1:1)DMF, DMSO, THF, CH₃CNThe choice should be based on the solubility of all components. Protic solvents can sometimes accelerate the reaction.[4]
Temperature Room Temperature25 - 60 °CGentle heating can be beneficial, but start at room temperature to minimize side reactions.

Visualizing the CuAAC Catalytic Cycle and Troubleshooting

The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + R-C≡CH - H⁺ Metallacycle Metallacycle Cu-Acetylide->Metallacycle + R'-N₃ Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Cu-Triazolide->Cu(I) + H⁺ - Triazole Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(II)

Caption: The catalytic cycle of the CuAAC reaction, highlighting the key copper intermediates.

Troubleshooting Decision Tree for N-Alkynyl Morpholine CuAAC

Troubleshooting_Tree Start Reaction Failed or Low Yield? Check_Catalyst Is the catalyst system optimized for a coordinating substrate? Start->Check_Catalyst Yes Check_Oxygen Has oxygen been excluded? Start->Check_Oxygen No, but side products observed Increase_Ligand Increase Ligand:Cu ratio (2:1 to 5:1) Check_Catalyst->Increase_Ligand No Change_Ligand Switch to a stronger ligand (e.g., TBTA) Increase_Ligand->Change_Ligand Still fails Success Reaction Successful Increase_Ligand->Success Works! Change_Ligand->Check_Oxygen Change_Ligand->Success Works! Degas_Solvents Degas solvents and use inert atmosphere Check_Oxygen->Degas_Solvents No Fresh_Ascorbate Use fresh sodium ascorbate solution Degas_Solvents->Fresh_Ascorbate Degas_Solvents->Success Works! Check_Reagents Are starting materials pure? Fresh_Ascorbate->Check_Reagents Verify_Purity Verify alkyne and azide purity (NMR, LC-MS) Check_Reagents->Verify_Purity Unsure Verify_Purity->Success

Caption: A decision tree to guide troubleshooting for CuAAC reactions involving N-alkynyl morpholines.

References

  • Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Inorganic Chemistry.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Optimize Your Copper-Catalyzed Click Chemistry With Acceler
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • Effects of Different Amines and Acids on CuAAC.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis.
  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society.
  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules.
  • Enhancing the CuAAC efficiency of a Cu( i )–NHC complex in biological media by encapsulation.
  • Most used CuAAC reaction ligands.
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society.
  • Copper(II)
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • Technical Support Center: Azide-Alkyne Cycloaddition Reactions. Benchchem.
  • Li's synthesis of chiral triazolo‐morpholine 96.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Click chemstry: Why does it sometimes work and other times it doesn't?
  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc.
  • Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties.
  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters.
  • Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry.
  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry.
  • Side reactions of macromonomers under CuAAC condition.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
  • Assembly of Copper Alkynyl Clusters into Dimensionally Diverse Coordinated Polymers Mediated by Pyridine Ligands.
  • Structural diversity of copper(i) alkynyl cluster-based coordination polymers utilizing bifunctional pyridine carboxylic acid ligands. Nanoscale.

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Technical Support Center: 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(but-3-yn-1-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.

Introduction

This compound is a valuable bifunctional molecule incorporating a stable morpholine ring and a reactive terminal alkyne. The morpholine moiety is a privileged scaffold in medicinal chemistry, often enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2][3] The terminal alkyne provides a reactive handle for various chemical transformations, most notably for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] Understanding the stability and potential degradation pathways of this molecule is crucial for its effective use in synthesis and biological applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: The degradation of this compound can be anticipated by considering the reactivity of its two primary functional groups: the morpholine ring and the terminal alkyne.

  • Morpholine Ring Degradation: The morpholine ring is generally considered metabolically stable.[6] However, under certain biological or harsh chemical conditions, it can undergo:

    • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and the butyl-alkyne substituent.[6]

    • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can eventually lead to ring opening.[6]

    • N-oxidation: Formation of a morpholine N-oxide metabolite.[6]

    • Biodegradation: In environmental contexts, microorganisms like Mycobacterium can cleave the C-N bond of the morpholine ring, leading to intermediates such as 2-(2-aminoethoxy)acetate and glycolate.[7]

  • Terminal Alkyne Degradation: The terminal alkyne is the more reactive moiety and can undergo several transformations:

    • Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond, leading to the formation of a carboxylic acid and ultimately carbon dioxide.[8]

    • Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to form a methyl ketone (Markovnikov addition). Hydroboration-oxidation provides the corresponding aldehyde (anti-Markovnikov addition).[9]

    • Dimerization/Polymerization: Under certain conditions, particularly in the presence of copper or other transition metals, terminal alkynes can undergo dimerization (e.g., Glaser coupling) or polymerization.

A proposed overview of the degradation pathways is presented in the diagram below.

G Proposed Degradation Pathways of this compound cluster_morpholine Morpholine Ring Degradation cluster_alkyne Terminal Alkyne Degradation parent This compound n_dealkylation N-Dealkylation (but-3-yn-1-al + Morpholine) parent->n_dealkylation Metabolic/Oxidative ring_oxidation Ring Oxidation (Hydroxylated derivatives) parent->ring_oxidation Metabolic (CYP450) n_oxidation N-Oxidation (Morpholine N-oxide derivative) parent->n_oxidation Metabolic biodegradation Biodegradation (e.g., 2-(2-aminoethoxy)acetate) parent->biodegradation Microbial oxidative_cleavage Oxidative Cleavage (Carboxylic acid derivative) parent->oxidative_cleavage Strong Oxidation hydration Hydration (Methyl ketone derivative) parent->hydration Acid/HgSO4 or HB(sia)2/H2O2, NaOH dimerization Dimerization/Polymerization parent->dimerization Cu(I)/O2

Caption: Key components and potential side reaction in a CuAAC reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method. [10][11] 1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the masses of the degradation products. [12]

Protocol 2: General Procedure for a Small-Scale CuAAC Reaction

1. Reaction Setup:

  • In a clean, dry vial, dissolve this compound (1 equivalent) and your azide partner (1 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

2. Catalyst Preparation:

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and a suitable ligand like TBTA (0.01-0.05 equivalents) in the reaction solvent.

3. Reaction Execution:

  • To the degassed solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper/ligand solution.

  • Stir the reaction mixture at room temperature.

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a solution of EDTA to chelate the copper.

  • Extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

References

  • ResearchGate. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103578. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Ancom. (2020). Morpholine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Li, Q., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(15), 5789. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ianni, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2254. [Link]

  • Zhang, W., & Liu, Y. (2021). Biosynthesis of alkyne-containing natural products. Chemical Society Reviews, 50(2), 888-903. [Link]

  • ResearchGate. (2023). Alkynes are important functional groups in human therapeutics. (a).... [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Li, J., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Bhaskar, R., et al. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. [Link]

  • Amato, E. D., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4435-4497. [Link]

  • Ianni, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2254. [Link]

  • Deb, A., et al. (2023). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 127(1), 177-188. [Link]

  • Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

  • ResearchGate. (2011). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (2017). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. [Link]

  • MDPI. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]

  • Khan Academy. Preparation of alkynes. [Link]

  • Master Organic Chemistry. Alkyne Reactions Practice Problems With Answers. [Link]

  • Gorgani, S. S., et al. (2021). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Journal of the Iranian Chemical Society, 18, 2697-2706. [Link]

  • PubChem. Morpholine. [Link]

  • Khan Academy. Synthesis using alkynes. [Link]

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Technical Support Center: Effective Removal of Copper Catalyst from Morpholine Triazole Products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing residual copper catalysts from morpholine-containing triazole products synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your decision-making in the lab.

Residual copper is a significant concern in pharmaceutical and biological applications due to its cytotoxicity and potential to interfere with downstream processes.[1][2] The morpholine moiety, while often beneficial for its pharmacokinetic properties, can present a unique purification challenge due to its ability to chelate copper ions, making their removal more difficult than from simple triazoles.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is green/blue after the CuAAC reaction is complete. What is my immediate next step?

A persistent green or blue color is a clear indicator of the presence of copper(II) ions.[5] The first step is to perform a simple aqueous wash to remove the bulk of the water-soluble copper salts. A wash with a saturated solution of ammonium chloride can be effective.[6][7] For morpholine-containing products, which may hold onto copper more tightly, a wash with a dilute solution of a chelating agent like EDTA is a stronger initial step.[6]

Q2: I've tried a simple water wash, but the color persists in my organic layer. Why is this happening?

This is a common issue, particularly with products containing nitrogen heterocycles like morpholine and the newly formed triazole. Both of these groups can act as ligands, coordinating with copper ions and making them more soluble in the organic phase.[8][9] In this scenario, simple aqueous extraction is insufficient. You need to employ a strategy that can more effectively compete for and capture the copper ion.

Q3: What are the main methods for copper removal, and how do I choose the best one for my morpholine triazole product?

The choice of method depends on your product's properties (solubility, stability), the scale of your reaction, and the required purity level for your downstream application. The primary methods include:

  • Aqueous Washes with Chelating Agents: Using reagents like EDTA, ammonium chloride, or sodium thiosulfate to form water-soluble copper complexes that can be extracted.[1][6] This is a good first-line approach.

  • Solid-Phase Scavenging: Employing scavenger resins (polymers functionalized with high-affinity ligands for metals) to selectively bind copper. The resin is then simply filtered off.[5] This method is highly effective for achieving very low residual copper levels.

  • Chromatography: Passing the crude product through a plug of silica gel or celite can adsorb copper catalysts.[5][7] However, this may not be sufficient for tightly bound copper.

  • Precipitation: Inducing the precipitation of copper salts, which can then be removed by filtration.[1] This method can be effective but carries the risk of co-precipitating your product.

Q4: My EDTA wash isn't working effectively. What can I do to optimize it?

The effectiveness of EDTA chelation is highly pH-dependent. For EDTA to efficiently bind copper, its carboxylate groups must be deprotonated. Therefore, performing the wash at a slightly basic pH (around 8) is often more effective.[8][9] You can use a buffer solution or add a small amount of a base like aqueous ammonia to adjust the pH. Always test the pH stability of your product on a small scale first.

Q5: How do I select the right copper scavenger resin?

Scavenger resins are functionalized with groups that have a high affinity for metals. For copper, resins with thiourea, amine, or iminodiacetic acid functionalities are common choices.[5]

  • SiliaMetS Thiourea is a versatile scavenger for copper and other metals.[2][10]

  • Chelex® 100 , an iminodiacetic acid resin, is also a strong chelator for copper.[6]

The choice depends on factors like solvent compatibility and the specific nature of your product. It's often beneficial to screen a few different scavengers to find the most effective one for your system.

Q6: How can I confirm that the copper has been successfully removed?

Visual inspection (disappearance of color) is a good preliminary indicator, but for pharmaceutical applications, quantitative analysis is required. The gold standard for measuring trace metal impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[11][12][13] This technique can accurately quantify residual copper down to parts-per-billion (ppb) levels, ensuring your product meets regulatory requirements.

Troubleshooting Guide

Problem: High Residual Copper in Final Product After Initial Purification

This guide will help you diagnose and solve the issue of persistent copper contamination.

G cluster_0 Initial State cluster_1 Diagnosis & Method Selection cluster_2 Optimization & Advanced Solutions cluster_3 Verification start High Copper Content Detected (e.g., by color or ICP-MS) diagnosis What was the initial removal method? start->diagnosis aqueous_wash Aqueous Wash (Water, Brine, NH4Cl) diagnosis->aqueous_wash Simple Wash edta_wash Aqueous EDTA Wash diagnosis->edta_wash Chelation scavenger Solid-Phase Scavenger diagnosis->scavenger Scavenging optimize_edta Optimize EDTA Wash: 1. Adjust pH to ~8 2. Increase EDTA concentration 3. Increase stirring time/washes aqueous_wash->optimize_edta Ineffective due to morpholine/triazole chelation edta_wash->optimize_edta Suboptimal Conditions stronger_scavenger Use a Stronger Scavenger: - Screen different functional groups (e.g., Thiol, Iminodiacetic acid) - Increase scavenger equivalents & time edta_wash->stronger_scavenger Still Ineffective scavenger->stronger_scavenger Wrong Resin / Incomplete Removal orthogonal_method Introduce Orthogonal Method: - Follow wash with scavenger resin - Use a different class of chelator optimize_edta->orthogonal_method Still High Copper verification Quantify Copper via ICP-MS optimize_edta->verification Post-Optimization stronger_scavenger->verification Post-Scavenging orthogonal_method->verification

Caption: Decision workflow for troubleshooting copper removal.

Data & Method Comparison

MethodMechanismProsConsBest For
Aqueous Chelation (EDTA) Forms a water-soluble copper-EDTA complex.[14]Inexpensive, simple liquid-liquid extraction.Can be pH-sensitive, may require multiple washes, potential for emulsions.Initial bulk removal of copper; suitable for products stable in biphasic systems.
Solid-Phase Scavenging Covalent/coordinative binding of copper to a solid support.[5]High efficiency, simple filtration workup, can achieve very low ppm levels.[15][16]More expensive than simple washes, requires screening for optimal resin.Final purification step to meet strict purity requirements; ideal for sensitive molecules.
Silica/Celite Filtration Adsorption of copper species onto the solid support.[5][7]Simple, fast, can be combined with other filtration steps.Lower capacity, may not remove strongly chelated copper, potential for product loss on silica.Quick removal of precipitated copper salts or less stubborn catalyst residues.

Experimental Protocols

Protocol 1: Optimized Aqueous EDTA Wash
  • Preparation: Prepare a 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in deionized water. Adjust the pH to ~8.0 using a dilute aqueous ammonia solution.

  • Extraction: Dissolve your crude morpholine triazole product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Add an equal volume of the pH-adjusted EDTA solution to the separatory funnel.

  • Washing: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer may turn blue as it extracts the copper-EDTA complex.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer remains colorless.

  • Final Wash: Perform a final wash with brine to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Scavenging with Thiol-Based Resin
  • Solvent Selection: Dissolve the crude product in a solvent in which it is soluble and that is compatible with the chosen scavenger resin (e.g., THF, DCM, Methanol).

  • Resin Addition: Add 3-5 equivalents of a thiol-functionalized scavenger resin (e.g., SiliaMetS Thiourea) relative to the initial amount of copper catalyst used.[17]

  • Stirring: Stir the resulting slurry at room temperature for 4-16 hours.[17] The optimal time can be determined by monitoring the disappearance of color from the solution or by taking small aliquots for analysis.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Washing: Wash the resin thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

G cluster_0 Mechanism Product Morpholine Triazole (Product) Cu Cu²⁺ Resin Polymer-SH (Thiol Resin) Cu->Resin Binds Complex Polymer-S-Cu (Bound Copper) Resin->Complex

Caption: Copper capture by a thiol-functionalized scavenger resin.

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules | ACS Macro Letters.
  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit.
  • Technical Support Center: Removal of Copper Catalyst from Protein Bioconjug
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers.
  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
  • Case Study: Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Removal of EDTA-chelated copper from aqueous solution by interior microelectrolysis | Request PDF - ResearchG
  • Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Metal Scavengers - Sigma-Aldrich.
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Public
  • Is there another way to get rid of the remnants of the copper catalyst?
  • Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine - PubMed.
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem.
  • Decomplexation of EDTA-chelated copper and removal of copper ions by non-thermal plasma oxidation/alkaline precipitation | Request PDF - ResearchG
  • Challenge Solution Determination of Trace Elements in Copper by ICP-MS Applic
  • How can I remove copper from a click reaction mixture using EDTA? - ECHEMI.
  • Efficient Copper Chelation Solutions Using EDTA for Industrial Applic
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Recent advances in copper analyses by inorganic mass spectrometry - PMC - NIH.
  • Determination of Trace Metals in Electrolytic Copper by ICP OES and ICP-MS - Semantic Scholar.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH.
  • LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed.
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • New morpholine-containing pyrimidinones act on α-adrenoceptors - PubMed.

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Technical Support Center: Alternative Catalysts for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alternative catalysts in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to copper-free click chemistry. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful, reproducible, and built on a strong scientific foundation.

Introduction to SPAAC and the Quest for Alternatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] The reaction's driving force is the release of ring strain from a cyclooctyne, which reacts spontaneously with an azide to form a stable triazole linkage.[1] While SPAAC is inherently "catalyzed" by the strain of the cyclooctyne, the term "alternative catalysts" in this context refers to different cyclooctyne structures with varying reactivity and stability, as well as truly distinct catalytic systems that are also copper-free.

This guide will explore the nuances of various cyclooctynes, delve into alternative copper-free click reactions like Inverse-Electron-Demand Diels-Alder (IEDDA), and touch upon emerging photocatalytic and enzymatic approaches.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and SPAAC?

A1: The primary difference lies in the catalyst. CuAAC requires a copper(I) catalyst to activate the terminal alkyne for cycloaddition with an azide.[4][5][6][7] While highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications.[2][3] SPAAC, on the other hand, is a copper-free reaction that utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed spontaneously with an azide under physiological conditions.[1][2]

Q2: What are the key advantages of using SPAAC in biological research?

A2: The main advantages of SPAAC include:

  • Biocompatibility: The absence of a toxic copper catalyst makes it ideal for live-cell imaging and in vivo studies.[2][3]

  • Bioorthogonality: The azide and cyclooctyne functional groups are abiotic and do not typically participate in or interfere with native biological processes.[1]

  • Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH.[2]

  • High Specificity: The reaction is highly selective between the azide and cyclooctyne partners.[2]

Q3: What are the most common cyclooctyne reagents used in SPAAC?

A3: Several cyclooctyne derivatives have been developed, each with a unique balance of reactivity, stability, and solubility. The most common include:

  • Dibenzocyclooctyne (DBCO): Known for its high reactivity and a characteristic UV absorbance at around 310 nm, which allows for reaction monitoring.[8][9][10]

  • Bicyclo[6.1.0]nonyne (BCN): A smaller and less hydrophobic alternative to DBCO, offering a good balance of reactivity and stability.[10][11][12]

  • Difluorinated Cyclooctyne (DIFO): The electron-withdrawing fluorine atoms increase the reactivity of the alkyne.

  • Biarylazacyclooctynone (BARAC): Among the most reactive cyclooctynes, enabling rapid labeling at low concentrations.

Q4: Are there truly "alternative catalysts" for SPAAC, or just different reagents?

A4: For the SPAAC reaction itself, the "catalyst" is the strain engineered into the cyclooctyne ring. Therefore, different cyclooctynes act as reagents with varying degrees of reactivity. However, there are alternative catalytic systems for azide-alkyne cycloadditions that are also copper-free. These include:

  • Photocatalytic Azide-Alkyne Cycloaddition: Utilizes light and a photosensitizer (e.g., Eosin Y) to catalyze the reaction, offering spatial and temporal control.[13][14][15][16]

  • Enzyme-Catalyzed Reactions: While still an emerging area, enzymes can be engineered to facilitate bioorthogonal reactions.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative to CuAAC that can also react with internal alkynes, though it is not as commonly used in biological systems.[7]

Q5: What is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and how does it compare to SPAAC?

A5: The IEDDA reaction is a powerful, copper-free click chemistry alternative that involves the reaction of an electron-deficient diene (commonly a tetrazine) with an electron-rich dienophile (such as a trans-cyclooctene or TCO).[17][18][19][20][21] IEDDA is known for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC, making it ideal for applications requiring rapid labeling with low concentrations of reagents.[17][18][20]

Troubleshooting Guides

This section addresses common issues encountered during SPAAC experiments in a question-and-answer format.

Problem Area 1: Slow or Incomplete Reactions

Q1: My SPAAC reaction is very slow or is not going to completion. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to slow or incomplete SPAAC reactions. Here’s a systematic approach to troubleshooting:

  • Choice of Cyclooctyne: The reactivity of cyclooctynes can vary significantly. If you are using a less reactive cyclooctyne, consider switching to a more reactive one like DBCO or BARAC.

  • Reagent Concentration: While SPAAC can proceed at low concentrations, ensure that the concentrations of your azide and cyclooctyne are sufficient. For challenging conjugations, increasing the concentration of one of the reactants (typically a 1.5 to 4-fold molar excess) can help drive the reaction to completion.[22]

  • pH of the Reaction Buffer: SPAAC reactions are generally faster at a slightly alkaline pH (7.5-8.5). If your reaction is sluggish, check the pH of your buffer and adjust if necessary.

  • Temperature: While most SPAAC reactions proceed well at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate, provided your biomolecules are stable at that temperature.[22]

  • Solvent: The presence of organic co-solvents like DMSO (up to 20%) can sometimes improve the solubility of hydrophobic reagents and enhance reaction rates.[8] However, ensure the solvent is compatible with your biomolecules.

Q2: I am performing a SPAAC reaction in a complex biological medium (e.g., cell lysate or serum), and the reaction is not working well. What could be the issue?

A2: Complex biological media can present several challenges:

  • Presence of Nucleophiles: High concentrations of nucleophiles, such as thiols from cysteine residues in proteins, can potentially react with the strained alkyne in a side reaction (see Problem Area 2).

  • Viscosity and Crowding: The high concentration of macromolecules can hinder the diffusion and interaction of your reactants. Consider diluting the sample if possible, or increasing the incubation time.

  • Degradation of Reagents: Ensure that your azide and cyclooctyne are stable in the biological medium over the course of the reaction.

Problem Area 2: Non-Specific Labeling and Side Reactions

Q1: I am observing azide-independent labeling of my protein of interest. What is the cause of this side reaction?

A1: A common side reaction in SPAAC is the thiol-yne reaction , where the strained alkyne reacts with free thiol groups of cysteine residues in proteins.[23][24][25][26] This can lead to significant non-specific labeling.[23][24]

Q2: How can I prevent the thiol-yne side reaction in SPAAC?

A2: To prevent the reaction between strained alkynes and cysteines, you can block the free thiol groups before performing the SPAAC reaction. A common method is to pre-incubate your protein sample with a thiol-reactive reagent like iodoacetamide (IAM) .[23][24][25][26] IAM is compatible with the subsequent SPAAC reaction.[24][25][26]

Q3: Are some strained alkynes more prone to side reactions than others?

A3: Yes, the reactivity and propensity for side reactions can vary among different cyclooctynes. For example, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have been shown to react with reduced peptidylcysteines.[23][24] Newer generations of cyclooctynes are being developed to minimize these side reactions.

Problem Area 3: Low Yield and Purification Challenges

Q1: After my SPAAC reaction, I am getting a low yield of my desired conjugate. What can I do to improve the yield?

A1: Low yield can be due to a combination of factors:

  • Incomplete Reaction: Refer to the troubleshooting tips for slow or incomplete reactions.

  • Suboptimal Stoichiometry: Experiment with different molar ratios of your azide and alkyne. A 5- to 20-fold molar excess of the smaller molecule over the larger biomolecule is often a good starting point.[1]

  • Poor Reagent Quality: Ensure that your azide and cyclooctyne reagents are of high purity and have not degraded during storage.

  • Issues During Purification: Your purification method may not be optimal, leading to loss of product.

Q2: What are the best methods for purifying my biomolecule conjugate after a SPAAC reaction?

A2: The choice of purification method depends on the properties of your conjugate and the unreacted starting materials. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating large biomolecule conjugates from smaller unreacted reagents.[1][22]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying smaller conjugates and peptides.[1][22]

  • Affinity Chromatography: If one of your biomolecules has an affinity tag, this can be a highly specific method of purification.

  • Dialysis or Spin Filtration: Can be used to remove small molecule reagents from larger protein conjugates.[1][22]

Q3: I am having trouble purifying my antibody-drug conjugate (ADC) after a SPAAC reaction. What are some specific considerations?

A3: ADC purification can be challenging due to the potential for aggregation and the need to remove unreacted drug-linker molecules, which are often toxic.[7]

  • Optimize Chromatography Conditions: You may need to screen different columns and buffer conditions for your SEC or other chromatography methods.

  • Consider Hydrophobic Interaction Chromatography (HIC): HIC can be a powerful technique for separating ADCs with different drug-to-antibody ratios (DARs).

  • Tangential Flow Filtration (TFF): For larger scale purifications, TFF can be an efficient method for buffer exchange and removal of small molecules.

Problem Area 4: Challenges in Live-Cell Imaging

Q1: I am using SPAAC for live-cell imaging, but I am seeing high background fluorescence or cell toxicity. What could be the problem?

A1: Live-cell imaging with SPAAC requires careful optimization:

  • Reagent Concentration: Use the lowest possible concentration of your fluorescently labeled cyclooctyne that still gives a good signal to minimize background and potential toxicity.

  • Incubation Time: Keep the incubation time as short as possible.

  • Washing Steps: Thoroughly wash the cells with fresh media after incubation with the fluorescent probe to remove any unbound reagent.[1]

  • Phototoxicity: The excitation light used for fluorescence microscopy can be damaging to cells.[27][28][29] Use the lowest possible laser power and exposure time, and consider using fluorescent dyes that are excited by longer, less damaging wavelengths.[28]

  • Reagent Purity: Ensure your fluorescent probes are of high purity, as impurities can contribute to background fluorescence and toxicity.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester followed by SPAAC

This protocol describes the labeling of a protein with a DBCO-NHS ester and subsequent conjugation to an azide-containing molecule.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[30]

  • DBCO-NHS ester (10 mM stock solution in anhydrous DMSO)[30]

  • Quenching solution (100 mM Tris or glycine in water)[30]

  • Azide-functionalized molecule

  • Spin desalting columns[30]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[30]

  • DBCO Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 20%.[30]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[30]

  • Quenching: Add the quenching solution (e.g., 10 µL of 100 mM Tris) to quench any unreacted DBCO-NHS ester.[30] Incubate for an additional 15 minutes at room temperature.[30]

  • Purification of DBCO-labeled Protein: Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.[1][22] The DBCO-functionalized protein can be stored at -20°C.[8]

  • SPAAC Reaction: Mix the DBCO-labeled protein with the azide-functionalized molecule. A 5- to 20-fold molar excess of the azide molecule over the protein is recommended.[1]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1][9][22]

  • Purification and Analysis: Purify the final conjugate using an appropriate chromatography method such as SEC or RP-HPLC to remove unreacted azide molecules.[1][22] Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Live-Cell Labeling of Azido-Sugars with a DBCO-Fluorophore

This protocol describes the metabolic labeling of cells with an azido-sugar followed by fluorescent detection using a DBCO-fluorophore.

Materials:

  • Cell culture medium

  • Azido-sugar (e.g., Ac₄ManNAz) stock solution in DMSO

  • DBCO-fluorophore stock solution in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Add the azido-sugar to the culture medium to a final concentration of 25-50 µM. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[1]

  • SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.[1]

  • Wash the cells twice with warm PBS.[1]

  • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[1]

  • Washing and Imaging: Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

  • Image the cells using fluorescence microscopy with the appropriate filter set for the chosen fluorophore.

Protocol 3: Example Protocol for Photocatalytic Azide-Alkyne Cycloaddition (using Eosin Y)

This protocol provides a general framework for a photocatalytic azide-alkyne cycloaddition using Eosin Y as a photosensitizer. This is an emerging area, and optimization will likely be required for specific substrates.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Eosin Y

  • Solvent (e.g., DMSO, acetonitrile, or aqueous buffer)

  • Light source (e.g., household LED bulb)

Procedure:

  • Reaction Setup: In a clear reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent.

  • Add Photocatalyst: Add Eosin Y to the reaction mixture (typically 1-5 mol%).

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a white LED lamp) at room temperature.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or other appropriate analytical techniques.

  • Workup and Purification: Once the reaction is complete, the product can be purified using standard chromatographic methods. The photocatalyst can often be removed by filtration or extraction.[14]

Visualizations and Data

Workflow Diagrams

SPAAC_Workflow cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis a Azide-Functionalized Molecule c Mix Reactants in Appropriate Buffer (pH 7.5-8.5) a->c b Cyclooctyne-Functionalized Molecule b->c d Incubate at RT or 37°C (2-12 hours) c->d e Purify by SEC, RP-HPLC, or Dialysis d->e f Analyze by SDS-PAGE, Mass Spec, etc. e->f

Caption: General experimental workflow for SPAAC bioconjugation.

Troubleshooting_Flowchart start Slow or Incomplete SPAAC Reaction q1 Is the cyclooctyne highly reactive (e.g., DBCO, BARAC)? start->q1 sol1 Consider switching to a more reactive cyclooctyne. q1->sol1 No q2 Are reagent concentrations adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase concentration of one reactant (1.5-4x excess). q2->sol2 No q3 Is the buffer pH optimal (7.5-8.5)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust buffer pH. q3->sol3 No end Reaction Optimized q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision-making flowchart for troubleshooting slow SPAAC reactions.

Data Tables
Cyclooctyne ReagentCommon AbbreviationKey Features
DibenzocyclooctyneDBCOHigh reactivity, UV-active for reaction monitoring.[8][9][10]
Bicyclo[6.1.0]nonyneBCNSmaller, less hydrophobic than DBCO, good balance of reactivity and stability.[10][11][12]
Difluorinated CyclooctyneDIFOIncreased reactivity due to electron-withdrawing fluorine atoms.
BiarylazacyclooctynoneBARACVery high reactivity, suitable for rapid labeling at low concentrations.

Table 1: Comparison of common cyclooctyne reagents for SPAAC.

ReactionCatalystTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantageKey Disadvantage
CuAAC Copper(I)10 - 1000Fast kinetics, small reagentsCopper toxicity
SPAAC Strain (none)0.001 - 1Highly biocompatibleSlower kinetics, bulky reagents
IEDDA None1 - 1,000,000Extremely fast kineticsLarger reagents, potential for side reactions

Table 2: Comparison of common click chemistry reactions.

References

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link].

  • Protocols. baseclick GmbH. Available at: [Link].

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link].

  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Radboud Repository. Available at: [Link].

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. Available at: [Link].

  • Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... ResearchGate. Available at: [Link].

  • Oligonucleotide Tagging for Copper-Free Click Conjugation. PMC. Available at: [Link].

  • Scheme 3 SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding... ResearchGate. Available at: [Link].

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC. Available at: [Link].

  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition. ACS Figshare. Available at: [Link].

  • DBCO reagents for « Click Chemistry ». Interchim. Available at: [Link].

  • Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing). Available at: [Link].

  • (PDF) Visible Light Mediated Eosin Y Photo-redox Catalyzed Vicinal Thioamination of Alkynes: Radical Cascade Annulation Strategy for 2-Substituted-3-sulfenylindoles. ResearchGate. Available at: [Link].

  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link].

  • On the mechanism of photocatalytic reactions with eosin Y. PMC. Available at: [Link].

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link].

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link].

  • Tips For Antibody Purification Troubleshooting. Biochain Incorporated. Available at: [Link].

  • Visible‐Light‐Mediated Click Chemistry for Highly Regioselective Azide–Alkyne Cycloaddition by a Photoredox Electron‐Transfer Strategy. ResearchGate. Available at: [Link].

  • Exploring Eosin Y as a Bimodular Catalyst: Organophotoacid Mediated Minisci-Type Acylation of N-Heteroarenes. ResearchGate. Available at: [Link].

  • Antibody purification troubleshooting tips. Tebubio. Available at: [Link].

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link].

  • Antibody Conjugation Troubleshooting. Bio-Techne. Available at: [Link].

  • Synthetic applications of eosin Y in photoredox catalysis. RSC Publishing. Available at: [Link].

  • Challenges in 3D Live Cell Imaging. MDPI. Available at: [Link].

  • Overcoming Challenges in Live-Cell Imaging of 3D Cell Cultures. Biocompare. Available at: [Link].

  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link].

  • Long-term Live Cell Imaging tips/tricks. Microforum. Available at: [Link].

Sources

Technical Support Center: Strategic Minimization of 4-(but-3-yn-1-yl)morpholine Homodimerization in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of homodimerization of the terminal alkyne, 4-(but-3-yn-1-yl)morpholine, during cross-coupling reactions. Our focus is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to optimize your specific applications.

Introduction: The Dimerization Dilemma

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, the terminal alkyne functionality is susceptible to an undesired side reaction: oxidative homodimerization, often referred to as Glaser coupling.[1][2][3] This reaction leads to the formation of a symmetrical 1,3-diyne, which consumes the starting material, reduces the yield of the desired product, and complicates purification.[1][2] This guide will equip you with the knowledge and techniques to mitigate this issue effectively.

Troubleshooting Guide: Homodimerization of this compound

This section is designed to help you diagnose and resolve issues related to the formation of the homodimer byproduct in your coupling reactions.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
High levels of homodimer detected by NMR or MS Presence of Oxygen: Glaser coupling is an oxidative process promoted by oxygen.[2][4] The copper(I) catalyst is oxidized to copper(II), which facilitates the dimerization.[3][5]1. Rigorous Degassing: Purge your reaction solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period.[2][4] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the experiment.[6]
High Copper Catalyst Concentration: An excess of copper(I) can accelerate the rate of homodimerization relative to the desired cross-coupling.1. Reduce Copper Loading: Titrate the amount of copper catalyst to the minimum required for efficient cross-coupling. 2. Consider Copper-Free Conditions: For Sonogashira reactions, numerous copper-free protocols have been developed that effectively eliminate Glaser coupling.[4][6]
Reaction stalls or low yield of desired product with significant homodimer formation Inappropriate Base: The choice and purity of the base are critical. Some bases may not be strong enough to deprotonate the alkyne effectively, or they may contain impurities that promote oxidation. The base also serves to neutralize the hydrogen halide byproduct in Sonogashira couplings.[6]1. Select an Appropriate Base: Amines like triethylamine or diisopropylethylamine are commonly used.[6][7] Ensure the base is anhydrous and of high purity.[4] 2. Amine as Solvent: Using an amine base as the solvent can help maintain a reducing environment for the copper catalyst.[6][8]
Slow Rate of Cross-Coupling: If the desired cross-coupling reaction is slow, the homodimerization can become the dominant pathway.1. Optimize Temperature: Gently heating the reaction (e.g., 40-50 °C) can sometimes accelerate the cross-coupling more than the homodimerization.[1] 2. Ligand Choice: In Sonogashira reactions, the phosphine ligand on the palladium catalyst can influence the reaction rate. Bulky, electron-rich ligands can promote the desired reaction.[4][9]
Difficulty in purifying the desired product from the homodimer Similar Polarity of Products: The desired product and the homodimer may have very similar polarities, making chromatographic separation challenging.1. Use a Protecting Group: Temporarily protecting the terminal alkyne with a group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) will prevent homodimerization.[1][10][11] The protecting group is then removed in a subsequent step.[11][12] 2. Optimize Chromatography: Explore different solvent systems and stationary phases for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of homodimerization of this compound?

A1: The homodimerization, or Glaser coupling, is an oxidative coupling of two terminal alkyne molecules.[3][5] In the presence of a copper(I) catalyst and an oxidant (typically oxygen from the air), the terminal alkyne is deprotonated by a base to form a copper acetylide intermediate.[3][5] Two of these copper acetylide species then undergo an oxidative dimerization to form the 1,3-diyne product, regenerating a reduced form of the copper catalyst which is then re-oxidized to continue the catalytic cycle.[5]

Q2: When should I consider using a protecting group for the alkyne?

A2: Using a protecting group is a robust strategy to completely prevent homodimerization.[1][13] It is particularly advantageous in the following scenarios:

  • When optimizing reaction conditions is insufficient: If you have already tried optimizing the catalyst loading, base, and atmosphere without success.

  • For valuable or complex substrates: When maximizing the yield of the desired product is critical and the starting materials are expensive or difficult to synthesize.

  • To simplify purification: If the desired product and the homodimer are difficult to separate.

Commonly used protecting groups for terminal alkynes are trialkylsilyl groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS).[10][11]

Q3: Can I run a Sonogashira reaction without a copper co-catalyst to avoid homodimerization?

A3: Yes, copper-free Sonogashira couplings are a well-established and highly effective method to prevent Glaser-type homocoupling.[4][6] These reactions typically rely on a palladium catalyst and a suitable base, often an amine, which can also act as a solvent.[6][8] While the reaction kinetics might be slower in some cases compared to the copper-co-catalyzed version, the elimination of the homodimer byproduct often leads to higher isolated yields of the desired cross-coupled product and simplifies purification.[6]

Q4: How does the choice of base influence the extent of homodimerization?

A4: The base plays a crucial role in both the desired cross-coupling and the undesired homodimerization.[14] Its primary function is to deprotonate the terminal alkyne to form the reactive acetylide.[15] An appropriate base will facilitate the desired reaction pathway. In copper-catalyzed reactions, amine bases can also help to keep the copper in its active Cu(I) oxidation state, thereby suppressing the oxidative homocoupling pathway.[4] The steric and electronic properties of the base can also influence the reaction outcome.[8]

Q5: What are the best analytical techniques to detect and quantify the homodimer byproduct?

A5: The most common and effective techniques for detecting and quantifying the homodimer of this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the symmetrical diyne structure of the homodimer and to determine its concentration relative to the starting material and the desired product.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the presence of the homodimer by its molecular weight and can be used for quantification.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and quantify the relative amounts of the desired product and the homodimer.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homodimerization by eliminating the copper co-catalyst.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) via syringe.

  • Alkyne Addition: Add this compound (1.1-1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Protection of this compound with a Trimethylsilyl (TMS) Group

This protocol describes the protection of the terminal alkyne to prevent homodimerization.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a dry solvent like THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature.

  • Silylation: Add chlorotrimethylsilane (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the TMS-protected alkyne by column chromatography or distillation.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira cross-coupling pathway versus the undesired Glaser homodimerization pathway.

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homodimerization A Ar-X + Pd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B C Ar-Pd(II)-C≡C-R B->C Transmetalation D Ar-C≡C-R (Desired Product) C->D Reductive Elimination E H-C≡C-R + Cu(I) F Cu-C≡C-R E->F Deprotonation F->B G 2 H-C≡C-R + 2 Cu(I) H 2 Cu-C≡C-R G->H Deprotonation I R-C≡C-C≡C-R (Homodimer) H->I Oxidative Coupling (O2) G start Start Experiment problem Homodimerization Observed? start->problem solution1 Implement Copper-Free Conditions problem->solution1 Yes solution2 Optimize Reaction Conditions (Degas, Lower [Cu], Change Base) problem->solution2 end Successful Coupling problem->end No solution1->end reassess Re-evaluate Strategy solution2->reassess solution3 Use Alkyne Protecting Group (e.g., TMS) solution3->end reassess->solution3 Still an issue reassess->end Resolved

Caption: Decision workflow for minimizing alkyne homodimerization.

References

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Lumen Learning. (n.d.). Use of protecting groups. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]

  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]

  • Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(but-3-yn-1-yl)morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(but-3-yn-1-yl)morpholine

This compound is a bifunctional molecule featuring a morpholine ring and a terminal alkyne group. The morpholine moiety is a privileged structure in drug discovery, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. The terminal alkyne functionality makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, a strategy widely employed in bioconjugation, drug discovery, and materials science.[3]

Given its role as a key synthetic intermediate, a rigorous analytical characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity. This guide will detail the application of various analytical techniques to characterize the parent molecule and its principal reaction product, a 1,2,3-triazole formed via click chemistry.

Structural and Purity Analysis: A Multi-Technique Approach

A comprehensive analysis of this compound and its derivatives necessitates a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following key signals are expected:

  • A triplet in the δ 1.9-2.1 ppm range corresponding to the terminal alkyne proton (≡C-H).

  • Multiplets for the methylene protons of the butyl chain.

  • Characteristic multiplets for the morpholine ring protons, typically found in the δ 2.4-2.6 ppm and δ 3.6-3.8 ppm regions.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include:

  • Two signals in the alkyne region (δ 68-85 ppm), with the terminal carbon (≡C-H) appearing at a lower chemical shift.

  • Signals corresponding to the methylene carbons of the butyl chain.

  • Two signals for the morpholine ring carbons, with the carbons adjacent to the oxygen atom appearing at a lower field (around δ 67 ppm).[2]

Comparative Analysis: In the context of a click reaction, the disappearance of the terminal alkyne proton and carbon signals in the NMR spectra of the product is a key indicator of a successful reaction. Concurrently, the appearance of a new signal for the triazole proton (typically δ 7.5-8.5 ppm) and new aromatic carbon signals confirms the formation of the triazole ring.[4][5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., DEPT) to aid in the assignment of carbon types (CH, CH₂, CH₃).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight of this compound and its products, as well as for providing structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: EI-MS is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule. For this compound, the molecular ion (M⁺) peak is expected at m/z 153. Subsequent fragmentation may involve cleavage of the butyl chain and fragmentation of the morpholine ring.[6] The fragmentation pattern of amines is a known process in mass spectrometry.[7][8]

Electrospray Ionization (ESI) Mass Spectrometry: ESI-MS is a soft ionization technique that is particularly useful for analyzing the products of click reactions, which are often more polar and less volatile. It typically yields the protonated molecule [M+H]⁺, allowing for straightforward confirmation of the product's molecular weight.

Comparative Analysis: Upon successful click reaction, the mass spectrum of the product will show a molecular ion peak corresponding to the sum of the molecular weights of this compound and the azide coupling partner.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution in split or splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be characterized by:

  • A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

  • A weak absorption band around 2100-2150 cm⁻¹ due to the C≡C triple bond stretch.

  • C-H stretching vibrations of the methylene groups in the region of 2850-3000 cm⁻¹.[9]

  • A strong C-O-C stretching band from the morpholine ether linkage, typically around 1115 cm⁻¹.

Comparative Analysis: The most significant change in the IR spectrum after a successful click reaction is the disappearance of the characteristic ≡C-H and C≡C stretching bands. The formation of the triazole ring may introduce new, but often less distinct, bands in the fingerprint region.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a nujol mull can be prepared.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Reaction Monitoring

HPLC is the workhorse for assessing the purity of this compound and for monitoring the progress of its reactions.[10][11] Due to the lack of a strong chromophore in the molecule, UV detection can be challenging. However, derivatization or the use of alternative detection methods can overcome this limitation.

Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the analysis of small organic molecules. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Detection Methods:

  • UV Detection: While the morpholine and alkyne moieties do not have strong UV absorbance, analysis at low wavelengths (e.g., < 210 nm) may be possible.

  • Refractive Index (RI) Detection: RI detection is a universal detection method that can be used for compounds with no UV chromophore.

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI detection.

  • Derivatization: Derivatizing the morpholine nitrogen with a UV-active reagent can significantly enhance detection sensitivity.[12]

Comparative Analysis: HPLC is an excellent tool for comparing the starting material with the reaction mixture and the purified product. In a click reaction, one would expect to see the peak corresponding to this compound decrease over time, while a new, typically more polar, peak corresponding to the triazole product appears and grows.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm, or RI/ELSD if a UV chromophore is absent.

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main component.

Visualization of Analytical Workflows

Analytical_Workflow start This compound (Starting Material) reaction Click Reaction (with Azide) start->reaction nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure Confirmation ms Mass Spectrometry (GC-MS, ESI-MS) start->ms Molecular Weight Verification ir FTIR Spectroscopy start->ir Functional Group Identification hplc HPLC start->hplc Purity Assessment product 1,2,3-Triazole Product reaction->product product->nmr Structure Elucidation product->ms Molecular Weight Confirmation product->ir Functional Group Analysis product->hplc Purity & Yield Determination

Caption: Analytical workflow for this compound.

Comparative Analysis with Alternative Reagents

The choice of this compound as a click chemistry reagent is often driven by the desire to introduce a morpholine moiety to improve the physicochemical properties of the target molecule. However, other terminal alkyne-containing building blocks can be used for similar purposes.

ReagentKey FeaturesAnalytical Considerations
This compound Introduces a morpholine group, potentially improving solubility and metabolic stability.Requires sensitive detection methods for HPLC (RI, ELSD) if not derivatized.
Propargylamine A smaller, more fundamental building block for introducing a terminal alkyne.[13][14][15]More volatile than the morpholine derivative, making GC-MS a straightforward analytical technique.
Alkyne-PEG-NHS esters Incorporates a polyethylene glycol (PEG) linker to increase hydrophilicity and provides an active ester for conjugation to amines.[16]The PEG chain can lead to broad peaks in NMR and HPLC; MS analysis is crucial for confirming the molecular weight of these larger molecules.
DBCO-NHS ester A cyclooctyne used in copper-free click chemistry, which is advantageous for biological applications where copper toxicity is a concern.The strained ring system gives characteristic signals in NMR; analysis focuses on confirming the integrity of the DBCO moiety.

The analytical approach for these alternatives would follow the same principles outlined for this compound, with adjustments made to account for differences in volatility, polarity, and the presence of other functional groups.

Conclusion

A thorough analytical characterization of this compound and its reaction products is essential for its effective use in research and development. This guide has detailed a multi-technique approach, combining NMR, MS, IR, and HPLC, to provide a complete analytical profile. By understanding the principles behind each technique and the expected outcomes, researchers can confidently verify the identity, purity, and reactivity of this important synthetic building block. The provided protocols and comparative analysis with alternative reagents offer a practical framework for the successful implementation of these analytical strategies in the laboratory.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

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  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

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  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. National Institutes of Health. [Link]

  • Exploring alternative bioconjugation methods for covalent linkage of DNA and peptides. Purdue University. [Link]

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  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to LC-MS Analysis of 4-(but-3-yn-1-yl)morpholine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and chemical biology, the precise assembly of complex biomolecules is paramount. Bioconjugation, the process of linking molecules to proteins, antibodies, or nucleic acids, has enabled transformative technologies such as Antibody-Drug Conjugates (ADCs).[1][2] Among the most robust methods for achieving this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This guide provides an in-depth analysis of quantifying the conjugation efficiency of a versatile hydrophilic alkyne building block, 4-(but-3-yn-1-yl)morpholine, using the gold-standard analytical technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple protocol, delving into the causality behind experimental choices, comparing methodologies, and offering field-proven insights to ensure your conjugation analysis is both accurate and reliable.

The Foundational Principle: Why LC-MS is the Definitive Tool

Quantifying the success of a conjugation reaction requires the ability to distinguish the final conjugated product from the initial starting materials and any side products. LC-MS is uniquely suited for this task due to its two-dimensional analytical power.[1][][6]

  • Liquid Chromatography (LC): The Separation. Before detection, the reaction mixture is passed through an LC column, typically a reversed-phase column. The separation is based on the physicochemical properties of the components. For instance, a protein that has been successfully conjugated with the hydrophilic this compound moiety will become less hydrophobic. This change in polarity causes it to elute from the LC column at a different time than the unconjugated protein, allowing for physical separation.[2][7]

  • Mass Spectrometry (MS): The Detection and Quantification. As each component elutes from the LC, it is ionized and enters the mass spectrometer. The MS instrument measures the mass-to-charge ratio (m/z) of each molecule with high precision.[8] This provides two critical pieces of information:

    • Confirmation: The measured mass confirms the identity of the species. The mass of the conjugated product should equal the mass of the starting biomolecule plus the mass of the this compound tag.

    • Quantification: The area under the peak in the chromatogram for each species is proportional to its abundance in the mixture. By comparing the peak areas of the conjugated and unconjugated forms, we can calculate the conjugation efficiency.

For complex bioconjugates like ADCs, LC-MS can resolve and quantify molecules with different numbers of attached tags, a metric known as the Drug-to-Antibody Ratio (DAR).[1][2][6]

Experimental Workflow: From Reaction to Result

The entire process can be visualized as a linear progression from the chemical reaction to the final data analysis.

G cluster_0 Part A: Conjugation cluster_1 Part B: Sample Prep cluster_2 Part C: Analysis cluster_3 Part D: Data Processing A1 Azide-Modified Biomolecule A4 CuAAC Reaction A1->A4 A2 This compound A2->A4 A3 Cu(I) Catalyst System (CuSO4, Reductant, Ligand) A3->A4 B1 Quench Reaction A4->B1 Reaction Mixture B2 Buffer Exchange / Desalting B1->B2 B3 Optional: Reduction for Subunit Analysis B2->B3 C1 LC Separation (Reversed-Phase) B3->C1 Prepared Sample C2 MS Detection (High-Resolution MS) C1->C2 D1 Extract Ion Chromatograms C2->D1 Raw Data D2 Deconvolute Mass Spectra D1->D2 D3 Calculate Peak Areas D2->D3 D4 Determine Conjugation Efficiency / DAR D3->D4

Caption: Overall workflow for LC-MS analysis of conjugation efficiency.

Part A: Detailed Protocol for CuAAC Conjugation

This protocol provides a starting point for the conjugation of an azide-modified protein with this compound. Optimization is often necessary depending on the specific biomolecule.

Materials:

  • Azide-modified protein (e.g., 5 mg/mL in PBS).

  • This compound (100 mM stock in DMSO).

  • Copper(II) Sulfate (CuSO4) (20 mM stock in water).[9]

  • Sodium Ascorbate (100 mM stock in water, prepare fresh ).[4][9]

  • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM stock in water).[10]

Procedure:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 1 µL of 20 mM CuSO4 solution with 5 µL of 100 mM THPTA solution. Vortex briefly. The THPTA ligand chelates the copper, which is critical for preventing the metal from damaging sensitive biomolecules like proteins.[10]

  • Set up the Reaction: In a separate tube, add your azide-modified protein.

  • Add Alkyne: Add a 10-20 fold molar excess of the this compound stock solution to the protein. The excess ensures the reaction proceeds to completion.

  • Add Catalyst: Add the CuSO4/THPTA premix to the protein/alkyne mixture.

  • Initiate the Reaction: Add a 5-fold molar excess of freshly prepared sodium ascorbate solution.[10] The ascorbate reduces Cu(II) to the active Cu(I) catalytic state, initiating the click reaction.[10]

  • Incubate: Gently mix and incubate at room temperature for 1-2 hours, protected from light.

Part B: Sample Preparation for LC-MS Analysis

Proper sample cleanup is essential to prevent contamination of the LC-MS system and avoid signal suppression.

  • Quench Reaction (Optional but Recommended): Add 5 mM EDTA to the reaction mixture to chelate the copper catalyst and stop the reaction.

  • Remove Excess Reagents: Use a desalting column or spin filter (e.g., Zeba™ Spin Desalting Columns) appropriate for your protein's molecular weight to remove excess alkyne, catalyst, and other small molecules. This step is crucial for obtaining a clean baseline in the chromatogram.

  • Prepare for Analysis: Dilute the cleaned conjugate to a final concentration of ~0.1-1.0 mg/mL in an appropriate buffer, typically containing a low concentration of formic acid (e.g., 0.1%) for optimal MS ionization.

Part C & D: LC-MS Analysis and Data Processing

The following table outlines a typical starting point for LC-MS parameters for analyzing an intact antibody conjugate (~150 kDa).

ParameterTypical SettingRationale
LC Column Reversed-Phase (e.g., Agilent PLRP-S, Waters Acquity UPLC BEH300 C4)Separates proteins based on hydrophobicity. A C4 column is less hydrophobic than C18, which is often better for large proteins.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for protein analysis.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic mobile phase to elute the protein from the column.
Gradient 20% to 60% B over 15-20 minutesA shallow gradient is necessary to resolve species with small differences in hydrophobicity (e.g., different DARs).
Column Temp. 60-80 °CElevated temperatures can improve peak shape and reduce protein secondary structure effects.
MS Instrument High-Resolution Q-TOF or OrbitrapRequired to accurately measure the mass of large molecules and resolve different charge states.[6]
Ionization Mode Electrospray Ionization (ESI), PositiveStandard ionization technique for proteins.
Mass Range 1000-4000 m/zCaptures the multiple charge states typical for a large protein.
Data Processing Deconvolution Software (e.g., Agilent MassHunter, Waters UNIFI)The raw mass spectrum shows a distribution of multiply charged ions. Deconvolution algorithms are used to convert this into a zero-charge mass spectrum, revealing the true molecular weights of the different species.

Calculating Conjugation Efficiency: Once the zero-charge mass spectrum is obtained, you will see peaks corresponding to the unconjugated protein and one or more conjugated species. The efficiency can be calculated by comparing the peak intensities (I):

Efficiency (%) = [Σ(Iconjugated species) / (Iunconjugated + Σ(Iconjugated species))] x 100

Comparison of Analytical Methodologies

While LC-MS is the premier method, it's important to understand its advantages in the context of other techniques.[]

TechniquePrincipleProsCons
LC-MS Separation by hydrophobicity, detection by mass-to-charge ratio.High Accuracy & Precision: Provides definitive mass confirmation.[11] Quantitative: Accurately determines the distribution of all species (e.g., DAR).[1] High Resolution: Can separate species with very similar properties.Higher Cost & Complexity: Requires specialized instrumentation and expertise. Lower Throughput compared to plate-based assays.[11]
SDS-PAGE Separation by molecular weight under denaturing conditions.Inexpensive & Accessible: Widely available in most labs. Qualitative Assessment: Good for a quick check of reaction success (shift in band).Low Resolution: Cannot separate different DAR species effectively. Inaccurate Sizing: Glycosylation or conjugation can alter migration, making size estimation unreliable.[12] Potentially Misleading: Cannot distinguish between aggregation and conjugation.
UV-Vis Spec. Measures absorbance of light by chromophores.Simple & Fast: Quick estimation if the tag has a unique chromophore.Low Specificity: Prone to interference from other absorbing species. Indirect: Relies on assumptions about extinction coefficients.
ELISA Antibody-based detection of specific epitopes.Very High Sensitivity: Can detect very low concentrations.[1]Species Dependent: Requires specific antibodies. Time-Consuming Method Development: Can be slow and costly to set up.[1] Non-Resolving: Cannot differentiate between different DAR species.[1]

Comparison of Alkyne Reagents

The choice of alkyne reagent can influence both the reaction and the properties of the final conjugate. This compound is an excellent choice for many applications.

Reagent TypeExampleKey Feature & Rationale
Hydrophilic Alkyne This compound The morpholine group significantly increases water solubility. This is highly advantageous for maintaining the solubility of the final bioconjugate and can reduce non-specific aggregation.
Simple Hydrophobic Alkyne PropargylamineSmall and simple, but the resulting conjugate will be more hydrophobic, which can increase the risk of aggregation for some proteins.
PEGylated Alkyne Alkyne-PEG4The PEG linker adds hydrophilicity and can increase the hydrodynamic radius of the conjugate, potentially improving its pharmacokinetic properties.
Strain-Promoted Alkyne DBCO, BCNUsed for copper-free click chemistry (SPAAC). This is essential for applications in living cells where copper toxicity is a concern. The reactions are typically slower than CuAAC.

Troubleshooting and Expert Insights

  • Problem: Low or no conjugation efficiency.

    • Expert Insight: The most common culprit is the sodium ascorbate solution. It readily oxidizes in air and loses its reducing power. Always prepare it fresh immediately before initiating the reaction. Also, ensure your azide- and alkyne-containing reagents have not degraded during storage.

  • Problem: Broad or tailing peaks in the LC chromatogram.

    • Expert Insight: Hydrophobic drugs or tags can cause poor peak shape and even irreversible binding to the column.[7] Try increasing the column temperature (e.g., to 75°C) or adding a small amount of a different organic solvent like isopropanol to Mobile Phase B. Ensure complete desalting, as high salt concentrations can distort peaks.

  • Problem: No signal in the mass spectrometer.

    • Expert Insight: Ensure the sample is properly desalted and acidified with 0.1% formic acid. High concentrations of non-volatile salts (like those in PBS) will suppress the ESI signal. If analyzing a new protein, perform an initial infusion to confirm it ionizes well under your source conditions before attempting LC-MS.

Conclusion

The precise quantification of bioconjugation is a non-negotiable step in the development of sophisticated therapeutics and research tools. While simpler methods like SDS-PAGE can provide a preliminary check, LC-MS stands alone in its ability to deliver accurate, high-resolution, and quantitative data.[13] It allows for the unambiguous confirmation of the conjugate's identity and the detailed characterization of its composition, such as the DAR distribution in ADCs.[1][2] By leveraging the power of LC-MS and understanding the chemical principles behind the conjugation and analysis, researchers can confidently optimize their protocols, ensure the quality of their materials, and accelerate the development of next-generation bioconjugates.[]

References

  • Li, F., & Gu, C. (2018). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 8(5), 285-294. Retrieved from [Link]

  • Zorzi, G., et al. (2023). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Pharmaceuticals, 16(5), 754. Retrieved from [Link]

  • Stroble, C., et al. (2021). Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 93(35), 11957-11965. Retrieved from [Link]

  • Sarvaiya, H. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net. Retrieved from [Link]

  • Scribd. (n.d.). Click Chemistry. Retrieved from [Link]

  • Hoornstra, D., et al. (2012). LC-MS/MS as an alternative for SDS-PAGE in blue native analysis of protein complexes. Journal of Proteomics, 75(8), 2498-2507. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • D'Atri, V., et al. (2015). Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis. Journal of Chromatography B, 981-982, 55-61. Retrieved from [Link]

  • Andreini, M., et al. (2016). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: an unprecedented dearomatizing process. Organic & Biomolecular Chemistry, 14, 2833-2839. Retrieved from [Link]

  • Tacal, O., & Ozer, I. (2002). A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions. Preparative Biochemistry & Biotechnology, 32(1), 59-71. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comparative Study of Analytical Parameters for Proteins with Different Degrees of Glycosylation. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • van de Merbel, N. (2015). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International, 28(10). Retrieved from [Link]

  • Li, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(19), 6276. Retrieved from [Link]

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A Comparative Guide to Terminal Alkynes in Click Chemistry: Spotlight on 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar of reliability and efficiency.[1][2] This cornerstone of "click chemistry" forges stable triazole linkages with remarkable specificity and under benign conditions.[3][4] The choice of the terminal alkyne, however, is far from trivial; it profoundly influences reaction kinetics, solubility, and the physicochemical properties of the final conjugate. This guide provides an in-depth comparison of 4-(but-3-yn-1-yl)morpholine against other commonly employed terminal alkynes, offering experimental insights to guide your selection.

The Central Role of the Terminal Alkyne in CuAAC

The CuAAC reaction is celebrated for its high efficiency and exclusive formation of the 1,4-disubstituted triazole isomer.[1][5] The mechanism hinges on the unique reactivity of a terminal alkyne's acidic proton, which is essential for the in situ formation of a copper(I) acetylide intermediate—the key reactive species in the catalytic cycle.[5] Internal alkynes, lacking this proton, are generally unreactive under standard CuAAC conditions, making the terminal alkyne a non-negotiable component for this powerful transformation.[5]

The ideal terminal alkyne for applications in drug development and chemical biology should possess a combination of desirable traits: high reactivity, excellent aqueous solubility, metabolic stability, and the ability to impart favorable pharmacokinetic properties to the resulting conjugate.

Introducing this compound: A Hydrophilic Workhorse

This compound is an emerging building block designed to address one of the most common challenges in bioconjugation: solubility. Its structure thoughtfully combines a reactive terminal alkyne with a flexible four-carbon linker and a terminal morpholine ring.

  • Terminal Alkyne: Provides the essential functionality for the CuAAC reaction.

  • Butyl Linker: Offers flexibility and minimizes steric hindrance at the reaction center.

  • Morpholine Moiety: This is the key differentiator. Morpholine is a "privileged" scaffold in medicinal chemistry, known to enhance aqueous solubility, improve metabolic stability, and confer favorable drug-like properties.[3][6] Its incorporation can significantly improve the handling of reagents and the purification of products in aqueous media.[7][8]

cluster_0 Structural Comparison of Terminal Alkynes alkyne1 This compound alkyne1_struct alkyne1_struct alkyne2 Hex-1-yne (Aliphatic) alkyne2_struct alkyne2_struct alkyne3 Phenylacetylene (Aromatic) alkyne3_struct alkyne3_struct alkyne4 Propargyl Amide (Activated) alkyne4_struct alkyne4_struct

Caption: Structures of this compound and common alternative terminal alkynes.

Performance Comparison: this compound vs. Alternatives

The selection of a terminal alkyne directly impacts experimental outcomes. Below is a comparative analysis based on key performance indicators.

FeatureThis compoundHex-1-yne (Aliphatic)Phenylacetylene (Aromatic)Propiolamides (Activated)
Reactivity Moderate to HighModerateModerateVery High[9][10]
Aqueous Solubility HighVery LowVery LowVariable, generally low
Key Advantage Excellent solubility, imparts drug-like properties.[6]Simple, low cost.Rigid linker, useful for structural studies.Extremely fast reaction rates.[10]
Primary Limitation Higher molecular weight.Poor solubility, can be volatile.Poor solubility, potential for side reactions.Can be susceptible to Michael addition.[9]
Best For Bioconjugation, labeling polar molecules, fragment-based drug discovery.Material science, simple organic synthesis.Probing specific steric environments.Time-sensitive labeling, low concentration reactions.

Causality Behind Performance:

  • Reactivity: The reactivity of terminal alkynes in CuAAC is influenced by electronic and steric factors.[9] Propiolamides are electron-deficient, which accelerates the reaction.[10] Standard aliphatic and aromatic alkynes, including this compound, exhibit robust but more moderate reaction rates that are suitable for a wide range of applications.

  • Solubility: The morpholine ring is a powerful hydrophilic tag. Its presence dramatically increases the aqueous solubility of this compound compared to simple hydrophobic alkynes like hex-1-yne and phenylacetylene. This is a critical advantage when working with biomolecules in aqueous buffers, as it can eliminate the need for organic co-solvents that may denature proteins or other sensitive substrates.

Mechanistic Underpinnings & Experimental Workflow

To appreciate the nuances of alkyne performance, it is crucial to understand the underlying mechanism and the corresponding experimental workflow.

The CuAAC Catalytic Cycle

The reaction is initiated by the formation of a copper(I) acetylide. This species then reacts with the azide partner in a stepwise manner to form a six-membered copper-triazolide intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism R_Alkyne R-C≡CH (Terminal Alkyne) Cu_Acetylide R-C≡C-Cu (Copper Acetylide) R_Alkyne->Cu_Acetylide + Cu(I) - H+ Cu_I Cu(I) Complex Dicopper Intermediate Cu_Acetylide->Complex + Azide, + Cu(I) Azide R'-N3 (Azide) Metallocycle Six-membered Metallocycle Complex->Metallocycle Cycloaddition Triazolide Triazolyl-Cu(I) Intermediate Metallocycle->Triazolide Rearrangement Triazolide->Cu_I - Cu(I) Product 1,4-Triazole Product Triazolide->Product + H+

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow

A successful CuAAC reaction relies on careful preparation and execution. The following workflow outlines the critical steps from reactant preparation to final product analysis.

Workflow Prep 1. Reactant Preparation - Dissolve Alkyne & Azide - Prepare Catalyst Stocks Mix 2. Reaction Initiation - Add Reducing Agent (e.g., NaAsc) - Add Cu(II) Salt (e.g., CuSO4) Prep->Mix React 3. Reaction Progress - Stir at Room Temperature - Monitor by TLC or LC-MS Mix->React Workup 4. Work-up & Extraction - Quench Reaction - Extract with Organic Solvent React->Workup Purify 5. Purification - Column Chromatography Workup->Purify Analyze 6. Product Analysis - NMR, MS Purify->Analyze

Caption: General workflow for performing and analyzing a CuAAC reaction.

Experimental Protocol: A Head-to-Head Comparison

This protocol provides a framework for comparing the performance of this compound with a standard hydrophobic alkyne like phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvents: Deionized Water, tert-Butanol, Ethyl Acetate, Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Reactant Preparation (Parallel Reactions):

    • Reaction A (Morpholine Alkyne): In a vial, dissolve this compound (1.0 equiv) and Benzyl Azide (1.0 equiv) in 2 mL of deionized water to a final concentration of 0.1 M.

    • Reaction B (Phenylacetylene): In a separate vial, dissolve Phenylacetylene (1.0 equiv) and Benzyl Azide (1.0 equiv) in a 1:1 mixture of tert-Butanol and deionized water (2 mL total) to a final concentration of 0.1 M. Expert note: The co-solvent is necessary here due to the poor water solubility of phenylacetylene.

  • Catalyst Stock Preparation:

    • Prepare a fresh 0.1 M aqueous solution of CuSO₄·5H₂O.

    • Prepare a fresh 0.3 M aqueous solution of Sodium Ascorbate. Trustworthiness note: Freshly prepared solutions are critical as sodium ascorbate can oxidize in solution over time, reducing its efficacy.

  • Reaction Initiation:

    • To each stirred reaction vial (A and B), add the Sodium Ascorbate solution (0.3 equiv), followed by the CuSO₄ solution (0.1 equiv).[3]

    • The reaction mixture may turn slightly cloudy or colored; this is normal.

  • Reaction Monitoring:

    • Allow both reactions to stir at room temperature.

    • Monitor the progress every 30 minutes by TLC, using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 1-4 hours.[3]

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by TLC), dilute the mixture with 10 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and LC-MS to confirm identity and purity.

Expected Observations:

You will likely observe that Reaction A proceeds smoothly in a fully aqueous system, simplifying the setup. The resulting triazole product containing the morpholine moiety will also exhibit enhanced water solubility, which may require more extensive extraction but can be advantageous for subsequent biological applications without further purification. Reaction B will require the organic co-solvent for the reactants to solubilize, and the product will be highly hydrophobic, partitioning cleanly into the organic extraction solvent.

Conclusion and Outlook

While simple aliphatic alkynes and activated propiolamides have their place in the click chemistry toolbox, this compound presents a compelling alternative for researchers in drug discovery and chemical biology. Its key advantage lies in the hydrophilic morpholine group, which drastically improves aqueous solubility, simplifies reaction setup for bioconjugation, and imparts favorable pharmacokinetic characteristics to the final product. For applications demanding high biocompatibility and ease of handling in aqueous environments, this compound is an outstanding choice that can streamline workflows and unlock new possibilities in the design of sophisticated molecular constructs.

References

  • A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions. (n.d.). BenchChem.
  • A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjugation. (n.d.). BenchChem.
  • Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine. (n.d.). BenchChem.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. Angewandte Chemie International Edition, 48(51), 9879–9883.
  • Terminal Alkynes. (n.d.). Alfa Chemistry.
  • Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. (2009). Request PDF. ResearchGate.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications.
  • Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceuticals, 2(3), 70–86.
  • Click chemistry. (n.d.). In Wikipedia.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2022). Molecules, 27(15), 4984.
  • Morpholine. (n.d.). PubChem. National Center for Biotechnology Information.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). ChemistrySelect, 8(30), e202301507.
  • Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer.

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A Comparative Guide to Alkyne Reactivity in Bioconjugation: 4-(but-3-yn-1-yl)morpholine vs. Propargyl Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and drug development, the choice of reagents for "click chemistry" is pivotal to the success of synthesizing complex molecular architectures. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and specific method for covalently linking molecules.[1][2][3] This guide provides an in-depth technical comparison of two terminal alkyne-bearing morpholine derivatives: 4-(but-3-yn-1-yl)morpholine and propargyl morpholine. We will explore their structural nuances, predict their relative reactivity based on mechanistic principles, and provide a detailed experimental protocol for a head-to-head comparison.

Introduction: The Significance of the Alkyne Handle

The terminal alkyne functional group is a key player in bioconjugation, primarily due to its participation in the highly reliable CuAAC reaction.[4][5] This reaction forms a stable triazole linkage with an azide partner, a transformation that is bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[1][6][] The morpholine scaffold, on the other hand, is a common motif in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[8][9] The combination of a terminal alkyne and a morpholine ring thus provides a valuable building block for drug discovery and the development of targeted therapeutics.

Molecular Structures and Hypothesized Reactivity

The two molecules at the center of this guide differ in the length of the alkyl chain separating the morpholine nitrogen from the terminal alkyne.

CompoundStructureKey Differentiating Feature
Propargyl Morpholine N-CH₂-C≡CHMethylene linker (n=1)
This compound N-(CH₂)₃-C≡CHPropylene linker (n=3)

The central hypothesis of this guide is that This compound will exhibit a slightly higher reaction rate in CuAAC reactions compared to propargyl morpholine. This hypothesis is grounded in the well-established mechanism of the CuAAC reaction and the principle of steric hindrance.

The CuAAC reaction mechanism involves the formation of a copper(I)-acetylide intermediate.[3][5] The accessibility of the terminal alkyne to the copper catalyst is a critical factor influencing the rate of this step and, consequently, the overall reaction kinetics. While the reaction is generally tolerant of a wide range of functional groups, steric hindrance around the alkyne can impede the approach of the copper catalyst and the azide reactant.[10][11]

In propargyl morpholine, the morpholine ring is in closer proximity to the alkyne (separated by a single methylene group). This proximity could lead to a greater degree of steric hindrance, potentially slowing down the formation of the copper-acetylide complex and the subsequent cycloaddition. Conversely, the three-carbon linker in this compound positions the bulky morpholine group further away from the reactive alkyne, likely reducing steric clash and facilitating a faster reaction.

Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, a head-to-head kinetic study is proposed. This experiment will monitor the rate of product formation in the CuAAC reaction for each alkyne under identical conditions.

Workflow for Reactivity Comparison

G cluster_prep Preparation cluster_reaction Reaction Setup (Parallel) cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_conclusion Conclusion A Prepare stock solutions of: - this compound - Propargyl morpholine - Benzyl Azide - CuSO4 - Sodium Ascorbate B1 Reaction A: This compound + Benzyl Azide + CuSO4/Ascorbate A->B1 B2 Reaction B: Propargyl morpholine + Benzyl Azide + CuSO4/Ascorbate A->B2 C Take aliquots at defined time intervals (e.g., 0, 5, 15, 30, 60, 120 min) B1->C B2->C D Quench reaction in aliquots C->D E Analyze aliquots by LC-MS or HPLC D->E F Quantify formation of triazole product over time E->F G Compare reaction rates and draw conclusions F->G

Caption: Experimental workflow for comparing the reactivity of the two morpholine derivatives.

Detailed Experimental Protocol

Materials:

  • This compound

  • Propargyl morpholine

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Analytical balance

  • Vortex mixer

  • Thermomixer or water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of this compound, propargyl morpholine, and benzyl azide in DMSO.

    • Prepare a 100 mM stock solution of Copper(II) Sulfate Pentahydrate in water.

    • Prepare a 200 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh before each experiment.

  • Reaction Setup:

    • Set up two sets of reactions in parallel in microcentrifuge tubes, one for each alkyne.

    • For each reaction, in a 1.5 mL microcentrifuge tube, add the following in order:

      • 440 µL of a 1:1 mixture of water and DMSO.

      • 50 µL of the 100 mM benzyl azide stock solution (final concentration: 10 mM).

      • 50 µL of the respective 100 mM alkyne stock solution (this compound or propargyl morpholine) (final concentration: 10 mM).

    • Initiate the reaction by adding the catalyst solution. Prepare the catalyst solution by mixing equal volumes of the 100 mM CuSO₄ solution and the 200 mM sodium ascorbate solution. Add 10 µL of this freshly prepared catalyst solution to each reaction tube (final concentration: 1 mM CuSO₄).

    • Vortex each tube gently and place them in a thermomixer or water bath set to 25 °C.

  • Reaction Monitoring and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new tube containing 450 µL of a 1:1 mixture of acetonitrile and water with 0.1% formic acid. This will dilute the reactants and denature the catalyst.

  • Analysis by HPLC or LC-MS:

    • Analyze the quenched samples by reverse-phase HPLC or LC-MS.

    • Use a C18 column and a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the disappearance of the starting materials (alkyne and azide) and the appearance of the triazole product. The product can be identified by its mass in LC-MS or by running a fully completed reaction to identify its retention time in HPLC.

  • Data Analysis:

    • Integrate the peak area of the triazole product at each time point.

    • Plot the product concentration (or peak area) as a function of time for both reactions.

    • Calculate the initial reaction rates from the slope of the linear portion of the curves.

Expected Results and Interpretation

Based on the steric hindrance hypothesis, we anticipate that the reaction with this compound will proceed at a faster rate than the reaction with propargyl morpholine. This would be visualized as a steeper slope in the plot of product formation over time for this compound.

Anticipated Data Summary
Time (min)Product Peak Area (Propargyl Morpholine)Product Peak Area (this compound)
000
5Lower ValueHigher Value
15Lower ValueHigher Value
30Lower ValueHigher Value
60Lower ValueHigher Value
120Approaching PlateauPlateau Reached

Conclusion for the Practicing Scientist

The choice between this compound and propargyl morpholine for bioconjugation applications may seem minor, but as this guide illustrates, subtle structural differences can have a tangible impact on reaction kinetics. For applications where rapid conjugation is critical, such as in vivo labeling or high-throughput screening, this compound is predicted to be the superior choice due to reduced steric hindrance around the reactive alkyne.

However, it is important to note that both molecules are expected to be highly effective in CuAAC reactions.[1][4] For many applications, the difference in reactivity may not be a limiting factor, and the choice of reagent could be dictated by other considerations such as commercial availability or the specific synthetic route being employed.[8][9][12][13]

This guide provides a framework for making an informed decision based on sound chemical principles and offers a robust experimental design to validate these principles in the laboratory. By understanding the interplay between molecular structure and reactivity, researchers can better optimize their bioconjugation strategies to achieve their scientific goals.

References

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PubMed Central (PMC). [Link]

  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. ACS Publications. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]

  • Solvent-free synthesis of propargylamines: an overview. PubMed Central (PMC). [Link]

  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Polymer "Clicking" by CuAAC reactions. ResearchGate. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed Central (PMC). [Link]

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A Comparative Guide to the In Vivo Stability of Hydrophilic Linkers Derived from 4-(but-3-yn-1-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an Antibody-Drug Conjugate (ADC) is not merely a function of its antibody's specificity or its payload's potency; it is critically dependent on the linker that bridges them. This guide offers an in-depth evaluation of linkers derived from the hydrophilic building block 4-(but-3-yn-1-yl)morpholine. We will dissect the rationale behind its use, compare its performance profile against established linker technologies, and provide the experimental frameworks necessary for its validation. The central thesis is that strategic incorporation of hydrophilic moieties like morpholine is a key strategy for optimizing ADC pharmacokinetics and widening the therapeutic window.[][]

The Molecular Logic: Deconstructing the this compound Linker

The choice of this compound as a linker precursor is a deliberate one, designed to impart specific, advantageous properties to the resulting ADC. Its structure contains two key functional components: the morpholine ring and the terminal alkyne.

  • The Morpholine Moiety: A Hydrophilicity Enhancer Many potent cytotoxic payloads are highly hydrophobic. When conjugated to an antibody, they can induce aggregation, accelerate plasma clearance, and lead to non-specific uptake in tissues, causing off-target toxicity.[][] The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its ability to improve physicochemical properties.[3] Its inclusion in a linker serves to increase the overall hydrophilicity of the linker-payload complex. This strategy helps to "mask" the hydrophobic nature of the payload, leading to improved pharmacokinetics, reduced aggregation, and the potential for higher drug-to-antibody ratios (DAR) without compromising stability.[4][5]

  • The Terminal Alkyne: A Stable Conjugation Handle The but-3-yn-1-yl group provides a terminal alkyne, a functional handle for one of the most robust bioconjugation reactions: the Azide-Alkyne Cycloaddition, or "click chemistry".[6][7] This reaction forms a triazole ring, which is exceptionally stable under physiological conditions. This stability means the linkage point between the linker and the antibody (or a payload-bearing component) is non-cleavable, preventing premature drug release through the breakdown of this specific bond.[6]

The diagram below illustrates the fundamental components of a linker system derived from this building block.

G cluster_0 ADC Structure cluster_1 Linker Derived from this compound Antibody Monoclonal Antibody Triazole Stable Triazole Ring (from Alkyne) Antibody->Triazole Conjugation Point Payload Cytotoxic Payload Morpholine Morpholine Moiety (Hydrophilicity) Morpholine->Payload For Non-Cleavable Design Cleavable_Unit Optional Cleavable Unit (e.g., Val-Cit) Morpholine->Cleavable_Unit Extensible Design Alkyl_Chain Alkyl Spacer Alkyl_Chain->Morpholine Triazole->Alkyl_Chain Cleavable_Unit->Payload

Caption: Components of a this compound-derived linker.

A Tale of Two Linkers: Cleavable vs. Non-Cleavable Paradigms

Linker stability is not an absolute term; it is defined by its release mechanism. ADCs primarily utilize two opposing strategies: cleavable and non-cleavable linkers.[][9] A linker built from this compound is inherently non-cleavable at its conjugation point, but it can be designed as part of a larger cleavable or non-cleavable system.

  • Non-Cleavable Linkers: These linkers create a stable bond that is only broken when the antibody itself is degraded by proteases within the lysosome of a cancer cell.[10][11] This approach offers maximum stability in circulation, minimizing off-target toxicity and providing a longer plasma half-life.[9][12][13] The primary example is the thioether linker (e.g., SMCC) used in Kadcyla®.[11][13]

  • Cleavable Linkers: These are engineered to break and release the payload in response to specific triggers within the tumor microenvironment or inside the cell.[10][13][14] This allows for more rapid drug release and can enable a "bystander effect," where the released payload diffuses out to kill nearby antigen-negative tumor cells.[9][10] Common mechanisms include:

    • Protease-cleavable (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B.[10][15]

    • Acid-labile (e.g., Hydrazone): Cleaved by the low pH of endosomes and lysosomes.[10][13]

    • Reduction-sensitive (e.g., Disulfide): Cleaved by high intracellular concentrations of glutathione.[10][13]

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Internalization Lysosome_C Lysosome ADC_C->Lysosome_C Trigger Tumor-Specific Trigger (e.g., Low pH, Enzymes) Lysosome_C->Trigger Release_C Payload Release in Lysosome Trigger->Release_C Bystander Bystander Effect (Cell Permeable Payload) Release_C->Bystander ADC_NC ADC Internalization Lysosome_NC Lysosome ADC_NC->Lysosome_NC Degradation Antibody Degradation by Proteases Lysosome_NC->Degradation Release_NC Payload-Linker-Amino Acid Catabolite Release Degradation->Release_NC

Caption: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.

Comparative Performance Analysis

The choice of linker profoundly impacts an ADC's therapeutic index. The table below compares a hypothetical hydrophilic, non-cleavable linker derived from this compound against two industry-standard linkers.

FeatureMorpholine-Alkyne Linker (Non-Cleavable) SMCC Linker (Non-Cleavable) Val-Cit Linker (Cleavable)
Linkage Chemistry Stable triazole via azide-alkyne cycloaddition.Stable thioether bond.[13]Protease-sensitive dipeptide amide bond.[10]
Cleavage Mechanism Antibody degradation in lysosome.[9]Antibody degradation in lysosome.[11]Enzymatic cleavage by Cathepsin B in lysosome.[16]
Plasma Stability High: The triazole and morpholine components are highly stable. Expected to mirror other stable non-cleavable linkers.High: Generally considered very stable in circulation.[11]Moderate-High: Generally stable, but can be susceptible to premature cleavage by plasma proteases. Half-life of ~6 days reported in mice.[16]
Key Advantage High stability combined with improved hydrophilicity and PK properties.[]Proven clinical precedent (Kadcyla®) and high stability.[13]Enables potent bystander effect; rapid intracellular drug release.
Key Limitation Payload is released as a catabolite (linker-amino acid), which may have reduced cell permeability, limiting the bystander effect.Hydrophobic nature can lead to aggregation at high DARs; limited bystander effect.[4]Potential for off-target toxicity due to premature linker cleavage in circulation.[5]
Bystander Effect Low to negligible.Low to negligible.[9]High (if payload is membrane permeable).[10]

Gold Standard Protocol: In Vivo Stability Assessment

Evaluating the in vivo stability of a novel linker is a critical step in preclinical development. The primary goal is to quantify the rate of drug deconjugation in circulation.[17][18] This requires measuring three distinct analytes over time: total antibody, intact ADC (antibody with conjugated drug), and prematurely released free payload.[14][17]

Step-by-Step Experimental Workflow
  • Animal Model Selection: Immunocompromised mice (e.g., SCID or nude) bearing human tumor xenografts are commonly used. Non-human primates (e.g., cynomolgus monkeys) are often used for later-stage toxicology and PK studies due to their closer physiological resemblance to humans.[16]

  • ADC Administration: The test ADC is administered, typically via a single intravenous (IV) bolus injection. Dosing is based on previous in vitro potency and tolerability studies.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days). Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Quantification:

    • Total Antibody ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (both conjugated and unconjugated). This assay typically uses a capture antibody that binds to the ADC's antibody framework and a detection antibody that does the same.

    • Intact ADC ELISA: A second, distinct ELISA is required to measure the concentration of only the drug-conjugated antibody. This is a bridging assay that often uses an anti-payload antibody for either capture or detection, ensuring that only intact ADC is measured.[16]

    • Free Payload Analysis by LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of the free, unconjugated payload in plasma. This method offers high sensitivity and specificity.

  • Pharmacokinetic Analysis: The concentration-time data for each of the three analytes are plotted. Key parameters such as clearance, volume of distribution, and half-life (t½) are calculated. The difference in the PK profiles between the total antibody and the intact ADC reveals the rate of drug-linker deconjugation in vivo.[19]

G cluster_workflow In Vivo Linker Stability Workflow cluster_analytics Bioanalytical Assays start Administer ADC to Animal Model (IV) sampling Serial Blood Sampling (Multiple Time Points) start->sampling processing Isolate Plasma (Centrifugation) sampling->processing elisa_total Total Antibody ELISA processing->elisa_total elisa_adc Intact ADC ELISA processing->elisa_adc lcms Free Payload LC-MS/MS processing->lcms analysis Pharmacokinetic Modeling (Calculate Half-Life, Clearance) elisa_total->analysis elisa_adc->analysis lcms->analysis end Determine In Vivo Linker Stability Profile analysis->end

Caption: Experimental workflow for assessing the in vivo stability of an ADC linker.

Interpreting the Data: A Comparative Synopsis

Studies consistently show that enhancing the hydrophilicity of an ADC through linker modification leads to superior in vivo performance. For example, the incorporation of hydrophilic macrocycles or PEG chains into linkers has been shown to improve pharmacokinetic behavior and enhance in vivo efficacy compared to ADCs with more hydrophobic linkers.[20][21][22][23]

Based on this established principle, a linker derived from this compound is expected to yield a favorable PK profile. The following table provides a synopsis of expected experimental outcomes.

ParameterMorpholine-Alkyne Linker ADC Hydrophobic Linker ADC (e.g., SMCC) Rationale
Plasma Clearance (CL) Lower HigherIncreased hydrophilicity reduces non-specific clearance by the reticuloendothelial system.[][4]
Intact ADC Half-Life (t½) Longer ShorterLower clearance and reduced aggregation lead to a longer circulation time.
Free Payload in Plasma Minimal MinimalBoth are non-cleavable, so premature payload release should be negligible for both. Stability is high.
Maximum Tolerated Dose (MTD) Higher LowerImproved PK and reduced off-target uptake are expected to lead to better tolerability.[]
In Vivo Efficacy Potentially Enhanced BaselineLonger circulation time increases the probability of tumor accumulation and target engagement.[]

Conclusion

The in vivo stability of an ADC linker is a cornerstone of its clinical potential. Linkers derived from this compound represent a modern design strategy that leverages two key chemical principles: the robust and stable conjugation afforded by click chemistry and the favorable pharmacokinetic impact of incorporating hydrophilic moieties. By increasing hydrophilicity, these linkers can mitigate the challenges posed by hydrophobic payloads, leading to ADCs with lower plasma clearance, longer half-lives, and potentially wider therapeutic windows. While the inherently non-cleavable nature of the resulting triazole bond suggests a profile of high stability and low bystander effect, the ultimate performance must be validated through the rigorous experimental workflows detailed in this guide. For drug developers, the strategic use of such hydrophilic building blocks is a critical tool in the rational design of safer and more effective Antibody-Drug Conjugates.

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A Comparative Guide to Morpholine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a quintessential example of such a scaffold.[1][2] Its widespread use stems from a unique combination of physicochemical properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a point for substitution and possesses a physiologically relevant pKa, enhancing aqueous solubility and metabolic stability.[3][4] These attributes allow the morpholine moiety to not only improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile but also to serve as an integral part of the pharmacophore, directly interacting with the target protein.[2][5]

This guide provides a comparative analysis of morpholine derivatives across key therapeutic areas, highlighting their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their efficacy.

Caption: Core structure of the morpholine ring.

Part 1: Morpholine Derivatives in Oncology - Targeting Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers. Morpholine derivatives have been exceptionally successful as kinase inhibitors, with the morpholine ring often occupying the solvent-exposed region of the ATP-binding pocket, thereby enhancing both potency and selectivity.[1][5]

Case Study: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[6][7] The morpholine group in Gefitinib is crucial for its pharmacological profile; it enhances the molecule's solubility and provides a key interaction point.[8]

Mechanism of Action: EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[8] This initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][9] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activation and inhibiting these downstream signals, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[6][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR ATP ATP EGFR->ATP Activates Kinase Domain EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding RAS_RAF RAS-RAF-MEK-ERK Pathway ATP->RAS_RAF PI3K_AKT PI3K-AKT Pathway ATP->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Performance Data

The efficacy of kinase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Cancer Type
Gefitinib EGFR (mutant)2 - 37NSCLC
Erlotinib EGFR2NSCLC, Pancreatic
Lapatinib EGFR, HER210.8, 9.2Breast Cancer
Afatinib EGFR, HER20.5, 14NSCLC

Note: IC50 values can vary based on the specific cell line and assay conditions.

Experimental Protocol: MTT Cytotoxicity Assay

To determine the cytotoxic effect of a morpholine derivative like Gefitinib on cancer cells, the MTT assay is a standard colorimetric method.[10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Principle: Living cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, an NSCLC cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[13] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Part 2: Morpholine Derivatives in Infectious Disease - Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria presents a global health crisis. Morpholine derivatives have provided novel classes of antibiotics, most notably the oxazolidinones, which have a unique mechanism of action that circumvents existing resistance pathways.

Case Study: Linezolid (Zyvox®)

Linezolid is a synthetic antibiotic, the first of the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[14][15] The morpholine ring in Linezolid is oxidized in the body to form inactive metabolites.[14]

Mechanism of Action: Unlike many antibiotics that inhibit cell wall synthesis or DNA replication, Linezolid targets bacterial protein synthesis at a very early stage.[] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome.[15] This action prevents the formation of a functional 70S initiation complex, which is the essential first step in the translation process.[14][17] By blocking the initiation of protein synthesis, Linezolid effectively halts bacterial growth and replication (bacteriostatic effect).[15]

Antibacterial_Workflow Figure 3: Antibacterial Susceptibility Testing Workflow Start Bacterial Isolate Step1 Prepare Inoculum (0.5 McFarland Standard) Start->Step1 Step2 Prepare Serial Dilutions of Morpholine Derivative Step1->Step2 Step3 Inoculate 96-well Plate with Bacteria and Drug Step2->Step3 Step4 Incubate at 37°C for 18-24 hours Step3->Step4 Step5 Visually Inspect Wells for Turbidity (Growth) Step4->Step5 Result Determine MIC: Lowest concentration with no visible growth Step5->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Performance Data

The potency of antibiotics is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[18]

CompoundTarget OrganismMIC (µg/mL)
Linezolid Staphylococcus aureus (MRSA)0.5 - 4
Enterococcus faecium (VRE)1 - 4
Vancomycin Staphylococcus aureus (MRSA)0.5 - 2
Enterococcus faecium (VRE)>256 (Resistant)
Daptomycin Staphylococcus aureus (MRSA)0.25 - 1
Enterococcus faecium (VRE)1 - 4

Source: Data compiled from multiple susceptibility testing studies.[17][19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[18][20]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antibiotic in a liquid growth medium. After incubation, the lowest concentration that inhibits visible bacterial growth (turbidity) is recorded as the MIC.[21]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Drug Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in MHB. Typically, 100 µL of broth is added to each well, and then 100 µL of the drug stock is added to the first well and serially diluted down the plate.[21]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[22]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as compared to the growth control well.[21]

Part 3: Morpholine Derivatives in Inflammation - COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[23][24] Selective COX-2 inhibitors were developed to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs. Morpholine derivatives have been explored for this target.[25]

Comparative Performance Data

The selectivity of a COX inhibitor is often expressed as a ratio of the IC50 values for COX-1 and COX-2. A higher ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 13.020.4926.6
Ibuprofen 133440.04 (Non-selective)
Compound 5d *15.230.7620.0

*Compound 5d is an experimental 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivative.[25][26]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to screen for COX-2 inhibitors is a colorimetric assay that measures the peroxidase activity of the enzyme.[23][26]

Principle: The assay measures the peroxidase component of the COX enzyme. During the reduction of PGG2 to PGH2, an external chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized, resulting in a color change that can be measured spectrophotometrically at 590 nm.[23][26] An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, Heme cofactor, and the chromogenic substrate (TMPD).[27]

  • Assay Setup: In a 96-well plate, add the reaction buffer, Heme, and the COX-2 enzyme solution to each well.[23]

  • Inhibitor Addition: Add various concentrations of the test morpholine derivative to the wells. Include a positive control (e.g., Celecoxib) and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[27]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[23]

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm over a period of 2-5 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot this against the inhibitor concentration to calculate the IC50 value.[23]

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives can be finely tuned by modifying their structure. The morpholine ring itself can serve different roles: as a key interacting element, a rigid scaffold, or a modulator of physicochemical properties.[3][5]

Caption: Generalized structure-activity relationship (SAR) highlights for the morpholine scaffold.

Key Causality in SAR:

  • Improving Potency: The oxygen atom of the morpholine ring can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine) in a protein's active site, anchoring the molecule for optimal interaction.[28][29]

  • Enhancing Solubility: The polar nature of the morpholine ring generally increases the aqueous solubility of a lead compound, which is a critical factor for oral bioavailability.[4][30]

  • Modulating Pharmacokinetics: The nitrogen atom's basicity (pKa ≈ 8.7) is often ideal for drug-like properties.[4] It can be protonated at physiological pH, but it is less basic than piperidine, which can reduce off-target effects and improve the metabolic profile.

  • Controlling Conformation: As a saturated ring, morpholine adopts a stable chair conformation. This rigidity can be advantageous in positioning substituents in a precise orientation for optimal binding with a biological target.[3]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a wide range of therapeutic areas including oncology, infectious diseases, and inflammation.[1][28][31] Its ability to confer favorable ADME properties while simultaneously participating in crucial target-binding interactions solidifies its status as a privileged structure.[2] Future research will likely see morpholine derivatives incorporated into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, further expanding their therapeutic impact.[28] The systematic comparison of their performance, grounded in robust experimental data, remains essential for guiding the rational design of the next generation of morpholine-based medicines.

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A Comparative Guide to Target Engagement Validation: Evaluating 4-(but-3-yn-1-yl)morpholine Probes in a Chemoproteomic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, confirming that a molecule binds its intended target within the complex milieu of a living cell is a cornerstone of mechanism-of-action studies and lead optimization.[1] This guide provides an in-depth technical comparison of methodologies for validating target engagement, with a specific focus on the strategic application of small, fragment-like chemical probes, exemplified by 4-(but-3-yn-1-yl)morpholine.

We will dissect a powerful chemoproteomic workflow utilizing this type of clickable probe and objectively compare its performance, rationale, and data output against two established, orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL). This document is designed for drug development professionals seeking to navigate the choices and nuances of modern target validation technologies.[2]

The Rationale: Why Fragment-Like Clickable Probes?

The convergence of fragment-based ligand discovery (FBLD) and chemoproteomics has opened new avenues for interrogating the proteome.[3] FBLD leverages small, low-complexity molecules ("fragments") to explore protein binding sites, often identifying novel pockets that larger, more complex molecules might miss.[4][5] Concurrently, the advent of bioorthogonal chemistry—most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"—provides a robust method for tagging and identifying proteins that interact with these fragments.[6]

The this compound molecule is an archetypal "clickable fragment." It possesses two key features:

  • A Privileged Scaffold: The morpholine ring is a common motif in medicinal chemistry, recognized by numerous proteins and often imparting favorable pharmacokinetic properties.[7]

  • A Bioorthogonal Handle: The terminal alkyne group (but-3-yn-1-yl) is a non-perturbative chemical handle that can be selectively and efficiently ligated to an azide-containing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry.[8]

This combination allows the probe to enter cells, engage with its binding partners, and be subsequently "clicked" to a reporter tag for downstream analysis, providing a powerful tool for competitive profiling experiments.

Strategic Application: Competitive Profiling Workflow

A primary application for a probe like this compound is in a competitive chemoproteomic workflow to identify the cellular targets of a non-tagged, bioactive compound of interest. The underlying principle is that the binding of the test compound to its target protein(s) will physically block the binding of the clickable probe, leading to a measurable reduction in signal for that specific protein.

This workflow provides a self-validating system, as the signal reduction is directly dependent on the presence and concentration of the competitor compound.

G cluster_probe Probe Labeling cluster_lysis Processing cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation c1 Control Group: Treat with Vehicle (DMSO) p1 Add this compound probe to both groups c2 Test Group: Treat with Bioactive Compound c2->p1 l1 Cell Lysis p1->l1 cc Click Chemistry: Add Azide-Biotin Tag + Cu(I), Ligands l1->cc en Streptavidin Enrichment: Capture Biotinylated Proteins cc->en d1 On-Bead Digestion (Trypsin) en->d1 d2 LC-MS/MS Analysis d1->d2 d3 Quantitative Proteomics: Identify and quantify proteins in Control vs. Test d2->d3 i1 Identify Proteins with Reduced Abundance in Test Group d3->i1 i2 Result: Candidate Targets of Bioactive Compound i1->i2

Caption: Competitive chemoproteomic workflow using a clickable fragment probe.

Detailed Experimental Protocol: Competitive Profiling

This protocol outlines the key steps for identifying the targets of a lead compound using the this compound probe.

1. Cell Culture and Treatment: a. Plate cells of interest (e.g., a cancer cell line relevant to the disease model) and grow to ~80% confluency. b. Prepare two treatment groups: a "Test" group and a "Vehicle" control group (e.g., 0.1% DMSO). c. Pre-incubate the "Test" group with a range of concentrations of your non-clickable lead compound for 1-2 hours. This allows the compound to engage its targets. Incubate the "Vehicle" group with DMSO.

2. Probe Labeling: a. Add the this compound probe to all plates at a final concentration determined by optimization (typically 1-10 µM). b. Incubate for 30-60 minutes. This duration should be short enough to minimize perturbation of the cellular state while allowing the probe to bind available sites.

3. Cell Lysis and Protein Quantification: a. Harvest cells by scraping into ice-cold PBS, centrifuge, and discard the supernatant. b. Lyse cell pellets in an appropriate buffer (e.g., RIPA buffer with protease inhibitors). c. Clarify lysates by centrifugation. d. Determine protein concentration for each sample using a BCA assay to ensure equal loading in subsequent steps.

4. Click Chemistry (CuAAC Reaction): a. To 1 mg of protein lysate from each sample, add the click chemistry reaction cocktail. A typical final concentration mix is:

  • Azide-Biotin tag (e.g., Biotin-PEG4-Azide): 100 µM
  • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (reducing agent)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM (copper-stabilizing ligand)
  • Copper(II) Sulfate (CuSO₄): 1 mM b. Incubate at room temperature for 1 hour with gentle rotation.

5. Protein Enrichment: a. Precipitate proteins (e.g., with methanol/chloroform) to remove excess click reagents. b. Resuspend the protein pellet in a buffer containing SDS. c. Add high-capacity streptavidin agarose beads to each sample and incubate for 1-2 hours at room temperature to capture biotinylated proteins. d. Wash the beads extensively with SDS-containing buffer, followed by urea buffer, and finally ammonium bicarbonate to remove non-specifically bound proteins.

6. Sample Preparation for Mass Spectrometry: a. Perform on-bead tryptic digestion of the captured proteins overnight at 37°C. b. Collect the supernatant containing the peptides. c. Desalt the peptides using C18 spin columns. d. Dry the peptides via vacuum centrifugation.

7. LC-MS/MS and Data Analysis: a. Reconstitute peptides in an appropriate solvent for LC-MS/MS analysis. b. Analyze samples using a high-resolution mass spectrometer (e.g., Orbitrap). c. Use a quantitative proteomics software suite (e.g., MaxQuant) to identify and quantify proteins across all samples. d. The primary endpoint is the ratio of protein abundance in the "Test" vs. "Vehicle" samples. True targets of the lead compound will show a dose-dependent decrease in abundance in the "Test" group.

Comparative Analysis of Target Engagement Methodologies

No single method for target validation is universally superior; the optimal choice depends on the specific biological question, the nature of the small molecule, and available resources. The following table provides an objective comparison.

FeatureClickable Fragment ProfilingCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Competition between a test compound and a clickable probe for target binding.[9]Ligand binding induces thermal stabilization of the target protein.[10]A photoreactive probe is crosslinked to its target upon UV irradiation.[11]
Probe Required? Yes, a cell-permeable, alkyne-tagged probe (e.g., this compound).No, it is a label-free method for the test compound.Yes, the test compound must be derivatized with a photoreactive group (e.g., diazirine) and an enrichment handle.
Test Compound Can be unmodified.Must be unmodified.Must be chemically modified into a probe, which may alter its properties.
Binding Mode Primarily detects non-covalent interactions through competition. Can be adapted for covalent binders.Detects any binding event (non-covalent or covalent) that alters thermal stability.Creates a covalent bond upon photoactivation, capturing both non-covalent and covalent initial interactions.
Primary Readout Quantitative Mass Spectrometry.Western Blot (low-throughput) or Mass Spectrometry (TPP, high-throughput).[12]Mass Spectrometry.
Strengths - Test compound is unperturbed. - Can identify targets of fragments and leads. - Unbiased, proteome-wide discovery.[13]- Truly label-free; measures engagement with the native drug. - Applicable in cells, tissues, and even in vivo.[12] - Does not require chemical synthesis.- Provides direct evidence of interaction. - Can map the specific binding site. - Traps transient or weak interactions.[14]
Limitations - Requires synthesis of a suitable clickable probe. - Indirect readout (infers binding from competition). - May miss targets that the probe does not bind.- Not all proteins show a significant thermal shift. - Lower throughput for Western Blot format. - TPP can be complex and expensive.- Probe synthesis is often challenging and can abolish activity. - UV irradiation can cause cellular damage and non-specific crosslinking. - Photoreactive groups can have their own binding preferences.

Causality and Experimental Design: The Scientist's Perspective

The choice between these methods is driven by logical and causal reasoning.

  • When to Choose Clickable Fragment Profiling: This method is ideal when you have a bioactive compound whose structure you do not wish to modify, or when you are in the early stages of FBLD.[11] It directly answers the question: "What proteins in a cell are capable of binding my compound?" The causality is established by the dose-dependent reduction in probe labeling; if adding more of your compound causes less probe to bind, your compound must be engaging the target.

  • When to Choose CETSA: CETSA is the gold standard for confirming target engagement of a final, unmodified drug candidate in a physiological context.[15] It directly validates the physical interaction by measuring a biophysical consequence (stabilization). The causal link is clear: the drug's presence causes a shift in the protein's melting curve.

  • When to Choose PAL: This technique is employed when identifying the direct binding site is critical, or when trying to capture a weak or transient interaction that might be missed by other methods. The synthesis of a photo-probe is a significant investment, but it provides the most direct evidence of a physical interaction at a specific location.

The diagram below illustrates the fundamental principle of competitive engagement that underpins the clickable probe methodology.

G cluster_0 No Competitor cluster_1 With Competitor Compound T Target Protein TP Target-Probe Complex P Clickable Probe P->T Binds T2 Target Protein TC Target-Competitor Complex P2 Clickable Probe P2->T2 Binding Inhibited C Competitor Compound C->T2 Binds & Blocks

Caption: Principle of competitive target engagement.

Conclusion

Validating target engagement is a non-negotiable step in modern drug discovery.[12] While established methods like CETSA and Photoaffinity Labeling offer robust, label-free and direct-binding evidence respectively, the use of clickable fragment probes such as This compound represents a highly strategic and versatile chemoproteomic approach. Its strength lies in the ability to perform unbiased, proteome-wide target identification for unmodified compounds of interest using a competitive profiling workflow. By understanding the principles, advantages, and limitations of each method, researchers can design rigorous, self-validating experiments that build confidence in a compound's mechanism of action and accelerate the journey from hit to validated lead.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Zuercher, W. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 13(10), 2150–2165. [Link]

  • Abegg, D., Frei, M. S., Cerato, L., & Adibekian, A. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Zuercher, W. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. PubMed. [Link]

  • Barsyte-Lovejoy, D., & Arrowsmith, C. H. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61–87. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Zuercher, W. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. [Link]

  • Yang, Y., & Liu, Y. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Molecular & Cellular Proteomics. [Link]

  • Hall, C. M., Reese, A. L., & Weerapana, E. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(13), 4893–4901. [Link]

  • Che, C., & Workman, P. (2020). Small Molecules and Their Role in Effective Preclinical Target Validation. Pharmaceutical Medicine, 34(6), 369–374. [Link]

  • DeGruyter, J. N., Malish, T. N., & Johnson, D. S. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 10, 856555. [Link]

  • Ekkebus, R., van Kasteren, S. I., Kulathu, Y., Scholten, A., Berlin, I., Geurink, P. P., de Jong, A., Goerdayal, S., El Oualid, F., Antón, Z., Flierman, D., van der Marel, G. A., Ploegh, H. L., Ovaa, H., & Heck, A. J. R. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867–2870. [Link]

  • Sygnature Discovery. (n.d.). Hidden Potential: Using Fragments to Uncover New Ligandable Sites on Popular Targets. Sygnature Discovery. [Link]

  • Barril, X., & Hubbard, R. E. (2012). Binding evaluation of fragment-based scaffolds for probing allosteric enzymes. Methods in Enzymology, 509, 331–350. [Link]

  • Parker, L. J., & Micallef, V. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 488–521. [Link]

  • Nevola, L., & Giralt, E. (2016). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem, 11(10), 1088–1094. [Link]

  • Fesik, S. W. (2022). Drugging Challenging Cancer Targets Using Fragment-Based Methods. Chemical Reviews, 122(10), 9789–9806. [Link]

  • Murray, C. W., Verdonk, M. L., & Rees, D. C. (2014). Computational Methods for Fragment-Based Ligand Design: Growing and Linking. Methods in Molecular Biology, 1184, 185–204. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). How chemoproteomics can enable drug discovery and development. Current Opinion in Chemical Biology, 12(1), 79–87. [Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(10), 1049–1060. [Link]

  • Brennan, P. E. (n.d.). Target Identification Using Chemical Probes. The Kennedy Institute of Rheumatology. [Link]

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  • Wang, Y., Zhang, Y., Wang, Y., & Chen, Y. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 365–376. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(But-3-YN-1-YL)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical, especially a novel or specialized one like 4-(But-3-YN-1-YL)morpholine, with a comprehensive understanding of its potential hazards. This guide is structured to provide not just a list of personal protective equipment (PPE), but a complete framework for safe handling, grounded in the chemical's structural features and the potential risks they confer.

Hazard Analysis: A Tale of Two Functional Groups

The safe handling of this compound necessitates a clear understanding of the risks associated with its constituent parts: the morpholine ring and the terminal alkyne.

  • The Morpholine Moiety: Morpholine and its derivatives are well-documented as hazardous substances. They are corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Many are also flammable liquids.[2][4][5][6] Given these properties, it is prudent to treat this compound with the same level of caution.

  • The Terminal Alkyne: The carbon-carbon triple bond at the terminus of the butyl chain introduces a different set of potential hazards. Terminal alkynes possess a weakly acidic proton which can be abstracted by strong bases to form a nucleophilic acetylide.[7][8] While this reactivity is useful in synthesis, it also presents a risk of energetic decomposition or explosion, particularly if heavy metal acetylides are formed.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, it is crucial to implement a hierarchy of controls to minimize exposure. PPE is the last line of defense, not the first.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls, from most to least effective.

For this compound, this means:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all work with this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling is unavoidable, a comprehensive PPE ensemble is mandatory. The following table outlines the recommended PPE for handling this compound.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldDue to the corrosive nature of the morpholine moiety, tight-sealing safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are essential to protect against splashes.[1][2] A full-face shield should be worn over the goggles to protect the entire face.
Hand Protection Chemical-Resistant GlovesWear impervious, chemical-resistant gloves.[1][2] Given the limited data on this specific compound, butyl rubber or PE/EVAL gloves are a conservative recommendation based on data for morpholine.[10] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.
Body Protection Protective ClothingA flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[1][10]
Respiratory Protection Respirator (if necessary)If there is a risk of generating aerosols or vapors that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12] For large spills, contact your institution's environmental health and safety department.

Disposal: A Responsible Conclusion

All waste, including contaminated PPE and residual this compound, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][13] Do not dispose of this chemical down the drain.

References

  • Personal protective equipment for handling Morpholine-4-carbodithioic acid - Benchchem. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • Morpholine (HSG 92, 1995) - Inchem.org. (n.d.).
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2010).
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2022).
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019).
  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (2019).
  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (2019).
  • Alkylation of Terminal Alkynes. (2022).
  • Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.